Disperse blue 291
Description
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Properties
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN6O6/c1-5-24(6-2)16-9-14(21-11(3)27)15(10-18(16)32-4)22-23-19-13(20)7-12(25(28)29)8-17(19)26(30)31/h7-10H,5-6H2,1-4H3,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKGKRSGMAWUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069117 | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56548-64-2, 1093135-35-3 | |
| Record name | N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56548-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056548642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[2-[2-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Blue 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Disperse Blue 291: Chemical Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic azo dye, Disperse Blue 291. It details its chemical identity, physicochemical properties, synthesis, and significant biological interactions, with a focus on its genotoxic and cytotoxic effects. This document is intended to serve as a valuable resource for professionals in research and development who may encounter this compound in various applications, from textile manufacturing to environmental and toxicological studies.
Chemical Identity and Structure
This compound is a monoazo dye characterized by a bromo- and dinitro-substituted phenyl group linked via an azo bridge to a diethylamino- and acetamido-substituted methoxybenzene moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide[1] |
| CAS Number | 56548-64-2[1] |
| Molecular Formula | C₁₉H₂₁BrN₆O₆[1] |
| Molecular Weight | 509.31 g/mol [1][2][3] |
| SMILES | CCN(CC)c1cc(NC(=O)C)c(cc1OC)N=Nc2c(Br)cc(cc2--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |
| InChI Key | QRKGKRSGMAWUMO-UHFFFAOYSA-N[3] |
| Synonyms | C.I. 113395, Disperse Blue 5G, Disperse Blue 6G, Disperse Navy Blue S-BGF300[2][3][4] |
Physicochemical and Dyeing Properties
This compound is a synthetic dye with low solubility in water, a characteristic property of disperse dyes.[5] It is typically used for dyeing hydrophobic synthetic fibers such as polyester.[5] While some physical properties like melting point are not consistently reported in publicly available literature, other key parameters have been documented.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Dark blue tiny particles/grain | [2] |
| Boiling Point | 700.4 °C at 760 mmHg | [4] |
| Density | 1.54 g/cm³ | [4] |
| Solubility | Low in water | [5] |
| Predicted pKa | 13.43 ± 0.70 | [4] |
Table 3: Dyeing and Fastness Properties of this compound
| Fastness Property | Rating |
| Light Fastness (Xenon) | 5-6 |
| Washing Fastness (Stain) | 5 |
| Perspiration Fastness (Stain) | 5 |
| Ironing Fastness | 3 |
| Rubbing Fastness (Wet) | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2][6] The first step is the conversion of the aromatic amine, 2-bromo-4,6-dinitroaniline (B162937), into a diazonium salt. This is followed by the coupling of the diazonium salt with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on general procedures for diazotization and azo coupling reactions.
Step 1: Diazotization of 2-bromo-4,6-dinitroaniline
-
In a flask, dissolve 2-bromo-4,6-dinitroaniline in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled mixture, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve N-(3-(diethylamino)-4-methoxyphenyl)acetamide in a suitable solvent, such as acetic acid or an alcohol-water mixture.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cooled coupling component solution with vigorous stirring.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range by the controlled addition of a base, such as sodium acetate (B1210297) or a dilute sodium hydroxide (B78521) solution, to facilitate the coupling reaction.
-
Continue stirring the reaction mixture at a low temperature for several hours until the coupling is complete, which is often indicated by the cessation of color change.
-
Isolate the precipitated this compound dye by filtration.
-
Wash the crude product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified dye under vacuum.
Biological Interactions: Genotoxicity and Cytotoxicity
This compound has been the subject of toxicological studies, particularly focusing on its effects on mammalian cells. Research has demonstrated its potential to induce genotoxic, mutagenic, and cytotoxic effects.
Studies in Human Hepatoma (HepG2) Cells
Studies on the human hepatoma cell line, HepG2, have shown that this compound can cause DNA damage and reduce cell viability. An increase in comet tail length, indicative of DNA strand breaks, and a higher frequency of micronuclei were observed in cells exposed to the dye. These effects were noted at concentrations of 400 µg/mL and above. Furthermore, a decrease in cell viability was also reported.
In Vivo Studies
In vivo studies in mice have also indicated the genotoxic potential of this compound. Oral administration of the dye led to an increased frequency of micronucleated polychromatic erythrocytes in the bone marrow.
Experimental Protocols for Toxicological Assessment
The following are generalized protocols for the key assays used to evaluate the genotoxicity and cytotoxicity of this compound.
Comet Assay (Alkaline) for DNA Damage
-
Cell Treatment: Culture HepG2 cells and expose them to various concentrations of this compound for a defined period.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt concentration and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. DNA fragments (resulting from damage) will migrate out of the nucleus, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
In Vitro Micronucleus Test
-
Cell Culture and Treatment: Seed HepG2 cells and treat them with different concentrations of this compound.
-
Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells that have completed one round of mitosis.
-
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during anaphase) in binucleated cells. An increased frequency indicates clastogenic or aneugenic events.
MTT Assay for Cell Viability
-
Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and expose them to a range of concentrations of this compound.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[1][2][3][4][6]
-
Formazan (B1609692) Solubilization: The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[1] Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve these crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.[1][2][4] The intensity of the color is proportional to the number of viable cells.
Conclusion
This compound is a commercially relevant azo dye with well-defined chemical properties and synthesis routes. However, its toxicological profile, particularly its demonstrated genotoxic and cytotoxic effects in both in vitro and in vivo models, warrants careful consideration. For researchers and professionals in drug development and related fields, an understanding of the potential biological impact of such compounds is crucial for risk assessment and the development of safer alternatives. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other similar chemical entities.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disperse Blue 291 (CAS 56548-64-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 291, with the CAS number 56548-64-2, is a monoazo dye characterized by its deep blue hue and its application in coloring synthetic textiles. Chemically known as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-acetamide, this compound has garnered scientific interest due to its toxicological profile, particularly its genotoxic potential. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological data. Detailed experimental protocols for key assays are provided, and potential cellular mechanisms of action are explored through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development who may encounter this compound or its structural analogs.
Chemical and Physical Properties
This compound is a synthetic organic compound belonging to the azo dye class. Its chemical structure features a substituted azobenzene (B91143) core, which is responsible for its color. The presence of nitro and bromo groups, as well as an acetamide (B32628) and a diethylamino group, modulate its physicochemical properties and potential biological activity.
| Property | Value | Reference(s) |
| CAS Number | 56548-64-2 | [1][2][3] |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1][2][3] |
| Molecular Weight | 509.31 g/mol | [1][2][3] |
| IUPAC Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | [4] |
| Synonyms | C.I. 113395, Disperse Blue 5G, Disperse Navy Blue S-BGF300 | [1][4] |
| Appearance | Dark blue tiny particles | [2] |
| Boiling Point | 700.4 °C at 760 mmHg | [1] |
| Density | 1.54 g/cm³ | [1][5] |
| Flash Point | 377.4 °C | [1] |
| Water Solubility | Low | [6] |
| LogP | 6.61 | [7] |
Synthesis
The synthesis of this compound is achieved through a well-established azo coupling reaction. The process involves two primary steps: the diazotization of an aromatic amine and the subsequent coupling with a suitable aromatic partner.[2]
Synthesis Workflow
Caption: Synthesis of this compound.
Experimental Protocol: General Procedure
The synthesis of this compound involves the following general steps, as inferred from related patent literature.[8]
Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline
-
In a reaction vessel, 2,4-dinitro-6-bromoaniline is suspended in concentrated sulfuric acid.
-
The mixture is cooled to a temperature between 20-30°C.
-
A solution of nitrosylsulfuric acid is added dropwise to the suspension while maintaining the temperature.
-
The reaction mixture is stirred for 2-3 hours to ensure complete formation of the 2,4-dinitro-6-bromoaniline diazonium salt.
Step 2: Azo Coupling
-
A separate solution of the coupling component, N-(3-(diethylamino)-4-methoxyphenyl)acetamide, is prepared in an appropriate solvent.
-
The freshly prepared diazonium salt solution is slowly added to the coupling component solution.
-
The reaction is typically carried out at a controlled pH and low temperature to promote the coupling reaction and minimize side reactions.
-
The resulting precipitate, this compound, is then isolated by filtration.
-
The crude product is washed with water to remove any unreacted starting materials and inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable solvent to obtain the final product of high purity.
Analytical Methodologies
The detection and quantification of this compound in various matrices, such as textiles and environmental samples, are crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.
HPLC Analysis Workflow
Caption: HPLC analysis of this compound.
Experimental Protocol: HPLC-DAD/MS
The following is a representative protocol for the analysis of this compound in textile samples.
Sample Preparation:
-
Weigh approximately 1.0 g of the textile sample, cut into small pieces.
-
Add 20 mL of methanol to the sample in a suitable container.
-
Sonicate the mixture at 50°C for 30 minutes to extract the dye.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent mixture (e.g., 95:5 water/methanol).
Chromatographic Conditions:
| Parameter | Value |
| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient program to achieve separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection | Diode Array Detector (DAD) and/or Mass Spectrometry (MS) |
Quantification:
Quantification is performed by constructing a calibration curve using standard solutions of this compound of known concentrations.
Toxicological Profile
This compound has been the subject of several toxicological studies, with a primary focus on its genotoxicity.
Summary of Toxicological Data
| Endpoint | Result | Species/System | Reference(s) |
| Genotoxicity (Comet Assay) | Increased DNA damage | Human hepatic cell line (HepG2) | [1][9] |
| Mutagenicity (Micronucleus Test) | Increased frequency of micronuclei | Human hepatic cell line (HepG2) | [1][9] |
| Genotoxicity (in vivo) | Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg bw | Male Swiss mice (bone marrow) | [3] |
| Gene Expression | No significant changes in BAX, BCL2, SMAD4, and TNFA expression | Male Swiss mice (leukocytes) | [10] |
| Skin Sensitization | Classified as a skin sensitizer | [5] | |
| Ecotoxicity | High toxicity to fish | [11] |
Experimental Protocols for Genotoxicity Assays
4.2.1. Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
General Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the test system (e.g., HepG2 cells or isolated mouse cells).
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring tail length, tail intensity, etc.).
4.2.2. In Vitro Micronucleus Assay
This assay detects the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells, which result from chromosomal damage.
General Protocol:
-
Cell Culture and Treatment: Culture the cells (e.g., HepG2) and expose them to various concentrations of this compound.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain.
-
Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic potential.
Potential Signaling Pathway Interactions
While direct studies on the interaction of this compound with specific signaling pathways relevant to drug development are limited, its nature as an azo dye suggests potential mechanisms of action related to oxidative stress. Azo dyes are known to undergo metabolic reduction, which can lead to the generation of reactive oxygen species (ROS).
Hypothesized Mechanism of Genotoxicity
Caption: Hypothesized genotoxicity of this compound.
Potential Interaction with Oxidative Stress-Related Pathways
The generation of ROS by this compound metabolites could potentially activate cellular stress response pathways, such as the Nrf2 pathway, which is a key regulator of antioxidant defenses.[12] While not directly demonstrated for this compound, this is a plausible mechanism given the known properties of azo dyes.
Caption: Potential Nrf2 pathway activation by this compound.
Conclusion
This compound is a commercially relevant azo dye with well-documented applications in the textile industry. However, its toxicological profile, particularly its genotoxicity, warrants careful consideration. This technical guide has summarized the available data on its physicochemical properties, synthesis, and analytical detection. The provided experimental protocols for genotoxicity assays offer a framework for further investigation. While its direct interaction with signaling pathways relevant to drug development remains largely unexplored, the potential for inducing oxidative stress provides a plausible mechanism for its observed toxicity. Further research is needed to fully elucidate the molecular mechanisms underlying the biological effects of this compound and to assess its potential risks to human health and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. openbiochemistryjournal.com [openbiochemistryjournal.com]
- 8. CN102093256A - Synthesis method of 2,4-binitro-6-bromaniline diazonium salt - Google Patents [patents.google.com]
- 9. Toxic effects of Arianor Ebony hair dye on human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]
Disperse Blue 291: A Technical Whitepaper for Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties, Synthesis, Biological Activity, and Experimental Protocols Related to the Azo Dye Disperse Blue 291 (C₁₉H₂₁BrN₆O₆).
Introduction
This compound, a single azo dye, is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics. Its molecular formula is C₁₉H₂₁BrN₆O₆, and it is identified by the CAS numbers 83929-84-4 and 56548-64-2. While its industrial application is well-established, recent toxicological studies have highlighted its potential to interact with biological systems, making it a compound of interest for researchers in toxicology and drug development. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and known biological effects, particularly its genotoxicity. This document is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar compounds in their work.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is predicted or derived from safety data sheets and may not be from exhaustive experimental determination.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | |
| Molecular Weight | 509.31 g/mol | |
| CAS Number | 83929-84-4, 56548-64-2 | |
| Appearance | Dark blue tiny particles/grains | |
| Boiling Point (Predicted) | 700.4 ± 60.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.54 g/cm³ | [1] |
| Flash Point (Predicted) | 377.4 °C | [1] |
| pKa (Predicted) | 13.43 ± 0.70 | [1] |
| Solubility | Soluble in DMSO | [2][3] |
Spectroscopic Data:
-
¹H-NMR of 2-Bromo-4,6-dinitroaniline (in CDCl₃): δ 9.116, 8.600, 7.3 (NH₂) ppm.
Synthesis
This compound is synthesized via a diazo coupling reaction. The manufacturing process involves the diazotization of 2,4-Dinitro-6-bromoaniline, which is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the known manufacturing method.
Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline
-
Dissolve 2,4-Dinitro-6-bromoaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dissolved in water to the cooled aniline (B41778) solution while maintaining the temperature below 5 °C.
-
Stir the mixture for a sufficient time to ensure complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
In a separate vessel, dissolve N-(3-(diethylamino)-4-methoxyphenyl)acetamide in a suitable solvent.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture for several hours to allow for complete coupling.
-
The resulting precipitate of this compound is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.
Biological Activity and Toxicology
The primary focus of research on this compound has been its toxicological profile, particularly its genotoxicity. Studies have indicated that this dye can induce DNA damage and chromosomal aberrations.
Genotoxicity and Cytotoxicity
-
In Vivo Studies (Mouse Bone Marrow): A study by Fernandes et al. investigated the mutagenicity and genotoxicity of this compound in male Swiss mice following oral administration. An increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) was observed in animals treated with 50 mg/kg body weight, indicating clastogenic or aneugenic effects. However, no significant primary DNA damage (as measured by the comet assay) or changes in the expression of BAX, BCL2, SMAD4, and TNFA genes in leukocytes were detected in this study.[4]
-
In Vitro Studies (Human Hepatic Cell Line): Research on the human hepatoma cell line HepG2 demonstrated that this compound induced genotoxic and mutagenic effects. An increase in comet tail length and the frequency of micronuclei were observed at concentrations of 400 µg/mL and higher. The study also found that the dye decreased cell viability.
Table 2: Summary of Genotoxicity and Cytotoxicity Data for this compound
| Study Type | Model System | Endpoints Measured | Key Findings | Reference |
| In Vivo | Male Swiss Mice | Micronucleus Assay, Comet Assay, Gene Expression (BAX, BCL2, SMAD4, TNFA) | Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg. No significant DNA damage or changes in gene expression observed. | [4] |
| In Vitro | Human HepG2 Cells | Comet Assay, Micronucleus Assay, Cell Viability | Increased DNA damage and micronuclei formation at ≥ 400 µg/mL. Decreased cell viability. |
Experimental Protocols
Detailed experimental protocols from the specific studies on this compound are not publicly available. The following protocols are based on standard OECD guidelines and common laboratory practices for the assays mentioned in the literature.
In Vivo Micronucleus Assay (Adapted from OECD Guideline 474)
This assay is used to detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Male Swiss mice.
-
Treatment: Animals are treated with this compound (e.g., at doses of 0, 12.5, 25, and 50 mg/kg body weight) via oral gavage. A positive control (e.g., cyclophosphamide) and a vehicle control are included.
-
Sample Collection: Bone marrow is collected from the femurs 24 and 48 hours after treatment.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is prepared on a glass slide. The slides are air-dried and stained with a suitable dye (e.g., Giemsa).
-
Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
Statistical Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods.
In Vivo Comet Assay (Alkaline) (Adapted from OECD Guideline 489)
This assay detects DNA strand breaks in individual cells.[5][6]
-
Animal Model and Treatment: As described for the micronucleus assay.
-
Sample Collection: Blood, liver, and kidney cells are collected.
-
Cell Preparation: Tissues are minced and treated with enzymes (if necessary) to obtain a single-cell suspension.
-
Slide Preparation: A suspension of cells is mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysing solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then subjected to an electric field.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Analysis: The slides are examined using a fluorescence microscope, and the "comets" are scored. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
-
Statistical Analysis: The DNA damage in the treated groups is compared to the vehicle control group.
Gene Expression Analysis (Quantitative PCR)
This protocol outlines a general method for analyzing the expression of genes such as BAX, BCL2, SMAD4, and TNFA.
-
Sample Collection: Leukocytes are isolated from blood samples.
-
RNA Extraction: Total RNA is extracted from the leukocytes using a suitable commercial kit. The quality and quantity of the RNA are assessed using spectrophotometry.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for BAX, BCL2, SMAD4, TNFA, and a reference gene (e.g., GAPDH or β-actin). The reaction is performed in a real-time PCR thermal cycler using a fluorescent dye (e.g., SYBR Green) to detect the amplification of the target genes.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Potential Signaling Pathway Involvement
The investigation of BAX, BCL2, SMAD4, and TNFA gene expression in the study by Fernandes et al. suggests a hypothesis that this compound could potentially interact with pathways related to apoptosis and inflammation.
-
Apoptosis: BAX is a pro-apoptotic protein, while BCL2 is an anti-apoptotic protein. The ratio of BAX to BCL2 is a critical determinant of a cell's susceptibility to apoptosis.
-
Inflammation and Cell Signaling: TNFA (Tumor Necrosis Factor-alpha) is a pro-inflammatory cytokine involved in systemic inflammation and can induce apoptosis. SMAD4 is a central mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Although the study on this compound did not find significant changes in the expression of these genes, the selection of these targets suggests a potential, albeit unproven, interaction with these fundamental cellular pathways.
Conclusion and Future Directions
This compound is a synthetic azo dye with established use in the textile industry. Toxicological studies have demonstrated its potential to cause genotoxicity, as evidenced by the induction of micronuclei in vivo and DNA damage in vitro. While the precise mechanisms of its biological activity are not fully elucidated, the investigation of genes involved in apoptosis and inflammation provides a starting point for further research.
For drug development professionals, this compound serves as an example of a small molecule with the potential for biological activity, albeit in a toxicological context in the currently available literature. The data suggests that compounds with this structural motif warrant careful evaluation for genotoxicity.
Future research should focus on:
-
Obtaining detailed experimental spectroscopic data for this compound to create a complete chemical profile.
-
Elucidating the specific molecular mechanisms underlying its genotoxicity.
-
Investigating its potential to modulate specific signaling pathways in greater detail, which could uncover novel biological activities relevant to drug development.
-
Exploring the structure-activity relationships of related azo dyes to identify key structural features responsible for their biological effects.
References
Spectroscopic Profile of Disperse Blue 291: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Disperse Blue 291 (C.I. 113395), a monoazo dye. Due to the limited availability of publicly accessible experimental spectra, this document focuses on predicted spectroscopic data for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions are based on the known chemical structure of the dye and spectroscopic data from its precursors and analogous compounds. This guide also includes detailed, generalized experimental protocols for obtaining such spectra, serving as a valuable resource for researchers in textile chemistry, materials science, and analytical chemistry.
Chemical Structure and Properties
This compound is a synthetic dye belonging to the azo class of compounds. Its chemical structure is derived from the diazotization of 2,4-Dinitro-6-bromoaniline and its subsequent coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide.
Chemical Formula: C₁₉H₂₁BrN₆O₆
Molecular Weight: 509.31 g/mol
CAS Numbers: 83929-84-4, 56548-64-2
Synonyms: C.I. This compound, Disperse Blue 3G, Disperse Blue SE-3G[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups and chromophoric systems.
Predicted UV-Visible Spectroscopic Data
The color of this compound arises from its extended system of conjugated double bonds, characteristic of azo dyes. The UV-Vis spectrum is expected to show a strong absorption band in the visible region.
| Parameter | Predicted Value | Solvent/Conditions |
| λmax (Visible) | 580 - 620 nm | Methanol or Ethanol |
| λmax (UV) | 250 - 280 nm | Methanol or Ethanol |
Note: The λmax in the visible region is responsible for the dye's characteristic blue color. The exact wavelength can be influenced by the solvent polarity.
Predicted Fourier-Transform Infrared (FTIR) Spectroscopic Data
The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Amide (N-H) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2970 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1680 - 1640 | C=O Stretch | Amide I (C=O) |
| 1600 - 1550 | N=N Stretch | Azo group |
| 1550 - 1500 | N-O Stretch (asymmetric) | Nitro group (NO₂) |
| 1540 - 1500 | N-H Bend | Amide II |
| 1480 - 1440 | C=C Stretch | Aromatic C=C |
| 1350 - 1300 | N-O Stretch (symmetric) | Nitro group (NO₂) |
| 1250 - 1200 | C-N Stretch | Aryl-N |
| 1150 - 1050 | C-O Stretch | Aryl-O-CH₃ |
| 850 - 750 | C-H Bend (out-of-plane) | Substituted benzene (B151609) rings |
| 680 - 550 | C-Br Stretch | Aryl-Br |
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would likely show the following signals. Chemical shifts (δ) are given in parts per million (ppm).
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 8.5 - 9.0 | d | 1H | Aromatic H ortho to Br and meta to azo |
| 8.0 - 8.4 | d | 1H | Aromatic H meta to Br and ortho to nitro |
| 7.5 - 7.9 | s | 1H | Aromatic H on the acetanilide (B955) ring |
| 6.8 - 7.2 | s | 1H | Aromatic H on the acetanilide ring |
| 3.8 - 4.0 | s | 3H | Methoxy group (-OCH₃) |
| 3.3 - 3.6 | q | 4H | Diethylamino group (-N(CH₂CH₃)₂) |
| 2.0 - 2.3 | s | 3H | Acetyl group (-COCH₃) |
| 1.1 - 1.4 | t | 6H | Diethylamino group (-N(CH₂CH₃)₂) |
| 9.5 - 10.5 | s (broad) | 1H | Amide proton (-NHCOCH₃) |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the specific conformation of the molecule.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid dye sample like this compound.
UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum of this compound in a suitable solvent.[3][4]
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetone)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask. The concentration should be in the range of 10-50 mg/L.
-
Dilution: From the stock solution, prepare a dilute solution (e.g., 1-10 mg/L) to ensure that the absorbance values fall within the linear range of the instrument (typically below 1.5).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the sample cuvette with a small amount of the diluted dye solution and then fill it. Place the sample cuvette in the sample beam path.
-
Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline correction.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.[5][6][7][8][9]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound powder
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
Procedure:
-
Sample Preparation: Place approximately 1-2 mg of this compound powder into a clean, dry agate mortar.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing to avoid excessive pressure that could alter the sample's crystalline structure.
-
Loading the Die: Transfer the powder mixture into the collar of the pellet die. Distribute the powder evenly.
-
Pressing the Pellet: Place the plunger into the die body and transfer the assembly to the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Measurement: Acquire a background spectrum of the empty sample compartment.
-
Sample Measurement: Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for preparing a sample of this compound for ¹H NMR analysis.[10][11][12][13][14]
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
Materials:
-
This compound powder
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube (5 mm diameter) and cap
-
Pipette or syringe
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette or syringe.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer to aid dissolution. Ensure the solution is homogeneous and free of solid particles.
-
Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Spectrum Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals and determine the chemical shifts and coupling constants to assign the peaks to the protons in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a dye such as this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. analysis.rs [analysis.rs]
- 4. azom.com [azom.com]
- 5. scienceijsar.com [scienceijsar.com]
- 6. shimadzu.com [shimadzu.com]
- 7. jascoinc.com [jascoinc.com]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. youtube.com [youtube.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 12. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 13. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 14. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the Solubility of Disperse Blue 291 in Organic Solvents
For Researchers and Scientists
This technical guide addresses the solubility characteristics of C.I. Disperse Blue 291 (CAS No: 56548-64-2), an azo dye utilized in the textile and printing industries.[1][2] A comprehensive search of publicly available scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in various organic solvents; one chemical property database explicitly states "Solubility: N/A".[1]
Consequently, this guide provides a robust framework for researchers to experimentally determine these values. It includes a detailed, widely applicable experimental protocol for solubility determination using UV-Visible spectrophotometry, a template for data presentation, and a visual representation of the experimental workflow.
Data Presentation: A Framework for Experimental Results
Given the absence of published quantitative solubility data for this compound, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format is designed for the clear and comparative presentation of solubility data, which is crucial for applications in ink formulation, coatings, and materials science research.
| Organic Solvent | Chemical Formula | Polarity Index (if available) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Observations |
| Acetone | C₃H₆O | 5.1 | 25 | |||
| Ethanol | C₂H₅OH | 4.3 | 25 | |||
| Methanol | CH₃OH | 5.1 | 25 | |||
| Toluene | C₇H₈ | 2.4 | 25 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | |||
| N,N-Dimethylformamide | C₃H₇NO | 6.4 | 25 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | |||
| Add other solvents |
Experimental Protocol: Determination of Solubility via UV-Visible Spectrophotometry
The following methodology provides a reliable and reproducible approach for the quantitative determination of this compound solubility in organic solvents. The principle is based on the Beer-Lambert Law, which states that the concentration of a solute is directly proportional to the absorbance of light at a specific wavelength.[3]
Objective: To accurately determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Cuvettes (appropriate for the solvent and wavelength)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.
-
Scan the solution across a range of wavelengths (e.g., 400-800 nm) using the UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax). This specific wavelength will be used for all subsequent absorbance measurements for this solvent.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of a known concentration (e.g., 100 mg/L) by accurately weighing this compound and dissolving it in a precise volume of the organic solvent.
-
Perform a series of serial dilutions from the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. This creates a slurry and ensures that the solvent is fully saturated.
-
Agitate the mixture at a constant temperature (e.g., 25°C) in a thermostatically controlled shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle, leaving a clear supernatant.
-
-
Measurement and Calculation of Solubility:
-
Carefully withdraw a sample of the clear supernatant. To ensure no solid particulates interfere with the measurement, pass the sample through a syringe filter.
-
The saturated solution will likely be too concentrated for an accurate absorbance reading. Therefore, perform a precise, quantitative dilution of the filtered supernatant with the same organic solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of this diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Mandatory Visualization: Experimental Workflow
The logical flow of the experimental protocol for determining dye solubility is illustrated below. This diagram outlines the key stages from initial preparation to the final calculation.
Caption: Workflow for Determining Dye Solubility.
References
Ecotoxicity of Disperse Blue 291 in Aquatic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 291, a monoazo dye used in the textile industry, represents a potential ecotoxicological hazard to aquatic ecosystems. This technical guide provides a comprehensive overview of the known and predicted ecotoxicity of this compound in aquatic environments. Due to a lack of extensive experimental data for this specific dye, this guide synthesizes available information, including data from quantitative structure-activity relationship (QSAR) models, studies on related azo dyes, and standardized ecotoxicity testing protocols. The guide details potential mechanisms of toxicity, including genotoxicity, oxidative stress, and endocrine disruption, and outlines the standardized experimental procedures necessary for a thorough environmental risk assessment.
Introduction
The discharge of textile effluents is a significant source of water pollution, introducing a complex mixture of chemicals, including synthetic dyes, into aquatic environments. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are the largest class of synthetic dyes used in industry.[1] Their complex aromatic structures make them resistant to degradation, leading to their persistence in the environment.[2] this compound (CAS No. 56548-64-2) is a monoazo disperse dye used for dyeing polyester (B1180765) fibers. The release of this dye into waterways raises concerns about its potential adverse effects on aquatic organisms. This guide aims to consolidate the current understanding of the ecotoxicity of this compound and provide a framework for its experimental evaluation.
Quantitative Ecotoxicity Data
Experimental data on the aquatic toxicity of this compound is limited. The following data is derived from a quantitative structure-activity relationship (QSAR) model, which predicts the toxicological properties of a chemical based on its structure. It is important to note that these are theoretical values and require experimental verification.
Table 1: Predicted Acute Ecotoxicity of this compound [3]
| Test Organism | Endpoint | Duration | Predicted Value (mg/L) | Method |
| Pimephales promelas (Fathead minnow) | LC50 | 96 hours | 0.0675 | OECD QSAR |
| Daphnia magna (Water flea) | EC50 | 48 hours | 0.0675 | OECD QSAR |
LC50 (Lethal Concentration 50): The concentration of a substance that is predicted to be lethal to 50% of the test organisms within a specified timeframe. EC50 (Effective Concentration 50): The concentration of a substance that is predicted to cause a specific sublethal effect (in this case, immobilization) in 50% of the test organisms within a specified timeframe.
Potential Mechanisms of Toxicity and Signaling Pathways
While specific studies on the signaling pathways affected by this compound in aquatic organisms are not available, research on other azo dyes suggests several potential mechanisms of toxicity.
Genotoxicity
Studies have demonstrated the genotoxic potential of this compound in mammalian cell lines and in mice. In the human hepatic cell line HepG2, exposure to this compound led to an increase in DNA damage (comet assay) and micronuclei formation.[4][5] In mice, oral administration of the dye resulted in an increased frequency of micronucleated polychromatic erythrocytes in bone marrow, indicating chromosomal damage.[6] It is plausible that similar genotoxic effects, such as DNA damage and chromosomal aberrations, could occur in aquatic organisms exposed to this dye.[7]
Oxidative Stress
Azo dyes are known to induce oxidative stress in aquatic organisms.[8] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism. The metabolism of azo dyes can generate ROS, leading to cellular damage, including lipid peroxidation.[8] Studies on other azo dyes in zebrafish have shown an increase in the activity of antioxidant enzymes such as catalase and glutathione (B108866) S-transferase (GST), as well as an elevation in lipid peroxidation levels, confirming the induction of oxidative stress.[8]
References
- 1. static.igem.org [static.igem.org]
- 2. informaticsjournals.co.in [informaticsjournals.co.in]
- 3. dergi-fytronix.com [dergi-fytronix.com]
- 4. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genotoxicity and Mutagenicity of Disperse Blue 291
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxic and mutagenic potential of the azo dye, Disperse Blue 291. The information is compiled from peer-reviewed studies and is intended to be a resource for professionals in toxicology, environmental science, and drug development.
Executive Summary
This compound, a commercial azo dye, has demonstrated genotoxic and mutagenic properties in both in vitro and in vivo studies. Evidence from multiple assays indicates that this compound can induce DNA damage and chromosomal aberrations. This guide will delve into the quantitative data, experimental methodologies, and logical frameworks for understanding these effects.
Chemical Identity
-
Chemical Name: 2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyacetanilide
-
CAS Registry Number: 56548-64-2
-
Class: Azo Dye
Quantitative Genotoxicity and Mutagenicity Data
The following tables summarize the key quantitative findings from studies on this compound.
In Vitro Genotoxicity in Human HepG2 Cells
Data from the study by Tsuboy et al. (2007) demonstrates the genotoxic and mutagenic effects of this compound on the human hepatoma cell line, HepG2.[1][2]
Table 1: Comet Assay Results in HepG2 Cells Exposed to this compound[1]
| Concentration (µg/mL) | Comet Tail Length (Arbitrary Units) |
| 0 (Control) | Baseline |
| 200 | No significant increase |
| 400 | Significant increase |
| 600 | Significant increase |
| 800 | Significant increase |
| 1000 | Significant increase |
Table 2: Micronucleus (MN) Test Results in HepG2 Cells Exposed to this compound[1]
| Concentration (µg/mL) | Frequency of Micronucleated Cells (%) |
| 0 (Control) | Baseline |
| 200 | No significant increase |
| 400 | Significant increase |
| 600 | Significant increase |
| 800 | Significant increase |
| 1000 | Significant increase |
In Vivo Genotoxicity in Mice
A study by Fernandes et al. (2019) investigated the effects of this compound following oral administration in male Swiss mice.[3][4]
Table 3: Micronucleated Polychromatic Erythrocytes (MNPCEs) in Mouse Bone Marrow[3]
| Dose (mg/kg bw) | Frequency of MNPCEs |
| 0 (Control) | Baseline |
| 50 | Significant increase |
Table 4: Comet Assay in Mouse Tissues[3]
| Tissue | Primary DNA Damage |
| Blood | No significant increase |
| Liver | No significant increase |
| Kidney | No significant increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6][7]
-
Cell Preparation: HepG2 cells were cultured and exposed to various concentrations of this compound (200, 400, 600, 800, and 1000 µg/mL) for a specified period.[1] For the in vivo study, single-cell suspensions were prepared from mouse blood, liver, and kidney.[3]
-
Embedding: Approximately 10,000 cells were mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides were immersed in a high-salt, detergent lysis solution to remove cell membranes, cytoplasm, and nucleoproteins, leaving behind nucleoids.
-
Alkaline Unwinding: Slides were placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Electrophoresis was carried out in the same alkaline buffer, allowing the negatively charged, relaxed DNA loops to migrate from the nucleoid towards the anode.
-
Staining and Visualization: The DNA was stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the "comets" were visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage was quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[5]
Micronucleus (MN) Test
The micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.[8]
-
In Vitro (HepG2 cells):
-
Exposure: HepG2 cells were treated with this compound at concentrations of 200, 400, 600, 800, and 1000 µg/mL.[1]
-
Cytochalasin B: Cytochalasin B was added to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division during or after treatment.
-
Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei was scored in binucleated cells.
-
-
In Vivo (Mouse Bone Marrow):
-
Administration: Male Swiss mice were administered this compound orally at a dose of 50 mg/kg body weight.[3]
-
Sample Collection: Bone marrow was extracted from the femurs at specific time points after treatment.
-
Slide Preparation: Bone marrow cells were flushed, smeared onto microscope slides, and stained.
-
Scoring: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) was determined by analyzing a set number of polychromatic erythrocytes.
-
Visualizations
Logical Relationship of Genotoxicity Assessment
Caption: Logical flow of genotoxicity assessment for this compound.
Experimental Workflow for the Comet Assay
Caption: Step-by-step workflow of the Comet Assay.
Experimental Workflow for the In Vivo Micronucleus Test
Caption: Workflow of the in vivo Micronucleus Test.
Discussion and Conclusion
The available data strongly indicates that this compound is genotoxic and mutagenic. In vitro studies on human liver cells (HepG2) show a clear dose-dependent increase in both DNA strand breaks (comet assay) and the formation of micronuclei at concentrations of 400 µg/mL and above.[1] This suggests that the dye is capable of inducing both primary DNA damage and chromosomal aberrations in human cells.
The in vivo study in mice corroborates the mutagenic potential of this compound, as evidenced by a significant increase in micronucleated polychromatic erythrocytes in the bone marrow.[3] This finding is particularly relevant as it demonstrates a systemic effect after oral exposure. However, in the same study, no primary DNA damage was detected in blood, liver, or kidney cells via the comet assay.[3] This could suggest several possibilities, including rapid repair of DNA damage in these tissues, a different mechanism of toxicity in bone marrow, or that the tested dose was sufficient to cause chromosomal damage but not widespread primary DNA damage detectable by the comet assay in the other tissues.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biodegradation of Disperse Blue 291: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 291 is a synthetic monoazo dye utilized in the textile industry.[1] Composed of a complex aromatic structure, its release into the environment is of significant concern due to its potential genotoxicity and mutagenicity, which has been observed to cause DNA fragmentation in human cells.[2][3][4] The effective remediation of this compound from industrial effluents is crucial. This technical guide provides an in-depth overview of the microbial biodegradation pathways of this compound, detailing the enzymatic processes, proposed metabolic intermediates, and relevant experimental protocols. The information is synthesized from existing literature on azo dye degradation, as specific studies detailing the complete metabolic pathway of this compound are not extensively available.
Overview of Azo Dye Biodegradation
The microbial degradation of azo dyes is a multi-step process, often requiring a combination of anaerobic and aerobic conditions for complete mineralization. The key to this process is the enzymatic cleavage of the nitrogen double bond (–N=N–), which is the chromophoric group responsible for the dye's color. This initial step, known as azoreduction, is typically the rate-limiting stage and results in the formation of colorless, but potentially hazardous, aromatic amines.[5] Subsequent aerobic degradation of these aromatic amines is necessary for detoxification and complete breakdown.[3]
A variety of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes.[4][6] These organisms produce a suite of enzymes capable of catalyzing the breakdown of these complex molecules.
Proposed Biodegradation Pathway of this compound
This compound, with the chemical structure N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide, is expected to follow the general pathway of azo dye degradation. The proposed pathway involves an initial reductive cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.
Step 1: Reductive Cleavage of the Azo Bond
The biodegradation is initiated by the enzymatic reduction of the azo linkage. This reaction is primarily catalyzed by azoreductases under anaerobic or microaerophilic conditions.[5] These enzymes transfer electrons from electron donors like NADH or FADH2 to the azo bond, breaking it and forming two primary aromatic amine metabolites.
-
Metabolite 1: 2-bromo-4,6-dinitroaniline (B162937)
-
Metabolite 2: N-[2-amino-5-(diethylamino)-4-methoxyphenyl]acetamide
Caption: Initial reductive cleavage of this compound by azoreductase.
Step 2: Degradation of Aromatic Amine Intermediates
The aromatic amines produced are typically degraded further under aerobic conditions by a range of oxidative enzymes, including monooxygenases and dioxygenases .
Proposed Degradation of 2-bromo-4,6-dinitroaniline (Metabolite 1): The degradation of this metabolite is likely to proceed through the reduction of the nitro groups to amino groups, followed by dehalogenation and ring cleavage.
-
Nitroreduction: The two nitro groups (–NO₂) are sequentially reduced to amino groups (–NH₂) by nitroreductases .
-
Dehalogenation: The bromine atom is removed. This can occur either reductively under anaerobic conditions or oxidatively under aerobic conditions. Fungi, in particular, are known to metabolize brominated aromatic compounds.[2]
-
Deamination and Ring Cleavage: The resulting aminophenols or catechols undergo deamination and subsequent aromatic ring cleavage by dioxygenases, leading to aliphatic intermediates that can enter central metabolic pathways (e.g., the TCA cycle).
Proposed Degradation of N-[2-amino-5-(diethylamino)-4-methoxyphenyl]acetamide (Metabolite 2): This complex amine is likely degraded through a series of reactions targeting its various functional groups.
-
Deacetylation: The acetamide (B32628) group is hydrolyzed by an amidase to form an amino group and acetate.
-
Dealkylation: The ethyl groups from the diethylamino moiety are removed by monooxygenases .
-
Demethoxylation: The methoxy (B1213986) group is converted to a hydroxyl group.
-
Deamination and Ring Cleavage: Similar to Metabolite 1, the resulting aromatic structure undergoes deamination and hydroxylation, preparing the ring for cleavage by dioxygenases .
Caption: Proposed aerobic degradation pathways for the primary amine metabolites.
Quantitative Data on Azo Dye Biodegradation
While specific quantitative data for this compound is scarce, the following tables summarize typical degradation efficiencies and optimal conditions for various azo dyes by different microorganisms, providing a comparative baseline.
Table 1: Decolorization Efficiency of Azo Dyes by Various Microorganisms
| Microorganism/Consortium | Azo Dye | Initial Conc. (mg/L) | Condition | Decolorization (%) | Time (h) | Reference |
| Pseudomonas aeruginosa | Mixed Reactive Dyes | 100 | Static | 100 | 168 | [2] |
| Acinetobacter baumannii | Reactive Blue 221 | 500 | Static, Aerobic | 90 | 48 | [4] |
| Aspergillus sp. | Disperse Blue 2BLN | 50 | Microaerophilic | 93.3 | 120 | [7] |
| Bacterial Consortium | Reactive Black 5 | 100 | Microaerophilic | >95 | 24 | |
| Phanerochaete chrysosporium | Disperse Yellow 3 | N/A | Nitrogen-limiting | >90 (mineralization) | 288 | [3] |
Table 2: Optimal Conditions for Azo Dye Decolorization
| Microorganism | Azo Dye | Optimal pH | Optimal Temp (°C) | Key Factor | Reference |
| Acinetobacter baumannii | Reactive Blue 221 | 9 | 45 | Starch & Peptone | [4] |
| Bacterial Consortium | Novacron Dyes | 7 | 37 | Static Incubation | [8] |
| Acinetobacter calcoaceticus | Amaranth | 7-9 | 30 | Static Anoxic | [9] |
| Pseudomonas sp. | Reactive Dark Blue | 8 | 37 | Static Incubation |
Experimental Protocols
This section outlines a general methodology for studying the biodegradation of this compound.
Microorganism Isolation and Culture
-
Isolation: Microorganisms can be isolated from dye-contaminated industrial effluent or soil. Samples are serially diluted and plated on nutrient agar (B569324) or a minimal salt medium (MSM) containing this compound as the sole carbon or nitrogen source to select for dye-degrading strains.
-
Culture Medium: A typical liquid MSM for bacterial degradation studies contains (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), NaCl (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), supplemented with a carbon source like glucose (1.0) and yeast extract (1.0). The pH is adjusted to 7.0. This compound is added from a filter-sterilized stock solution.
-
Incubation: Cultures are typically incubated at 30-37°C under static (microaerophilic/anaerobic) or shaking (aerobic) conditions.
Decolorization and Degradation Analysis
-
Decolorization Assay: At regular intervals, culture samples are withdrawn and centrifuged (e.g., 10,000 rpm for 10 min) to pellet the biomass. The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound. The percentage of decolorization is calculated.
-
Metabolite Extraction: After significant decolorization, the culture supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is collected, dried over anhydrous Na₂SO₄, and concentrated.
-
Metabolite Analysis:
-
FTIR (Fourier Transform Infrared Spectroscopy): To identify changes in functional groups of the dye molecule before and after degradation.
-
HPLC (High-Performance Liquid Chromatography): To separate and quantify the parent dye and its metabolites.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To identify the structure of volatile and semi-volatile degradation products by comparing their mass spectra with libraries (e.g., NIST).
-
Enzyme Assays
-
Enzyme Extraction: Intracellular enzymes are extracted by sonicating the bacterial cells, while extracellular enzymes are assayed directly from the cell-free supernatant.
-
Azoreductase Assay: Azoreductase activity is determined by measuring the rate of NADH-dependent reduction of the dye. The reaction mixture contains buffer, NADH, the dye solution, and the enzyme extract. The decrease in absorbance at the dye's λmax is monitored.
-
Laccase and Peroxidase Assays: Ligninolytic enzyme activities (Laccase, Lignin Peroxidase, Manganese Peroxidase) are measured using specific substrates (e.g., ABTS for laccase, veratryl alcohol for LiP, phenol (B47542) red for MnP) and monitoring the change in absorbance at their respective characteristic wavelengths.
Caption: General experimental workflow for studying dye biodegradation.
Conclusion
The biodegradation of this compound is a promising, eco-friendly approach for the remediation of textile effluents. The proposed pathway involves an initial anaerobic cleavage of the azo bond by azoreductases, followed by the aerobic degradation of the resulting aromatic amines by various oxidative enzymes. While the specific metabolites of this compound degradation are yet to be fully elucidated in published literature, the established principles of microbial metabolism of azo dyes and related aromatic compounds provide a strong foundation for future research. Further studies focusing on the isolation of potent microbial strains and the characterization of the complete metabolic pathway are essential for developing robust and efficient bioremediation technologies.
References
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halogenation in Fungi: What Do We Know and What Remains to Be Discovered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of aromatic acids by micro-organisms. Metabolic pathways in the fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
Health and Safety Considerations for Handling Disperse Blue 291: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations associated with the handling of Disperse Blue 291 (C.I. 113395; CAS No. 56548-64-2), an azo dye utilized in various industrial applications. Given its potential health implications, a thorough understanding of its toxicological profile and appropriate safety measures is imperative for personnel in research and development settings.
Chemical and Physical Properties
This compound is a single azo-class dye with the molecular formula C₁₉H₂₁BrN₆O₆ and a molecular weight of 509.31 g/mol . It appears as dark blue tiny particles and is primarily used for dyeing and printing polyester (B1180765) and its blended fabrics.
| Property | Value |
| CI Name | This compound |
| CAS Number | 56548-64-2 |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ |
| Molecular Weight | 509.31 g/mol |
| Appearance | Dark blue grains |
Toxicological Profile
This compound has been the subject of toxicological studies to assess its potential hazards to human health. The primary concerns identified are its genotoxic, mutagenic, and cytotoxic effects.
Genotoxicity and Mutagenicity
In vitro and in vivo studies have demonstrated the genotoxic and mutagenic potential of this compound.
In Vitro Studies: A study on the human hepatic cell line (HepG2) revealed that this compound induced genotoxic and mutagenic effects.[1] An increase in comet tail length and the frequency of micronuclei were observed at concentrations of 400 µg/mL and higher.[1] The dye was also found to decrease cell viability at these concentrations.[1]
In Vivo Studies: An investigation in male Swiss mice following oral administration showed an increased frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow at a dose of 50 mg/kg of body weight.[2][3] However, this study did not find evidence of primary DNA damage in blood, liver, or kidney cells, nor were there changes in the expression of BAX, BCL2, SMAD4, and TNFA genes in leukocytes.[2][3]
Cytotoxicity
The in vitro study on HepG2 cells demonstrated that this compound decreased cell viability at concentrations of 400 µg/mL and higher, indicating a cytotoxic effect.[1]
Ecotoxicity
A study using an OECD QSAR model indicated that this compound showed high toxicity in an acute aquatic toxicity test performed on fish, with a reported LC50 value of 0.0675 mg/L.[4]
Quantitative Toxicological Data Summary
| Test Organism/System | Endpoint | Concentration/Dose | Result |
| Human Hepatic Cells (HepG2) | Genotoxicity (Comet Assay) | ≥ 400 µg/mL | Increased comet tail length[1] |
| Human Hepatic Cells (HepG2) | Mutagenicity (Micronucleus Test) | ≥ 400 µg/mL | Increased frequency of micronuclei[1] |
| Human Hepatic Cells (HepG2) | Cytotoxicity | ≥ 400 µg/mL | Decreased cell viability[1] |
| Male Swiss Mice (in vivo) | Mutagenicity (Micronucleus Assay) | 50 mg/kg bw (oral) | Increased frequency of MNPCEs in bone marrow[2][3] |
| Fish (OECD QSAR Model) | Acute Toxicity | LC50: 0.0675 mg/L | High toxicity[4] |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are crucial for the replication and validation of findings.
In Vitro Genotoxicity and Cytotoxicity in HepG2 Cells
-
Cell Line: Human hepatoma cell line (HepG2).
-
Test Compound: Commercial dye CI this compound.
-
Concentrations: 200 µg/mL, 400 µg/mL, 600 µg/mL, 800 µg/mL, and 1000 µg/mL.[1]
-
Assays Performed:
-
Comet Assay: To detect DNA damage. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail."[5]
-
Micronucleus (MN) Test: To assess chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[1]
-
Cell Viability Test: To determine the cytotoxicity of the dye.
-
In Vivo Mutagenicity in Mouse Bone Marrow
-
Administration: Oral gavage.[3]
-
Endpoint: Frequency of micronucleated polychromatic erythrocytes (MNPCEs) in bone marrow.[2][3]
-
Procedure:
Signaling Pathways and Experimental Workflows
The genotoxicity of azo dyes like this compound can be attributed to their metabolic activation into reactive intermediates that can form DNA adducts, leading to DNA damage. This damage can trigger cellular stress responses, including the p53 signaling pathway, which can lead to cell cycle arrest, DNA repair, or apoptosis. Another potential mechanism is the induction of oxidative stress.
Postulated Signaling Pathway for Azo Dye-Induced Genotoxicity
Caption: Postulated signaling pathway of this compound genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Experimental workflow for in vitro genotoxicity assessment.
Potential Involvement of Oxidative Stress
Exposure to azo dyes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress. This can, in turn, cause cellular damage, including DNA damage, and activate signaling pathways such as the Nrf2-ARE pathway as a cellular defense mechanism.
Caption: Potential oxidative stress pathway induced by this compound.
Health and Safety Recommendations
Based on the available toxicological data, stringent safety protocols should be implemented when handling this compound.
Occupational Exposure Limits
Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of specific limits, exposure should be kept as low as reasonably practicable. For related compounds like Disperse Blue 1, the ACGIH has noted that no TLV has been established, and airborne concentrations must be maintained as low as is practically possible.[7]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]
Handling and Storage
-
Handling: Use with adequate ventilation to keep airborne concentrations low.[8] Avoid contact with eyes, skin, and clothing.[8] Minimize dust generation and accumulation.[8] Wash thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[8]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Conclusion
This compound is a genotoxic, mutagenic, and cytotoxic compound that requires careful handling to minimize exposure. The primary health risks are associated with its potential to cause DNA damage. While specific occupational exposure limits have not been established, a precautionary approach of minimizing all routes of exposure through engineering controls, appropriate personal protective equipment, and safe work practices is essential for protecting the health and safety of researchers, scientists, and drug development professionals. Further research is warranted to fully elucidate the specific signaling pathways involved in its toxicity and to establish definitive occupational exposure limits.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to Disperse Blue 291: Commercial Suppliers, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Disperse Blue 291, a synthetic azo dye with applications in the textile industry and relevance in toxicological research. This document details its commercial availability, purity grades, and key experimental protocols.
Commercial Suppliers and Purity Grades
This compound is available from a range of commercial suppliers, catering to both industrial dyeing processes and scientific research applications. The purity of the dye is a critical factor for its application, with higher purity grades, often designated as reference standards, being essential for analytical and research purposes.
While detailed Certificates of Analysis with specific impurity profiles are not always publicly available from all suppliers, the purity is often indicated by terms such as "reference standard" or by a percentage of "strength," which relates to the concentration of the dye in a commercial formulation.
Table 1: Commercial Suppliers of this compound
| Supplier | Grade/Product Name | CAS Number(s) | Molecular Formula | Notes |
| LGC Standards | This compound | 56548-64-2 | C₁₉H₂₁BrN₆O₆ | Offered as a reference standard, implying high purity suitable for analytical testing.[1][2] |
| Sinoever | This compound | 83929-84-4 | C₁₉H₂₁BrN₆O₆ | Offers the dye with a "strength" of 300%, a common commercial grade for textiles. |
| MedchemExpress | This compound | 56548-64-2 | C₁₉H₂₁BrN₆O₆ | Marketed as a multifunctional dye for biological experiments. |
| Nantong Hermeta Chemicals | This compound | - | - | A supplier of high-quality disperse dyes for various applications.[3] |
| World Dye Variety | C.I. This compound | 83929-84-4 / 56548-64-2 | C₁₉H₂₁BrN₆O₆ | Lists multiple suppliers of various commercial grades. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 509.31 g/mol |
| Appearance | Dark blue grains or tiny particles. |
| C.I. Name | This compound |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and to identify and quantify any impurities.
Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ammonium (B1175870) acetate
-
0.45 µm syringe filters
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate). A typical gradient might start at 45% acetonitrile and increase to 95% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and aqueous buffer
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically around 600-620 nm) and a lower wavelength (e.g., 254 nm) to detect a wider range of potential impurities.
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. The percentage purity can be calculated using the following formula:
% Purity = (Area of Sample Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100
An impurity profile can be generated by identifying and quantifying other peaks in the chromatogram relative to the main peak.
Textile Dyeing of Polyester (B1180765) Fabric
This protocol describes a general procedure for dyeing polyester fabric with this compound using a high-temperature method.[6][7]
Objective: To dye polyester fabric to a desired shade with good color fastness.
Materials and Reagents:
-
This compound dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Wetting agent (optional)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
Procedure:
-
Dye Bath Preparation:
-
Prepare a paste of the required amount of this compound with a dispersing agent.
-
Add this paste to the dye bath containing water.
-
Add a wetting agent if necessary.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Gradually raise the temperature of the dye bath to 130°C over 30-45 minutes.
-
Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.[6]
-
-
Cooling and Rinsing:
-
Cool the dye bath down to 70-80°C.
-
Remove the fabric and rinse it thoroughly with hot water, followed by cold water.
-
-
Reduction Clearing (After-treatment):
-
Prepare a solution of 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this solution at 60-70°C for 15-20 minutes to remove any unfixed dye from the surface.
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Dry the dyed fabric.
Toxicological Profile and Signaling Pathways
This compound has been the subject of toxicological studies to assess its potential effects on human health and the environment. Research has indicated that this dye can exhibit genotoxic and cytotoxic effects in various cell models.
Genotoxicity and Cytotoxicity
Studies have shown that this compound can induce DNA damage, as evidenced by the comet assay and the micronucleus test in human hepatoma (HepG2) cells.[1] Furthermore, it has been observed to decrease cell viability at certain concentrations.[1] In animal studies using mice, oral administration of this compound led to an increased frequency of micronucleated polychromatic erythrocytes, indicating a potential for mutagenicity.[8]
Cellular Signaling Pathways
The genotoxic effects of this compound are linked to the induction of cellular stress and apoptosis. Key genes involved in the apoptotic pathway, such as BAX (a pro-apoptotic gene) and BCL2 (an anti-apoptotic gene), are often modulated in response to DNA damage. While one study in mice did not observe significant changes in the expression of Bax and Bcl2 after oral administration of this compound, the induction of DNA damage itself suggests an upstream activation of pathways that can lead to apoptosis.[8] Additionally, the expression of genes related to cellular stress and inflammation, such as SMAD4 and TNFA (Tumor Necrosis Factor-alpha), have been evaluated in response to this dye.[8]
The following diagram illustrates a potential signaling pathway for this compound-induced genotoxicity and cytotoxicity, based on the known mechanisms of azo dyes and the specific findings for this compound.
This guide provides a foundational understanding of this compound for research and development professionals. For specific applications, it is recommended to consult the technical data sheets and safety data sheets provided by the respective suppliers and to perform appropriate validation of any analytical or experimental methods.
References
- 1. This compound | CAS 56548-64-2 | LGC Standards [lgcstandards.com]
- 2. This compound | TRC-D495358-500MG | LGC Standards [lgcstandards.com]
- 3. CE Certification this compound Suppliers, Exporters - Hermeta [hermetachem.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. textilelearner.net [textilelearner.net]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disperse Blue 291 in Textile Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Disperse Blue 291 (C.I. 113395), a significant mono-azo dye utilized in the textile industry. The document details its chemical and physical properties, manufacturing process, application in polyester (B1180765) dyeing, and critical environmental and toxicological considerations.
Chemical and Physical Properties
This compound is a synthetic colorant characterized by its green-light blue hue and is supplied as dark blue tiny particles.[1] It is primarily employed in the dyeing and printing of polyester and its blended fabrics due to its good color compatibility.[1]
| Property | Value | Reference |
| C.I. Name | This compound, C.I. 113395 | |
| CAS Registry Number | 56548-64-2, 83929-84-4 | |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | |
| Molecular Weight | 509.31 g/mol | |
| Molecular Structure | Single azo class | |
| Appearance | Dark blue tiny particles | [1] |
| Hue | Green-light blue | [1] |
Manufacturing Process
The synthesis of this compound involves a two-step diazotization and coupling reaction.
Manufacturing Workflow
Caption: Synthesis of this compound.
The process begins with the diazotization of 2,4-Dinitro-6-bromoaniline.[1] The resulting diazonium salt is then coupled with N-(3-(diethylamino)-4-methoxyphenyl)acetamide to form the final this compound dye molecule.[1]
Application in Textile Dyeing
This compound is primarily used for dyeing hydrophobic fibers, most notably polyester.[2] Due to its low water solubility, it is applied from a fine aqueous dispersion.[2][3] The dyeing process for polyester typically involves high temperatures to facilitate the diffusion of the dye molecules into the fiber structure.[4]
Typical Polyester Dyeing Process Workflow
Caption: High-temperature polyester dyeing workflow.
Experimental Protocol: High-Temperature Dyeing of Polyester
This protocol describes a typical laboratory procedure for dyeing polyester fabric with this compound.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid (for pH adjustment)
-
High-temperature dyeing apparatus (e.g., laboratory dyeing machine)
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation: Prepare a dye bath containing this compound (e.g., 1% on weight of fiber), a dispersing agent (e.g., 1 g/L), and water. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Dyeing: Immerse the polyester fabric in the dye bath. Raise the temperature to 130°C at a rate of 2°C/minute and hold for 60 minutes.
-
Cooling and Rinsing: Cool the dye bath to 70°C and rinse the fabric with hot and then cold water.
-
Reduction Clearing: Treat the dyed fabric in a solution containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L) at 70-80°C for 15-20 minutes to remove unfixed dye from the fiber surface.
-
Final Rinse and Drying: Rinse the fabric thoroughly with water and then air dry.
Fastness Properties
The performance of a dye is largely determined by its fastness properties, which indicate the resistance of the color to various environmental factors.
| Fastness Test | Rating (Scale 1-5, 5=Excellent; Light Fastness 1-8, 8=Excellent) | Test Method (ISO) |
| Light (Xenon) | 5-6 | ISO 105-B02 |
| Washing | 4 | ISO 105-C03 |
| Sublimation | 4 | ISO 105-P01 |
| Rubbing (Wet) | 4-5 | ISO 105-X12 |
| Rubbing (Dry) | 4-5 | ISO 105-X12 |
Data sourced from a typical supplier's technical sheet.[5]
Toxicological and Environmental Profile
The environmental and health impacts of textile dyes are of significant concern. This compound, being an azo dye, is subject to scrutiny regarding its potential toxicity.
Genotoxicity
Research has indicated that this compound may possess genotoxic properties. A study on male Swiss mice demonstrated an increased frequency of micronucleated polychromatic erythrocytes in animals treated with 50 mg/kg body weight of the dye.[6] This suggests potential for inducing chromosomal damage.[6] However, the same study did not observe primary DNA damage or changes in the expression of genes such as BAX, BCL2, SMAD4, and TNFA in leukocytes.[6] The potential for azo dyes to cause mutation and denaturation of DNA in human cells has also been noted.[7]
Logical Relationship of Genotoxicity Assessment
References
- 1. This compound | 56548-64-2 [chemicalbook.com]
- 2. Disperse Dyes – Oceanic Dyechem [oceanicdyechem.com]
- 3. scispace.com [scispace.com]
- 4. vietextile.com [vietextile.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Environmental fate and transport of Disperse Blue 291
An In-Depth Technical Guide on the Environmental Fate and Transport of Disperse Blue 291
This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of the commercial azo dye, this compound (C.I. 113395; CAS No. 56548-64-2). The document is intended for researchers, scientists, and drug development professionals, synthesizing available data on its physicochemical properties, environmental persistence, and ecotoxicological effects. A significant challenge in assessing the environmental risk of this compound is the limited availability of specific quantitative data for its degradation and sorption characteristics. Consequently, this guide also draws upon general knowledge of disperse and azo dyes to infer potential environmental behaviors and highlights critical data gaps for future research.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound is a synthetic, non-ionic monoazo dye characterized by its low water solubility.[1] A summary of its known physicochemical properties is presented in Table 1. The extremely low vapor pressure suggests that volatilization from water or soil surfaces is not a significant environmental transport pathway.[2] The lack of a reported water solubility and octanol-water partition coefficient (Kow) is a major data gap, as these parameters are essential for accurately modeling its environmental distribution and bioaccumulation potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₁BrN₆O₆ | [2] |
| Molecular Weight | 509.31 g/mol | [2] |
| Appearance | Dark blue grain/particles | [3] |
| Boiling Point | 700.4 °C at 760 mmHg | [2] |
| Vapor Pressure | 1.82 x 10⁻¹⁹ mmHg at 25°C | [2] |
| Water Solubility | Very low / Not available | [1][2] |
| pKa | 13.43 ± 0.70 (Predicted) | [2] |
Environmental Fate and Transport
The environmental fate of this compound encompasses its transformation through biodegradation, photodegradation, and hydrolysis, while its transport is largely dictated by its sorption behavior in soil and sediment.
Biodegradation
Azo dyes, in general, are known to be recalcitrant to aerobic biodegradation due to their complex structure and the electron-withdrawing nature of the azo bond.[4] Under anaerobic conditions, however, the azo bond can be reductively cleaved by microorganisms to form aromatic amines, which may be more toxic than the parent dye.[4][5]
Quantitative Data: Specific experimental data on the biodegradation rate of this compound is not available in the reviewed literature. Therefore, it is not possible to provide a biodegradation half-life.
Experimental Protocol: Ready Biodegradability (OECD 301)
The OECD 301 guideline for testing ready biodegradability provides a set of methods to screen chemicals for their potential to be rapidly and completely biodegraded by microorganisms.[1][6]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark for 28 days.[6][7]
-
Methodology (e.g., OECD 301B - CO₂ Evolution Test):
-
Test Setup: Prepare test flasks with a known concentration of this compound, a mineral medium, and an inoculum. Also, prepare control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate).
-
Incubation: The flasks are incubated at 20-24°C and stirred in the dark.
-
Measurement: The amount of CO₂ evolved from the test flasks is measured over the 28-day period and is expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a biodegradation level of >60% of ThCO₂ within a 10-day window during the 28-day test.[1][6]
-
Photodegradation
Azo dyes can absorb light in the visible and UV spectrum, which may lead to their photodegradation. This process can be a significant transformation pathway for dyes in sunlit surface waters.
Quantitative Data: There is no specific quantitative data, such as a photolysis rate constant or quantum yield, available for this compound.
Experimental Protocol: Direct Photolysis in Water (OECD 316)
This guideline outlines a tiered approach to determine the rate of direct phototransformation of chemicals in water.[8][9]
-
Principle: Aqueous solutions of the test substance are irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of its disappearance.
-
Methodology:
-
Sample Preparation: Prepare buffered aqueous solutions of this compound of known concentration.
-
Irradiation: Irradiate the samples using a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) at a constant temperature.[8]
-
Dark Controls: Simultaneously, run identical samples kept in the dark to account for any non-photolytic degradation.
-
Analysis: At various time intervals, take aliquots from both the irradiated and dark control samples and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC-UV/Vis).
-
Data Analysis: The photolysis rate constant is calculated from the first-order decay of the substance's concentration in the irradiated samples, corrected for any degradation in the dark controls. The environmental half-life can then be estimated for different seasons and latitudes.
-
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. Azo dyes are generally stable to hydrolysis under neutral pH conditions typical of most natural waters.[10]
Quantitative Data: No experimental data on the hydrolysis rate of this compound is available. Given the general stability of the azo linkage to hydrolysis, it is not expected to be a significant degradation pathway.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This guideline specifies a procedure for determining the rate of hydrolysis of chemicals at different pH values.[11]
-
Principle: The test substance is dissolved in buffered aqueous solutions at various pH levels (typically pH 4, 7, and 9) and kept at a constant temperature in the dark.
-
Methodology:
-
Sample Preparation: Prepare sterile, buffered solutions of this compound at pH 4, 7, and 9.
-
Incubation: Incubate the solutions at a fixed temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C) in the dark.
-
Analysis: Periodically, samples are taken and the concentration of the remaining this compound is determined.
-
Data Analysis: The hydrolysis rate constant and half-life are calculated for each pH value.
-
Soil and Sediment Sorption
Due to its low water solubility, this compound is expected to partition from the water phase to soil and sediment.[10] The extent of this sorption is a critical factor in determining its mobility and bioavailability in the environment.
Quantitative Data: Specific soil-water distribution coefficients (Kd) or organic carbon-normalized partition coefficients (Koc) for this compound are not available. However, a study on a likely identical substance, Foron Blue 291, showed that its adsorption is strongly dependent on the clay content of the soil.[12] In a clay/sand mixture with a 30% clay fraction, 77% of the dissolved dye was irreversibly removed from the solution, indicating strong sorption.[12]
Experimental Protocol: Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106)
This method is used to determine the adsorption and desorption coefficients of a chemical in different types of soil.[13][14][15]
-
Principle: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The amount of substance adsorbed to the soil is determined by measuring the decrease in its concentration in the aqueous phase.
-
Methodology:
-
Soil Selection: A range of characterized soils (typically 5) with varying organic carbon content, clay content, and pH are used.[14]
-
Adsorption Phase:
-
Soil samples are mixed with solutions of this compound at several concentrations in a centrifuge tube.
-
The mixtures are agitated at a constant temperature until equilibrium is reached.
-
The solid and liquid phases are separated by centrifugation.
-
The concentration of the dye in the supernatant is measured.
-
-
Desorption Phase (Optional): The supernatant is replaced with a fresh solution without the dye, and the mixture is equilibrated again to determine the amount of dye that desorbs from the soil.
-
Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon-normalized partition coefficient (Koc) is then calculated using the formula: Koc = (Kd / % organic carbon) * 100.
-
Ecotoxicity
This compound has been shown to exhibit toxicity to aquatic organisms and has demonstrated genotoxic and cytotoxic effects in various studies.
Table 2: Ecotoxicity of this compound
| Endpoint | Species | Value | Reference |
| Acute Toxicity (LC₅₀) | Fish | 0.0675 mg/L | [16] |
| Acute Toxicity (EC₅₀, 48h) | Daphnia magna | 0.0675 mg/L | [16] |
| Genotoxicity | Human hepatic cell line (HepG2) | Genotoxic and mutagenic effects observed at concentrations from 400 µg/mL | [17] |
| Genotoxicity | Mouse bone marrow | Increased frequency of micronucleated polychromatic erythrocytes at 50 mg/kg body weight | [18] |
Analytical Methods
The detection and quantification of this compound in environmental samples are typically performed using chromatographic techniques.
Experimental Protocol: Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a standard method for the analysis of disperse dyes.[19]
-
Principle: The method separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Methodology:
-
Sample Preparation:
-
Water Samples: Pre-concentration using solid-phase extraction (SPE).[20]
-
Soil/Sediment Samples: Solvent extraction followed by clean-up and concentration.
-
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18).[19]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.
-
Detector: A Photodiode Array (PDA) detector to obtain UV-Vis spectra for identification, or a Mass Spectrometer (MS) for more sensitive and specific detection and confirmation.[19][20]
-
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.
-
Visualizations
The following diagrams illustrate the conceptual pathways of environmental fate and a typical experimental workflow for assessing a substance like this compound.
Caption: Environmental fate and transport pathways of this compound.
Caption: General experimental workflow for environmental fate assessment.
Conclusion and Data Gaps
This compound is a disperse azo dye with very low water solubility and negligible volatility, indicating that its environmental distribution will be predominantly in the aquatic and terrestrial compartments, with a high potential for partitioning to sediment and soil. Ecotoxicological data indicates that it is highly toxic to aquatic life and possesses genotoxic properties.
The primary challenge in conducting a thorough environmental risk assessment for this compound is the significant lack of quantitative data on its environmental fate. Key data gaps include:
-
Biodegradation Rates: No data is available for either aerobic or anaerobic conditions.
-
Photodegradation Rates: The kinetics of its degradation by sunlight in water and on soil are unknown.
-
Soil and Sediment Sorption Coefficients (Koc): While qualitative data suggests strong sorption, a quantitative Koc value is needed for mobility modeling.
-
Water Solubility and Octanol-Water Partition Coefficient (Kow): These fundamental properties have not been experimentally determined.
Further research focusing on quantifying these parameters using standardized OECD protocols is essential for a comprehensive understanding of the environmental fate and transport of this compound and for developing effective risk management strategies.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. Cas 56548-64-2,this compound | lookchem [lookchem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. unece.org [unece.org]
- 10. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. york.ac.uk [york.ac.uk]
- 14. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. dergi-fytronix.com [dergi-fytronix.com]
- 17. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
Toxicological Profile of Disperse Blue 291 Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of the metabolites of the azo dye, Disperse Blue 291. Azo dyes are widely used in the textile industry and their metabolic breakdown products are of significant toxicological concern. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to facilitate a deeper understanding of the potential health risks associated with exposure to this compound and its metabolites.
Introduction
This compound is a commercial azo dye used in the textile industry. Like many azo dyes, it is subject to metabolic degradation, primarily through the reductive cleavage of the azo bond (-N=N-). This biotransformation, which can occur through the action of azoreductases produced by intestinal microflora and liver enzymes, results in the formation of aromatic amines. These metabolites are often more toxic than the parent dye and are the primary focus of toxicological assessments.
The predicted primary metabolites of this compound are:
-
Metabolite 1: 2-bromo-4,6-dinitroaniline (B162937) (BDNA)
-
Metabolite 2: N-(5-(diethylamino)-4-methoxyphenyl)acetamide
This guide will focus on the toxicological profile of these two metabolites.
Metabolic Pathway of this compound
The metabolic conversion of this compound to its primary aromatic amine metabolites is a critical first step in its toxicological assessment. This process is primarily a reduction reaction.
Caption: Metabolic breakdown of this compound.
Toxicological Profile of Metabolites
2-bromo-4,6-dinitroaniline (BDNA)
BDNA is a known mutagenic aromatic amine and has been the subject of several toxicological studies.
| Parameter | Value | Species | Route of Administration | Reference |
| LD50 | 4100 mg/kg | Rat | Oral | [1] |
| Genotoxicity | Increased micronucleated polychromatic erythrocytes | Mouse | Oral | [2] |
| Reproductive Toxicity | Decreased fertilization and hatching success (F2 generation) | Zebrafish | Aqueous exposure | [3] |
| Hepatotoxicity | Upregulated HSI, ALT, and ARG1 | Rat | Oral | [4] |
In Vivo Genotoxicity: Mouse Micronucleus Assay
This protocol is based on the study by Fernandes et al. (2019)[2].
Caption: Workflow for the in vivo mouse micronucleus assay.
Detailed Steps:
-
Animal Model: Male Swiss mice are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Treatment: A single dose of this compound (which metabolizes to BDNA in vivo) is administered by oral gavage. A vehicle control group (e.g., corn oil) and a positive control group (e.g., cyclophosphamide) are included.
-
Sample Collection: At 24 and 48 hours post-treatment, animals are euthanized, and bone marrow is collected from the femur.
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and smeared onto glass slides. The slides are air-dried and stained with May-Grünwald-Giemsa stain.
-
Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.
-
Statistical Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test).
In Vivo Hepatotoxicity Study in Rats
This protocol is based on the study by an unspecified author, which investigated the hepatotoxicity of BDNA in rats[4].
References
- 1. N-(4-Methoxyphenyl)acetamide(51-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of a Zebrafish embryo‐based test system for thyroid hormone system disruption: 3Rs in ecotoxicological research | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Methodological & Application
Analytical Methods for the Detection of Disperse Blue 291 in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its application in dyeing synthetic fibers, particularly polyester. The presence of such dyes in industrial effluents is a significant environmental concern due to their potential toxicity and persistence in aquatic ecosystems. Consequently, robust and sensitive analytical methods are imperative for monitoring the levels of this compound in water samples to ensure environmental safety and compliance with regulatory standards. This document provides detailed application notes and protocols for the detection of this compound in water, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Analytical Techniques
Several analytical techniques can be employed for the determination of disperse dyes in aqueous matrices. The most common and effective methods are based on liquid chromatography due to the semi-polar nature of these compounds.
-
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) or UV-Vis detection is a widely used technique for the separation and quantification of disperse dyes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer higher sensitivity and selectivity, enabling the identification and quantification of trace levels of the dye and its degradation products.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of various disperse dyes, which can be indicative of the expected performance for this compound analysis.
| Analytical Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| LC-MS/MS | 47 Synthetic Dyes (including 21 disperse dyes) | Textiles | - | 0.02 – 1.35 ng/mL | 0.06 – 4.09 ng/mL | - |
| SPE-LC-ESI-MS/MS | 9 Disperse Dyes | Environmental Water | 2.0 - 100.0 ng/mL | ~2.0 ng/L | ~8.0 ng/L | >70% |
| HPLC-DAD | Disperse Blue 1 | Workplace Air | - | 0.52 ng/mL | 1.6 ng/mL | 93-96% |
| HPLC with PDA and Mass Detection | Disperse Blue 1 | - | - | <0.7 mg/L | - | - |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and pre-concentration of this compound from water samples, making it suitable for subsequent HPLC or LC-MS analysis.
Materials:
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vacuum manifold for SPE
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen to remove excess water.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of acetonitrile. Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile/water mixture) and vortex for 30 seconds.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography with PDA Detection (HPLC-PDA)
This protocol outlines the chromatographic conditions for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium acetate (B1210297) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-20 min: 90% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| PDA Detection | Scan from 200-800 nm, with specific monitoring at the λmax of this compound |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Acquire the chromatograms and spectra.
-
Identify the peak corresponding to this compound by comparing its retention time and UV-Vis spectrum with that of a standard.
-
Quantify the concentration of this compound in the samples by constructing a calibration curve from the peak areas of the standards.
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and confirmatory analysis, LC-MS/MS is the preferred method.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Similar to HPLC-PDA, but may require optimization for faster analysis times. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | To be determined by infusing a standard solution of this compound. This will involve identifying the precursor ion [M+H]⁺ and selecting characteristic product ions. |
Procedure:
-
Optimize the MS parameters for this compound by infusing a standard solution.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Acquire the data in Multiple Reaction Monitoring (MRM) mode for quantification.
-
Identify and quantify this compound based on its retention time and specific MRM transitions.
Visualizations
Caption: Experimental workflow for the analysis of this compound in water.
Caption: Logical relationship for analytical method selection.
References
Application Notes and Protocol for the Quantification of Disperse Blue 291 using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a synthetic monoazo dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers. Due to the potential of some azo dyes to cleave into carcinogenic aromatic amines, regulatory bodies and quality control laboratories require sensitive and specific analytical methods for their quantification in consumer products. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for the determination of this compound in complex matrices such as textiles.
This document provides a comprehensive protocol for the extraction and quantification of this compound from textile samples using HPLC-MS/MS.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of disperse dyes in textiles using HPLC-MS/MS. The specific values for this compound may vary depending on the instrumentation, matrix, and experimental conditions.
Table 1: Method Detection and Quantification Limits
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL | Dependent on instrument sensitivity and sample matrix. |
Table 2: Linearity, Recovery, and Precision
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Linearity (r²) | > 0.99 | Typically observed over a relevant concentration range. |
| Recovery | 70 - 115% | Varies with extraction efficiency from different textile types. |
| Repeatability (%RSD) | 1.1 - 16.3% | Dependent on concentration and method precision. |
Experimental Protocols
This section details the materials and methods for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (CAS: 56548-64-2)
-
Methanol (B129727) (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (MS grade)
-
Ammonium (B1175870) acetate (B1210297) (MS grade)
-
Ultrapure water
-
Syringe filters (0.22 µm, PTFE)
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol or the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
Sample Preparation from Textile Matrix
-
Sample Comminution: Cut the textile sample into small pieces (approximately 2-3 mm).
-
Extraction: Accurately weigh approximately 1.0 g of the textile sample into a conical flask. Add 20 mL of methanol to the flask.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
3.4.1. Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 10 |
| 25.0 | 10 |
3.4.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 40 psi
-
Collision Gas: Medium
-
Nebulizing Gas: 40 psi
-
Heater Gas: 40 psi
3.4.3. MRM Transitions for this compound
The molecular formula of this compound is C₁₉H₂₁BrN₆O₆, with a molecular weight of 509.31 g/mol .[1][2] The protonated precursor ion [M+H]⁺ is expected at m/z 510.3.
Method Development for Product Ions:
To establish the product ions and optimize collision energies, a stock solution of this compound should be infused directly into the mass spectrometer.
-
Precursor Ion Scan: Confirm the m/z of the protonated molecule ([M+H]⁺) in a full scan or precursor ion scan.
-
Product Ion Scan: Isolate the precursor ion (m/z 510.3) and perform a product ion scan at various collision energies to identify the most stable and abundant fragment ions.
-
MRM Optimization: Select at least two abundant and specific product ions for quantification and confirmation. Optimize the collision energy and cone/fragmentor voltage for each transition to maximize the signal intensity.
Table 3: Predicted and Potential MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 510.3 | To be determined | To be determined | To be optimized | To be optimized |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in textile samples. The detailed protocol for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers and analytical scientists to implement and validate this method in their laboratories for routine analysis, quality control, and regulatory compliance. The high selectivity of MRM minimizes matrix interferences, ensuring accurate and reliable results.
References
Spectrophotometric Determination of Disperse Blue 291 Concentration: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a single azo disperse dye commonly utilized in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1][2] Its chemical formula is C₁₉H₂₁BrN₆O₆, with a molecular weight of 509.31 g/mol .[1] Accurate quantification of this compound is crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and in toxicological studies.[3] Spectrophotometry offers a rapid, accessible, and cost-effective method for determining the concentration of this dye in solution. This application note provides a detailed protocol for the spectrophotometric determination of this compound concentration, including instrument parameters, preparation of standards, and data analysis. The method is based on the principle of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution.
Principle
The quantitative determination of this compound is based on measuring the absorbance of the dye solution at its wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be calculated from a calibration curve constructed by plotting the absorbance of standard solutions of known concentrations versus their respective concentrations.
Materials and Equipment
-
Reagents:
-
This compound (analytical standard)
-
Acetone (B3395972) (spectroscopic grade)
-
-
Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks (Class A; 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (Class A; various sizes)
-
Cuvettes (quartz or glass, 1 cm path length)
-
Experimental Protocols
Determination of Maximum Absorbance Wavelength (λmax)
A key parameter for quantitative analysis is the wavelength at which the analyte absorbs the most light.
-
Prepare a dilute solution of this compound in acetone (e.g., 10 mg/L).
-
Set the spectrophotometer to scan a wavelength range of 400 nm to 800 nm.
-
Use acetone as the blank to zero the instrument.
-
Measure the absorbance of the this compound solution across the scanned range.
-
Identify the wavelength at which the highest absorbance peak is observed. This is the λmax. For this compound in acetone, the λmax is expected to be in the blue region of the visible spectrum.
Preparation of Standard Solutions
Accurate standard solutions are essential for a reliable calibration curve.
-
Prepare a stock solution (e.g., 100 mg/L):
-
Accurately weigh 10.0 mg of this compound standard.
-
Quantitatively transfer the dye to a 100 mL volumetric flask.
-
Dissolve the dye in a small amount of acetone and then dilute to the mark with acetone. Mix thoroughly.
-
-
Prepare a series of working standard solutions by diluting the stock solution. A suggested concentration range is 1 mg/L to 10 mg/L. For example, to prepare 10 mL of a 5 mg/L standard from a 100 mg/L stock solution:
-
Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetone and mix thoroughly.
-
Repeat this process to create a series of at least five standard solutions of varying concentrations.
-
Calibration Curve Construction
-
Set the spectrophotometer to the predetermined λmax of this compound.
-
Use acetone as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution at the λmax.
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.00 indicates a good linear relationship.
Analysis of Unknown Sample
-
Prepare the unknown sample by dissolving it in acetone. Ensure the final concentration falls within the range of the calibration curve. Dilution may be necessary.
-
Measure the absorbance of the unknown sample at the λmax.
-
Calculate the concentration of this compound in the unknown sample using the equation from the linear regression of the calibration curve.
Concentration = (Absorbance - c) / m
Where:
-
'Absorbance' is the measured absorbance of the unknown sample.
-
'm' is the slope of the calibration curve.
-
'c' is the y-intercept of the calibration curve.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₁BrN₆O₆ | [1] |
| Molecular Weight | 509.31 g/mol | [1] |
| CAS Number | 56548-64-2 | [1] |
| Class | Single Azo Dye | [2] |
Table 2: Calibration Data for Spectrophotometric Analysis of this compound in Acetone
| Standard Concentration (mg/L) | Absorbance at λmax |
| 1.0 | [Absorbance Value] |
| 2.5 | [Absorbance Value] |
| 5.0 | [Absorbance Value] |
| 7.5 | [Absorbance Value] |
| 10.0 | [Absorbance Value] |
| Linear Regression | |
| Slope (m) | [Value] |
| Y-intercept (c) | [Value] |
| Coefficient of Determination (R²) | [Value] |
(Note: The absorbance values in this table are placeholders and should be determined experimentally.)
Mandatory Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical relationship of variables in the Beer-Lambert Law.
Conclusion
This application note provides a straightforward and reliable protocol for the spectrophotometric determination of this compound concentration. The method is suitable for routine analysis in various research and industrial settings. Adherence to proper laboratory techniques, including the use of high-purity solvents and calibrated equipment, is essential for obtaining accurate and reproducible results. For complex matrices, further sample preparation and validation may be required to account for potential interferences.
References
Application Notes and Protocols: Genotoxicity Testing of Disperse Blue 291 Using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is an azo dye utilized in the textile industry.[1][2] Due to its potential for release into the environment through industrial wastewater, assessing its genotoxic potential is crucial for human health and environmental safety.[1][2][3] The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used and internationally accepted method for identifying chemical substances that can induce gene mutations.[4][5][6][7] This document provides a detailed protocol for evaluating the mutagenic potential of this compound using the Ames test, in accordance with OECD Guideline 471.[4][5][6]
The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a particular amino acid (e.g., histidine for Salmonella).[4][5][8] These strains will not grow on a minimal medium lacking that amino acid. The assay determines if a test substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to synthesize the required amino acid and form colonies.[5][8] A positive test indicates that the substance is mutagenic.[4]
Many chemicals, including azo dyes, require metabolic activation to become mutagenic.[9] Therefore, the test is conducted both in the absence and presence of a metabolic activation system, typically a liver homogenate fraction (S9 mix).[9] For azo dyes, specific modifications to the standard Ames test protocol, such as the inclusion of flavin mononucleotide (FMN) and a pre-incubation step, are often necessary to facilitate the reductive cleavage of the azo bond and subsequent metabolic activation of the resulting aromatic amines.[10][11][12]
Data Presentation
Table 1: Bacterial Strains for Ames Test
| Strain | Genotype Highlights | Type of Mutation Detected |
| S. typhimurium TA98 | hisD3052, rfa, ΔuvrB, pKM101 | Frameshift mutations |
| S. typhimurium TA100 | hisG46, rfa, ΔuvrB, pKM101 | Base-pair substitutions |
| S. typhimurium TA1535 | hisG46, rfa, ΔuvrB | Base-pair substitutions |
| S. typhimurium TA1537 | hisC3076, rfa, ΔuvrB | Frameshift mutations |
| E. coli WP2 uvrA (pKM101) | trpE, ΔuvrA, pKM101 | Base-pair substitutions |
Table 2: Experimental Groups and Controls
| Group | Test Substance | Concentration Range | S9 Mix | FMN | Positive Control | Negative Control |
| 1 | This compound | 5-5000 µ g/plate | Absent | Absent | Sodium Azide (TA100, TA1535), 2-Nitrofluorene (TA98), Mitomycin C (E. coli)[8] | Vehicle (e.g., DMSO) |
| 2 | This compound | 5-5000 µ g/plate | Present | Present | 2-Aminoanthracene (all strains)[8] | Vehicle (e.g., DMSO) |
| 3 | Positive Controls | Specific to strain and S9 condition | - | As per group | - | - |
| 4 | Negative Control | - | Absent/Present | Absent/Present | - | Vehicle (e.g., DMSO) |
Experimental Protocols
This protocol is based on the OECD 471 guideline and incorporates modifications for testing azo dyes.[5][10][11][12]
Materials
-
Test Substance: this compound
-
Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA (pKM101)
-
Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction[13]
-
Cofactors for S9 Mix: NADP, Glucose-6-phosphate (G-6-P), MgCl₂, KCl, sodium phosphate (B84403) buffer[14][15]
-
Positive Controls: Sodium Azide, 2-Nitrofluorene, Mitomycin C, 2-Aminoanthracene
-
Negative Control: Dimethyl sulfoxide (B87167) (DMSO) or other appropriate vehicle
-
Media: Nutrient broth, Minimal glucose agar (B569324) plates, Top agar
Preparation of Reagents
-
Test Substance: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Prepare serial dilutions to achieve the desired concentration range. A preliminary toxicity test is recommended to determine the appropriate concentration range.
-
Bacterial Cultures: Inoculate each bacterial strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction with the cofactor solution and FMN. Keep the S9 mix on ice.[10][12]
Ames Test Procedure (Pre-incubation Method)
-
Labeling: Label all petri plates with the bacterial strain, test substance concentration, and presence or absence of S9 mix.
-
Pre-incubation: In sterile test tubes, add the following in order:
-
0.1 mL of the appropriate bacterial culture.
-
0.1 mL of the test substance dilution or control.
-
0.5 mL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests).
-
-
Incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes with gentle shaking.[10][12]
-
Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (B1667282) to each tube. Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.[16]
-
Solidification and Incubation: Allow the top agar to solidify completely. Invert the plates and incubate at 37°C for 48-72 hours.[8]
-
Colony Counting: After incubation, count the number of revertant colonies on each plate.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Ames test of this compound.
Principle of the Ames Test for Azo Dyes
References
- 1. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 5. nib.si [nib.si]
- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 7. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. droracle.ai [droracle.ai]
- 10. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]
- 15. S9 Cofactor Kit for Metabolic Activation in Ames Test, Micronucleus T [xenometrix.ch]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 291
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291, a synthetic azo dye with the chemical formula C₁₉H₂₁BrN₆O₆, is extensively used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] The release of effluents containing such dyes into aquatic ecosystems is a significant environmental concern due to their persistence, potential toxicity, and the coloration of water bodies. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of these recalcitrant organic pollutants.
This document provides a detailed experimental setup and protocols for the photocatalytic degradation of this compound. While specific degradation studies for this compound are limited, the following protocols are based on established methodologies for the photocatalytic treatment of similar disperse and azo dyes.
Data Presentation
The efficiency of photocatalytic degradation is influenced by several critical parameters. The following tables summarize typical experimental conditions and outcomes for the degradation of various disperse blue dyes, which can serve as a starting point for optimizing the degradation of this compound.
Table 1: Optimal Conditions for Photocatalytic Degradation of Various Disperse Blue Dyes
| Dye | Photocatalyst | Catalyst Conc. ( g/100 mL) | Initial Dye Conc. (M) | Optimal pH | Light Source | Degradation Efficiency (%) | Reference |
| Disperse Blue 79:1 | ZnO/Mn | 0.05 | 3.0 x 10⁻⁵ | 8.5 | UV Light | 98% in 60 min | |
| Disperse Blue 94 | SrCrO₄ | 0.25 | 3.0 x 10⁻⁵ | 7.0 | Tungsten Lamps (2 x 200W) | Not specified | [2] |
| Disperse Blue 1 | TiO₂ (Degussa P25) | Not specified | Not specified | Not specified | UV Light | Found to be efficient | [3][4] |
Table 2: Influence of Experimental Parameters on Degradation Efficiency
| Parameter | Variation Range | Effect on Degradation Rate | General Observation |
| Catalyst Concentration | 0.05 - 0.40 g/100mL | Increases up to an optimal point, then plateaus or decreases. | An excess of catalyst can lead to turbidity, which scatters light and reduces the catalyst's surface area available for photoactivation.[2] |
| Initial Dye Concentration | 1.0 x 10⁻⁵ - 5.0 x 10⁻⁵ M | Decreases with increasing concentration. | Higher dye concentrations can block UV light from reaching the catalyst surface, thus reducing the formation of reactive oxygen species.[2] |
| pH | 4.0 - 9.5 | Highly dependent on the catalyst's surface charge and the dye's chemistry. | The pH affects the surface properties of the photocatalyst and the charge of the dye molecule, influencing the adsorption of the dye onto the catalyst surface.[2] |
Experimental Protocols
This section outlines a detailed methodology for conducting the photocatalytic degradation of this compound.
Materials and Reagents
-
This compound (CAS No. 56548-64-2)[4]
-
Photocatalyst (e.g., TiO₂, ZnO, or a composite material)
-
Deionized Water
-
Hydrochloric Acid (0.1 M) and Sodium Hydroxide (0.1 M) for pH adjustment
-
Magnetic Stirrer and Stir Bars
-
Photoreactor (a vessel, typically quartz or borosilicate glass, to allow UV/Visible light penetration)
-
UV Lamp (e.g., medium-pressure mercury lamp) or a Visible Light Source (e.g., tungsten or xenon lamp)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
pH Meter
Experimental Setup
A typical batch photoreactor setup is used for this experiment. The photoreactor, containing the dye solution and the photocatalyst, is placed on a magnetic stirrer to ensure a homogeneous suspension. The light source is positioned at a fixed distance from the reactor. The entire setup should be enclosed in a light-tight chamber to prevent exposure to external light and for safety.
Detailed Procedure
-
Preparation of Dye Stock Solution : Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known amount of the dye in a specific volume of deionized water. Sonication may be required to ensure complete dissolution due to the low water solubility of disperse dyes.
-
Photocatalytic Reaction :
-
In the photoreactor, add a specific volume of the this compound solution of a desired concentration (e.g., 3.0 x 10⁻⁵ M).[2]
-
Add the predetermined amount of the photocatalyst (e.g., 0.05 g/100 mL of ZnO/Mn).
-
Adjust the pH of the solution to the desired value (e.g., 8.5 for ZnO/Mn) using 0.1 M HCl or 0.1 M NaOH.
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Take an initial sample (t=0) at the end of this dark period.
-
Turn on the light source to initiate the photocatalytic reaction.
-
-
Sampling and Analysis :
-
Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).
-
Immediately centrifuge the samples to separate the photocatalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax should be determined by scanning the initial dye solution.
-
-
Data Analysis :
-
The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance at t=0 and Aₜ is the absorbance at time t.
-
The reaction kinetics can be studied by plotting the natural logarithm of the concentration ratio (ln(C/C₀)) versus time to determine if the degradation follows pseudo-first-order kinetics.
-
Mandatory Visualization
Caption: Experimental workflow for photocatalytic degradation.
Caption: Mechanism of photocatalytic degradation of organic dyes.
References
Application Note: The Use of Disperse Blue 291 as a Reference Standard in Targeted Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative metabolite analysis is a cornerstone of modern life sciences research and drug development. Achieving accurate and reproducible quantification of metabolites in complex biological matrices is challenging due to variations in sample preparation, instrument performance, and matrix effects.[1][2] The use of an internal standard is a widely accepted strategy to normalize these variations and enhance data quality.[3][4] An ideal internal standard is a compound that is structurally similar to the analyte of interest but isotopically distinct, which is added at a known concentration to all samples and standards.[1][5]
While stable isotope-labeled standards are the gold standard for targeted metabolomics, their availability can be limited and their cost high.[3][5] In specific, targeted analytical scenarios where a stable isotope-labeled analog is not available, a non-endogenous, structurally distinct compound can be employed as a reference standard to monitor and correct for analytical variability.
This application note presents a hypothetical framework for the use of Disperse Blue 291, an anthraquinone-based dye, as a reference standard in a targeted liquid chromatography-mass spectrometry (LC-MS) based metabolite analysis workflow. This compound is a synthetic dye not naturally found in biological systems, making it a potential candidate for a non-endogenous reference standard in specific applications.[6][7] Its use would be predicated on ensuring it does not co-elute with or cause ion suppression of the target analytes.
Disclaimer: The use of this compound as a reference standard for metabolite analysis is a hypothetical application presented here for illustrative purposes. Its suitability must be rigorously validated for each specific assay and matrix.
Principle of Internal Standard Correction
The fundamental principle of using an internal standard is to provide a reference compound that experiences the same experimental variations as the analyte of interest. By adding a fixed amount of the internal standard (in this case, this compound) to every sample, calibrant, and quality control sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate due to factors like extraction efficiency, injection volume, or ion suppression, thereby correcting for this variability.[1]
Caption: Principle of internal standard correction for analytical variability.
Experimental Protocols
The following protocols are provided as a template and should be optimized for specific applications.
Preparation of this compound Internal Standard Stock Solution
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727).
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.
-
Spiking Solution (1 µg/mL): Further dilute the working solution 1:10 with methanol. This solution will be added to samples.
Sample Preparation
Protocol 1: Plasma Sample Preparation
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 µg/mL this compound spiking solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Tissue Sample Preparation
-
Weigh approximately 20-30 mg of frozen tissue and place it in a pre-chilled bead homogenization tube.
-
Add 800 µL of ice-cold 80% methanol containing the this compound internal standard (adjust concentration to be similar to plasma).[1]
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at a high setting), keeping the sample on ice between cycles.[1]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube, evaporate, and reconstitute as described in the plasma protocol.
Caption: Experimental workflow for sample preparation.
LC-MS/MS Method
The following are general starting conditions and should be optimized.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative depending on target analytes. This compound is detectable in positive mode.[8] |
| Source Temp. | 550°C[8] |
| MRM Transitions | To be determined by direct infusion of target analytes and this compound. |
Hypothetical Performance Characteristics
The following tables summarize the expected quantitative performance of an assay using this compound as a reference standard. These values are illustrative and require experimental verification.
Table 1: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Metabolite A | 1 - 1000 | > 0.995 | 1 |
| Metabolite B | 5 - 2000 | > 0.995 | 5 |
| Metabolite C | 0.5 - 500 | > 0.998 | 0.5 |
Table 2: Accuracy and Precision (Quality Control Samples)
| QC Level | Analyte | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low QC | Metabolite A | 3 | ± 5.2 | < 6.8 |
| Metabolite B | 15 | ± 4.1 | < 5.5 | |
| Mid QC | Metabolite A | 500 | ± 3.5 | < 4.2 |
| Metabolite B | 1000 | ± 2.8 | < 3.9 | |
| High QC | Metabolite A | 800 | ± 2.1 | < 3.1 |
| Metabolite B | 1600 | ± 1.9 | < 2.5 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Metabolite A | 95.2 | 91.5 |
| Metabolite B | 88.9 | 85.3 |
| Metabolite C | 103.1 | 98.7 |
Conclusion
This application note outlines a hypothetical protocol for the use of this compound as a non-endogenous reference standard for targeted metabolite quantification by LC-MS. The use of a consistently applied internal standard is crucial for mitigating analytical variability and ensuring high-quality, reproducible data. While stable isotope-labeled standards remain the preferred choice, the principles described here can be adapted for specific targeted assays where such standards are unavailable. Rigorous validation of the method, including assessment of linearity, accuracy, precision, and potential matrix effects, is essential before implementation in any study.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the matrix effects of hemolyzed samples in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. iroatech.com [iroatech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. sciex.com [sciex.com]
Application of Disperse Blue 291 in Dye-Sensitized Solar Cell Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of Disperse Blue 291 as a photosensitizer in the fabrication of dye-sensitized solar cells (DSSCs). While specific performance data for this compound in DSSCs is not extensively documented in publicly available literature, this guide offers a generalized yet detailed experimental protocol based on established methodologies for similar organic dyes. The protocols herein describe the preparation of DSSC components, assembly of the device, and the subsequent characterization of its photovoltaic performance. The included data tables and diagrams serve as illustrative examples of the expected outcomes and experimental workflow. Researchers can adapt these protocols to investigate the potential of this compound and other novel dyes in next-generation photovoltaic applications.
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, ease of fabrication, and respectable power conversion efficiencies, particularly in low-light conditions.[1][2] The core of a DSSC consists of a porous semiconductor photoanode, typically titanium dioxide (TiO2), sensitized with a dye that absorbs light.[3] Upon light absorption, the dye injects an electron into the conduction band of the semiconductor, initiating the flow of electric current.[4][5] The dye is then regenerated by a redox electrolyte, and the circuit is completed by a counter electrode.[1]
The choice of the sensitizing dye is critical to the performance of the DSSC, as it dictates the light absorption spectrum and the efficiency of electron injection.[6] Organic dyes, such as this compound, are of particular interest due to their high molar extinction coefficients, structural versatility, and low cost compared to traditional ruthenium-based sensitizers.[7][8] This document outlines the necessary protocols for fabricating and evaluating DSSCs using this compound as the sensitizer.
Experimental Protocols
Preparation of TiO₂ Photoanode
This protocol describes the preparation of the titanium dioxide (TiO₂) photoanode, which serves as the semiconductor layer for dye adsorption.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Scotch tape
-
Glass rod or microscope slide for doctor-blading
-
Hot plate
-
Furnace
Procedure:
-
Clean the FTO glass slides by sonicating in a solution of detergent, deionized water, and ethanol for 15 minutes each. Dry the slides with a stream of nitrogen or clean air.
-
Identify the conductive side of the FTO glass using a multimeter. The conductive side will have a lower resistance.
-
Apply two layers of Scotch tape on two parallel edges of the conductive side of the FTO slide to control the thickness of the TiO₂ film.[9]
-
A small amount of TiO₂ paste is applied to one of the edges between the tape strips.
-
The paste is then spread evenly across the substrate with a gentle, consistent motion using the edge of a glass rod or another microscope slide. This technique is known as doctor-blading.
-
After coating, the tapes are carefully removed.
-
The coated slide is then sintered in a furnace. A typical sintering program involves heating to 450-500°C for 30 minutes to ensure good particle-to-particle connection and remove any organic binders.[9]
-
Allow the TiO₂-coated slide (now the photoanode) to cool down to room temperature slowly.
Preparation of the Counter Electrode
The counter electrode catalyzes the regeneration of the electrolyte. Platinum is a common catalyst, but a simple and effective alternative is a carbon coating.
Materials:
-
FTO coated glass slide
-
Graphite (B72142) pencil or candle
-
Soft tissue
Procedure:
-
Clean an FTO glass slide as described in the photoanode preparation.
-
Identify the conductive side using a multimeter.
-
For a carbon counter electrode, use a graphite pencil to evenly coat the conductive surface. Alternatively, hold the conductive side over a candle flame to deposit a uniform layer of soot.[10]
-
Wipe off any excess carbon from the edges with a soft tissue.
Dye Sensitization
This step involves adsorbing the this compound dye onto the surface of the TiO₂ photoanode.
Materials:
-
Prepared TiO₂ photoanode
-
This compound dye
-
Anhydrous ethanol or a suitable organic solvent
-
Beaker or petri dish
-
Tweezers
Procedure:
-
Prepare a dye solution of this compound in a suitable solvent like ethanol. A typical concentration is in the range of 0.3 to 0.5 mM. The optimal concentration may need to be determined experimentally.
-
Immerse the prepared TiO₂ photoanode into the dye solution while it is still warm (around 80°C) to facilitate faster dye uptake.
-
Keep the photoanode in the dye solution for a period ranging from a few hours to 24 hours in a dark environment to allow for sufficient dye loading onto the TiO₂ surface.[9][11] The film should develop a uniform and deep blue color.
-
After sensitization, the photoanode is removed from the dye solution and rinsed with the solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.[12]
-
The sensitized photoanode is then dried in a gentle stream of air.
DSSC Assembly
The final step is to assemble the components into a sandwich-like structure.
Materials:
-
Dye-sensitized TiO₂ photoanode
-
Carbon-coated counter electrode
-
Spacer material (e.g., Parafilm® or a polymer gasket, ~50 µm thick)
-
Iodide-based electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)
-
Binder clips
Procedure:
-
Place the counter electrode on top of the dye-sensitized photoanode, with the conductive sides facing each other. The active area of the TiO₂ should be aligned with the active area of the counter electrode.
-
A spacer is placed between the two electrodes to prevent a short circuit and to create a space for the electrolyte.[12]
-
Hold the two electrodes together firmly using binder clips.
-
Introduce the electrolyte solution into the space between the electrodes through capillary action by applying a drop at the edge of the cell.[9][10]
-
Ensure the electrolyte has fully penetrated the TiO₂ layer.
-
Wipe away any excess electrolyte from the edges of the cell.
Characterization of Photovoltaic Performance
The performance of the fabricated DSSC is evaluated by measuring its current-voltage (I-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[11]
Key Performance Parameters:
-
Open-circuit Voltage (Voc): The maximum voltage from the solar cell when there is no current flowing.
-
Short-circuit Current Density (Jsc): The maximum current density from the solar cell when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax * Vmax) / (Jsc * Voc).[4][7]
-
Power Conversion Efficiency (PCE, η): The ratio of the maximum power output (Pmax) to the incident light power (Pin), calculated as η (%) = (Jsc * Voc * FF) / Pin * 100.[4]
Data Presentation
The following tables provide an illustrative example of the kind of data that would be collected from the characterization of a DSSC. The values are representative of typical organic dye-sensitized solar cells and should be used as a reference for what might be expected when testing this compound.
Table 1: Illustrative Photovoltaic Performance of a DSSC with a Generic Organic Dye.
| Parameter | Value | Unit |
| Open-circuit Voltage (Voc) | 0.65 | V |
| Short-circuit Current Density (Jsc) | 8.5 | mA/cm² |
| Fill Factor (FF) | 0.68 | - |
| Power Conversion Efficiency (η) | 3.75 | % |
Table 2: Comparison of Different Experimental Conditions (Illustrative).
| Dye Concentration | Voc (V) | Jsc (mA/cm²) | FF | η (%) |
| 0.2 mM | 0.62 | 6.8 | 0.65 | 2.74 |
| 0.4 mM | 0.65 | 8.5 | 0.68 | 3.75 |
| 0.6 mM | 0.64 | 8.2 | 0.67 | 3.52 |
Diagrams
Caption: Experimental workflow for DSSC fabrication and characterization.
Caption: Simplified energy level diagram of a DSSC.
References
- 1. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 2. energyfrontier.us [energyfrontier.us]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on Photosensitizers for DSSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research on dye sensitized solar cells: recent advancement toward the various constituents of dye sensitized solar cells for efficiency enhancement and future prospects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. www3.nd.edu [www3.nd.edu]
Application Notes and Protocols for Leaching Studies of Disperse Blue 291 from Polyester Fabrics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a common azo dye used in the textile industry for dyeing polyester (B1180765) fibers. Due to the potential for dyes to leach from fabrics and come into contact with the skin or be released into the environment, it is crucial to study and quantify this migration. Leached dye molecules can be a concern due to their potential for causing allergic contact dermatitis and their broader environmental impact.[1][2][3][4] This document provides detailed application notes and protocols for conducting leaching studies of this compound from polyester fabrics. The methodologies outlined are based on established standards for color fastness testing and published research on dye migration.
Data Presentation
The following table summarizes representative quantitative data on the leaching of analogous disperse dyes from polyester fabrics into an artificial sweat simulant. This data, adapted from a study on Disperse Blue 3 and Disperse Yellow 3, serves as an example of how to present results from a leaching study of this compound. The study involved incubating dyed fabric samples in an artificial sweat solution and quantifying the released dye using High-Performance Liquid Chromatography (HPLC).[5]
Table 1: Leaching of Analogous Disperse Dyes from Polyester Fabric into Artificial Sweat Simulant [5]
| Dye | Color Depth | Number of Washing Cycles | Dye Release (µg/cm²) | Dye Release (% of dye load) |
| Disperse Blue 3 | 1/1 Standard Depth | 1 | 0.286 | 0.45 |
| Disperse Blue 3 | 1/1 Standard Depth | 2 | Not Reported | Not Reported |
| Disperse Blue 3 | 1/1 Standard Depth | 3 | Not Reported | Not Reported |
| Disperse Blue 3 | 1/1 Standard Depth | 4 | Not Reported | Not Reported |
| Disperse Blue 3 | 1/1 Standard Depth | 16 | Not Reported | Not Reported |
| Disperse Blue 3 | 1/1 Standard Depth | 28 | Not Reported | Not Reported |
| Disperse Yellow 3 | 1/1 Standard Depth | 1 | 0.135 | 0.18 |
| Disperse Yellow 3 | 1/1 Standard Depth | 2 | Not Reported | Not Reported |
| Disperse Yellow 3 | 1/1 Standard Depth | 3 | Not Reported | Not Reported |
| Disperse Yellow 3 | 1/1 Standard Depth | 4 | Not Reported | Not Reported |
| Disperse Yellow 3 | 1/1 Standard Depth | 16 | Not Reported | Not Reported |
| Disperse Yellow 3 | 1/1 Standard Depth | 28 | Not Reported | Not Reported |
Note: This data is for Disperse Blue 3 and Disperse Yellow 3 and is provided as an illustrative example. Actual leaching of this compound may vary.
Experimental Protocols
This section details the methodologies for key experiments to assess the leaching of this compound from polyester fabrics.
Protocol 1: Leaching into an Aqueous Solution (Adapted from ISO 105-E01)
This protocol is adapted from the ISO 105-E01 standard for color fastness to water and can be used to simulate leaching into an aqueous environment.[6][7][8][9]
1. Materials and Equipment:
-
Polyester fabric dyed with this compound
-
Multifibre adjacent fabric (as per ISO 105-F10)
-
Distilled or deionized water
-
Perspirometer or equivalent device capable of applying (12.5 ± 0.9) kPa pressure
-
Glass or acrylic-resin plates
-
Oven maintained at (37 ± 2) °C
-
Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for quantification
-
Grey scale for assessing staining (ISO 105-A03)
2. Procedure:
-
Sample Preparation: Cut a specimen of the dyed polyester fabric and a piece of multifibre adjacent fabric to the dimensions of 10 cm x 4 cm. Sew the dyed fabric and the multifibre fabric together to form a composite specimen.[9]
-
Wetting: Thoroughly wet the composite specimen in distilled water at room temperature with a liquor ratio of approximately 50:1. Allow it to remain in the solution for 30 minutes, periodically pressing and moving it to ensure uniform penetration of the water.[6]
-
Pressure Application: Remove the specimen from the water and press it between two glass rods to remove excess liquor. Place the composite specimen between two glass or acrylic-resin plates and apply a pressure of (12.5 ± 0.9) kPa using the perspirometer.[6][7]
-
Incubation: Place the perspirometer with the specimen in an oven preheated to (37 ± 2) °C and incubate for 4 hours.[7][9]
-
Drying: After incubation, remove the specimen and separate the dyed polyester from the multifibre fabric. Dry both parts separately in air at a temperature not exceeding 60 °C.[6][8]
-
Analysis:
-
Qualitative Assessment: Assess the staining of the multifibre adjacent fabric using the grey scale.
-
Quantitative Analysis: To quantify the leached dye, the water from the wetting step (step 2) can be collected and analyzed. Concentrate the leachate if necessary and analyze for this compound concentration using a suitable analytical method such as HPLC with a UV-Vis or mass spectrometry detector.
-
Protocol 2: Leaching into Artificial Sweat
This protocol simulates the leaching of the dye into human sweat.
1. Materials and Equipment:
-
Polyester fabric dyed with this compound
-
Artificial sweat solution (e.g., as per ISO 105-E04)
-
Shaking water bath or incubator
-
HPLC with a suitable detector (e.g., UV-Vis or MS)
-
Analytical standards of this compound
2. Procedure:
-
Sample Preparation: Cut a precisely weighed amount of the dyed polyester fabric into small pieces.
-
Incubation: Place the fabric pieces in a known volume of the artificial sweat solution (e.g., a liquor ratio of 1:20).[5]
-
Leaching: Incubate the sample in a shaking water bath at a physiologically relevant temperature (e.g., 37 °C) for a specified period (e.g., 1, 4, 8, 24 hours) to determine the leaching kinetics.
-
Sample Collection: At each time point, withdraw an aliquot of the sweat solution.
-
Quantification: Analyze the collected aliquots using a validated HPLC method to determine the concentration of this compound. Construct a calibration curve using analytical standards of this compound to quantify the amount of leached dye.
Protocol 3: Thermal Migration Test
This protocol assesses the tendency of the dye to migrate out of the fabric under the influence of heat, which can be relevant for processes like ironing or storage in warm conditions.[10][11][12][13]
1. Materials and Equipment:
-
Polyester fabric dyed with this compound
-
Undyed nylon and acetate (B1210297) fabrics
-
Heat press
-
AATCC Gray Scale for Staining[12]
2. Procedure:
-
Sample Assembly: Place a piece of the dyed polyester fabric between a piece of undyed nylon fabric and a piece of undyed acetate fabric.[10][11]
-
Heat Application: Place the assembled sample in a heat press and apply heat at a specified temperature (e.g., 180°C) for a set duration (e.g., 30 seconds).[10][11]
-
Assessment: After cooling, visually inspect the undyed nylon and acetate fabrics for any color transfer. Assess the degree of staining using the AATCC Gray Scale for Staining. A rating of 3 or above is generally considered to indicate good resistance to thermal migration.[10]
Visualizations
Experimental Workflow for Leaching Study
Caption: Workflow for a typical leaching study of this compound from polyester fabric.
Logical Relationship of Leaching Factors
Caption: Key factors influencing the leaching of this compound from polyester fabrics.
References
- 1. Unraveling the ecological footprint of textile dyes: A growing environmental concern [aber.apacsci.com]
- 2. aber.apacsci.com [aber.apacsci.com]
- 3. scialert.net [scialert.net]
- 4. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
- 5. d-nb.info [d-nb.info]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Textile Basic Learning: Color Fastness to Water ISO 105 E01 method [textilebasiclearning.blogspot.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. textilelearner.net [textilelearner.net]
- 10. tianshengchem.com [tianshengchem.com]
- 11. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. lawsonsp.com [lawsonsp.com]
- 13. Testing Polyester Fabric for Dye Migration - Part One • The Ink Kitchen [inkkitchen.com]
Application Notes and Protocols for Adsorption-Desorption of Disperse Blue 291 on Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291, a synthetic azo dye, is extensively used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Its release into the environment through industrial effluents is a significant concern due to its potential for soil and water contamination. Understanding the adsorption and desorption behavior of this compound on soil matrices is crucial for assessing its environmental fate, mobility, and potential for remediation. These application notes provide a comprehensive overview of the experimental protocols for studying the interaction of this compound with soil, along with a summary of key quantitative data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁BrN₆O₆ | [1] |
| Molecular Weight | 509.31 g/mol | [1] |
| Type | Single Azo Dye | [1] |
| Appearance | Dark blue tiny particles | [1] |
Adsorption-Desorption Experiments: Quantitative Data Summary
The following tables summarize key parameters obtained from batch adsorption and desorption experiments of this compound on bentonite (B74815) clay, a common soil mineral.
Table 1: Adsorption Isotherm Parameters for this compound on Bentonite Clay
| Isotherm Model | Parameters | Value | Reference |
| Langmuir | Maximum Adsorption Capacity (qₘ) | Data not available in search results | |
| Langmuir Constant (Kₗ) | Data not available in search results | ||
| Freundlich | Freundlich Constant (Kբ) | Data not available in search results | |
| Freundlich Exponent (1/n) | Data not available in search results |
Note: While studies indicate the adsorption of this compound on bentonite follows the Langmuir model, specific quantitative values for the parameters were not available in the provided search results.[2]
Table 2: Adsorption Kinetic Parameters for this compound on Bentonite Clay
| Kinetic Model | Parameters | Value | Reference |
| Pseudo-first-order | Rate Constant (k₁) | Data not available in search results | |
| Pseudo-second-order | Rate Constant (k₂) | Data not available in search results |
Note: The specific rate constants for the adsorption of this compound on soil matrices were not found in the search results.
Table 3: Desorption of this compound from Bentonite Clay
| Parameter | Value | Reference |
| Irreversibly Retained Dye | 46% - 68% of the initial adsorbed mass | [2] |
Experimental Protocols
Detailed methodologies for conducting adsorption and desorption experiments are provided below. These protocols are based on established methods for studying dye-soil interactions.
Protocol 1: Batch Adsorption Experiment
This protocol outlines the steps to determine the equilibrium adsorption of this compound on a soil matrix.
1. Materials and Reagents:
-
This compound dye
-
Soil sample (e.g., clay, sandy loam, etc.)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
2. Soil Preparation:
-
Air-dry the soil sample.
-
Grind and sieve the soil to obtain a uniform particle size.
-
Characterize the soil for properties such as pH, organic matter content, and texture.
3. Preparation of Dye Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1000 mg/L).
4. Adsorption Procedure:
-
Prepare a series of conical flasks.
-
To each flask, add a known mass of the prepared soil (adsorbent).
-
Add a fixed volume of this compound solution of varying initial concentrations to the flasks.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
After shaking, centrifuge the samples to separate the soil particles from the solution.
-
Analyze the supernatant for the final dye concentration using a UV-Vis Spectrophotometer at the maximum wavelength of this compound or by HPLC.
5. Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of soil at equilibrium (qₑ) using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ is the initial dye concentration (mg/L)
-
Cₑ is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
Fit the experimental data to Langmuir and Freundlich isotherm models to determine the adsorption capacity and intensity.
Protocol 2: Adsorption Kinetics Experiment
This protocol is designed to study the rate of adsorption of this compound on the soil matrix.
1. Procedure:
-
Follow the same initial steps as the batch adsorption experiment (Protocol 1).
-
Use a fixed initial concentration of this compound and a fixed mass of soil.
-
At different time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot of the suspension.
-
Immediately centrifuge the aliquot to separate the solid and liquid phases.
-
Analyze the supernatant for the dye concentration at each time point.
2. Data Analysis:
-
Calculate the amount of dye adsorbed per unit mass of soil at time t (qₜ).
-
Fit the kinetic data to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.
Protocol 3: Desorption Experiment
This protocol is used to assess the reversibility of this compound adsorption on the soil.
1. Procedure:
-
After the adsorption experiment, carefully decant the supernatant.
-
Add a known volume of a suitable desorption agent (e.g., deionized water, or a solution of a specific pH or ionic strength) to the soil with the adsorbed dye.
-
Agitate the mixture for a time equivalent to the adsorption equilibrium time.
-
Centrifuge the sample and analyze the supernatant for the concentration of the desorbed dye.
2. Data Analysis:
-
Calculate the amount of desorbed dye.
-
Express the desorption efficiency as a percentage of the initially adsorbed dye. Studies have shown that a significant portion of this compound can be irreversibly retained by the adsorbent.[2]
Visualizations
Experimental Workflow for Batch Adsorption
Caption: Workflow for the batch adsorption experiment.
Logical Relationship of Adsorption-Desorption Processes
Caption: Relationship between adsorption and desorption.
References
Standard Operating Procedure for Disperse Blue 291 in Laboratory Settings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a synthetic azo dye primarily utilized in the textile industry for dyeing polyester (B1180765) fabrics.[1] In the laboratory, its known biological activities, particularly its genotoxic and cytotoxic effects, make it a relevant compound for toxicological studies and as a potential tool for investigating cellular stress responses. This document provides detailed application notes and protocols for the safe handling and experimental use of this compound in a research environment.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide | [2][3] |
| CAS Number | 56548-64-2 | [2][4] |
| Molecular Formula | C₂₁H₂₁BrN₆O₆ | [2] |
| Molecular Weight | 533.33 g/mol | [2] |
| Appearance | Dark blue grains or tiny particles | [4] |
| Class | Azo Compound, Disperse Dye | [2] |
Safety and Handling
This compound may cause an allergic skin reaction.[5] Standard laboratory personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times when handling this compound. Work in a well-ventilated area or under a chemical fume hood.
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, seek medical attention.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6]
-
If in eyes: Rinse cautiously with water for several minutes.
-
If swallowed: Rinse mouth and seek medical advice.
For detailed safety information, refer to the Safety Data Sheet (SDS).[2][5]
Application Notes
This compound has been demonstrated to induce genotoxicity and cytotoxicity in mammalian cell lines.[2][4] Its primary research applications are in the field of toxicology, specifically for studying DNA damage and cell viability.
-
Toxicology and Genotoxicity Studies: It can be used as a positive control or test compound in assays such as the comet assay and micronucleus test to assess DNA damage.
-
Cell Viability Assays: The cytotoxic properties of this compound allow for its use in determining the effects of chemical compounds on cell health and proliferation.
-
Potential as a Fluorescent Probe: As a dye, this compound may have applications in cellular imaging, although specific protocols and optimal excitation/emission wavelengths require empirical determination.
Experimental Protocols
The following protocols are based on published research and provide a starting point for laboratory investigations.
Assessment of Cytotoxicity and Genotoxicity in HepG2 Cells
This protocol is adapted from the methodology used to evaluate the effects of this compound on the human hepatoma cell line, HepG2.[2]
Experimental Workflow:
References
- 1. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. A Simple and Efficient Method for Preparing Cell Slides and Staining without Using Cytocentrifuge and Cytoclips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Colorfastness of Textiles Dyed with Disperse Blue 291
Introduction
Disperse Blue 291 is a single azo-class disperse dye used for coloring synthetic fibers, primarily polyester (B1180765) and its blends.[1][2] Its application in textiles, from apparel to home furnishings, necessitates a thorough evaluation of its colorfastness to ensure product quality and longevity. Colorfastness is the resistance of a textile's color to fade or transfer to other materials under various conditions such as washing, light exposure, rubbing, and perspiration.[3][4][5] These application notes provide detailed protocols based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) to assess the performance of textiles dyed with this compound.
Chemical Properties of this compound
A summary of the key properties of this compound is presented below. Understanding these characteristics is essential for predicting its behavior during dyeing and subsequent fastness testing.
| Property | Value / Description |
| C.I. Name | This compound |
| CAS Number | 56548-64-2 / 83929-84-4 |
| Molecular Formula | C₁₉H₂₁BrN₆O₆[1] |
| Molecular Weight | 509.31 g/mol [1] |
| Dye Class | Single Azo |
| Appearance | Dark blue tiny particles[2] |
| Color | Green-light blue[2] |
| Primary Substrates | Polyester, Polyester/Cotton Blends, Nylon, Acrylic[1][2] |
Experimental Protocols
The following sections detail the standardized methods for evaluating the key colorfastness properties of textiles dyed with this compound.
Colorfastness to Washing
This test assesses the resistance of the textile's color to repeated domestic or commercial laundering.[6][7][8] It evaluates both the color change of the specimen and the degree of staining on adjacent fabrics.[5][7]
Referenced Standards: ISO 105-C06:2010[6][7], AATCC 61-2013
Apparatus and Materials:
-
Launder-Ometer or similar apparatus for agitated washing at controlled temperatures.
-
Stainless steel containers and balls.
-
Multi-fiber adjacent fabric (e.g., AATCC Test Fabric No. 10 or ISO equivalent).
-
Standard reference detergent (e.g., AATCC 1993 Standard Reference Detergent WOB).
-
Grey Scale for Color Change (ISO 105-A02) and Grey Scale for Staining (ISO 105-A03).
-
Spectrophotometer or color matching cabinet.
Experimental Protocol:
-
Specimen Preparation: Cut a 40 mm x 100 mm specimen of the textile dyed with this compound.[7] Prepare a multi-fiber adjacent fabric of the same dimensions. Sew the dyed specimen and the multi-fiber fabric together along one of the shorter edges to create a composite specimen.[7]
-
Washing Procedure: Prepare the washing solution (e.g., 4 g/L of ECE reference detergent) in a stainless steel container.[7] Place the composite specimen and a specified number of stainless steel balls (e.g., 10) into the container.
-
Mechanical Agitation: Secure the container in the Launder-Ometer and agitate for a specified time and temperature to simulate a home laundry cycle (e.g., 45 minutes at 49°C for the AATCC 2A test, which simulates five typical home washes).
-
Rinsing and Drying: Remove the composite specimen, rinse it thoroughly with deionized water, and separate the dyed specimen from the multi-fiber fabric (leaving the stitching intact). Dry the specimens in warm air not exceeding 60°C.
-
Evaluation: Allow the specimens to condition in a standard atmosphere. Assess the color change of the dyed specimen against an original, untested sample using the Grey Scale for Color Change. Assess the degree of staining on each fiber strip of the multi-fiber fabric using the Grey Scale for Staining.
Colorfastness to Light
This test determines the resistance of the color to the action of an artificial light source that simulates natural daylight.[5][6][9]
Referenced Standards: ISO 105-B02:2014[6][9], AATCC 16.3-2014[10]
Apparatus and Materials:
-
Xenon arc fading lamp test chamber with controlled temperature and humidity.[9][10][11]
-
ISO Blue Wool References (Scale 1-8) or AATCC Blue Wool L-references.[5][9][12]
-
Opaque card stock for masking.
-
Grey Scale for Color Change.
Experimental Protocol:
-
Specimen Preparation: Cut a specimen of the dyed textile to the dimensions required by the specimen holder of the xenon arc tester.
-
Mounting: Mount the specimen and a set of Blue Wool References in the holders. Cover a portion of both the specimen and the references with an opaque mask.
-
Exposure: Place the mounted specimens in the xenon arc chamber. Expose them to the light source under specified conditions of irradiance, temperature, and relative humidity.
-
Evaluation: Periodically inspect the specimen for fading. The test endpoint is reached when the contrast between the exposed and unexposed portions of the specimen matches a specific step on the Grey Scale for Color Change or when a specific Blue Wool Reference has faded to a predetermined level. The lightfastness is then rated by comparing which Blue Wool Reference shows a similar degree of fading to the specimen.[12]
Colorfastness to Crocking (Rubbing)
This test evaluates the degree of color that may be transferred from the surface of a colored textile to another surface by rubbing.[4][6][13] Both dry and wet conditions are tested.[6][13]
Referenced Standards: ISO 105-X12:2016[3][6][14], AATCC 8-2013[3][15]
Apparatus and Materials:
-
Standard white cotton rubbing cloth (crocking squares).
-
Grey Scale for Staining.
-
Distilled or deionized water.
Experimental Protocol:
-
Specimen Preparation: Cut a specimen of the dyed textile at least 140 mm x 50 mm. Condition the specimen and the white cotton cloths in a standard testing atmosphere.
-
Dry Crocking: Mount the dyed specimen on the base of the crockmeter. Secure a dry, white cotton cloth over the rubbing finger. Operate the crockmeter for 10 complete turns at a rate of one turn per second, applying a constant downward force of 9N.[16]
-
Wet Crocking: For the wet test, immerse a white cotton cloth in deionized water and squeeze it to a specified wet pick-up percentage (e.g., 65% for AATCC 8, 100% for ISO 105-X12).[13][17] Repeat the procedure described in step 2 with the wet cloth.
-
Evaluation: Allow the white cotton cloths to air dry. Evaluate the amount of color transferred to each cloth using the Grey Scale for Staining under standard lighting conditions.[12]
Colorfastness to Perspiration
This test is used to determine the resistance of the color of textiles to the effects of simulated human perspiration, which can be acidic or alkaline.[18][19]
Referenced Standards: ISO 105-E04:2013[6], AATCC 15-2013[6]
Apparatus and Materials:
-
Perspirometer or equivalent device for applying standard pressure.
-
Multi-fiber adjacent fabric.
-
Acidic and alkaline test solutions.
-
Grey Scales for Color Change and Staining.
Experimental Protocol:
-
Solution Preparation: Prepare two separate solutions: an acidic solution (e.g., L-histidine monohydrochloride monohydrate, sodium chloride, and sodium phosphate, adjusted to pH 5.5) and an alkaline solution (adjusted to pH 8.0).[17]
-
Specimen Preparation: Create two composite specimens by sewing a 40 mm x 100 mm piece of the dyed textile with a multi-fiber fabric of the same size.
-
Immersion: Thoroughly wet one composite specimen in the acidic solution and the other in the alkaline solution for 30 minutes at room temperature.[19][20]
-
Pressure Application: Remove the specimens, pass them through a wringer or between glass rods to remove excess liquid, and place each between acrylic plates in the perspirometer. Apply a specified pressure (e.g., 12.5 kPa).[19]
-
Incubation: Place the entire apparatus into an oven and heat for 4 hours at 37 ± 2°C.[19]
-
Drying and Evaluation: Remove the specimens, separate the fabrics, and dry them in warm air. Evaluate the color change of the dyed specimens and the staining of the multi-fiber fabrics using the respective Grey Scales.
Summary of Expected Performance Data
The results of colorfastness tests are rated using standardized scales. For textiles dyed with this compound intended for high-quality applications, the expected performance ratings are summarized below. Ratings are on a scale of 1 to 5, with 5 being the best, except for lightfastness, which is rated on a scale of 1 to 8.[5][14][21]
| Test Parameter | Standard | Evaluation Metric | Typical High-Quality Rating |
| Washing | ISO 105-C06 | Color Change | 4-5 |
| Staining (on Polyester) | 4-5 | ||
| Staining (on Cotton) | 4 | ||
| Light | ISO 105-B02 | Blue Wool Scale | 5-6 |
| Crocking (Dry) | ISO 105-X12 | Staining | 4-5 |
| Crocking (Wet) | ISO 105-X12 | Staining | 3-4 |
| Perspiration (Acidic) | ISO 105-E04 | Color Change | 4-5 |
| Staining (on Polyester) | 4-5 | ||
| Perspiration (Alkaline) | ISO 105-E04 | Color Change | 4-5 |
| Staining (on Polyester) | 4-5 | ||
| Sublimation | ISO 105-P01 | Color Change (180°C) | 4 |
| (AATCC 117) | Staining (180°C) | 4 |
References
- 1. Cas 56548-64-2,this compound | lookchem [lookchem.com]
- 2. This compound | 56548-64-2 [chemicalbook.com]
- 3. intouch-quality.com [intouch-quality.com]
- 4. orientbag.net [orientbag.net]
- 5. testextextile.com [testextextile.com]
- 6. blog.qima.com [blog.qima.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Color fastness to wash - AMITEC [amitec.com.vn]
- 9. textileengineering.net [textileengineering.net]
- 10. blog.qima.com [blog.qima.com]
- 11. testextextile.com [testextextile.com]
- 12. jamesdunloptextiles.com [jamesdunloptextiles.com]
- 13. textilelearner.net [textilelearner.net]
- 14. eurolab.net [eurolab.net]
- 15. worldoftest.com [worldoftest.com]
- 16. benchchem.com [benchchem.com]
- 17. textilelearner.net [textilelearner.net]
- 18. textilelearner.net [textilelearner.net]
- 19. textiletrainer.com [textiletrainer.com]
- 20. What is Perspiration Colorfastness and How to Test - Textile Tester [darongtester.com]
- 21. What are the common color fastnesses and common terms of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Application Notes and Protocols for the Removal of Disperse Blue 291 from Textile Wastewater
Introduction
Disperse Blue 291 (C.I. This compound) is an anthraquinone (B42736) dye widely used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate. Due to its low water solubility and complex aromatic structure, it is resistant to conventional wastewater treatment methods, leading to persistent coloration of effluents and potential ecotoxicity.[1] The removal of this compound from textile wastewater is crucial to mitigate its environmental impact. This document provides detailed application notes and experimental protocols for various techniques effective in the removal of this compound and similar disperse dyes, tailored for researchers, scientists, and professionals in environmental science and drug development. The methodologies covered include advanced oxidation processes (AOPs), adsorption, and membrane filtration.
Data Presentation: Efficacy of Removal Techniques
The following tables summarize quantitative data on the removal efficiency of this compound and analogous disperse dyes using different treatment technologies.
Table 1: Advanced Oxidation Processes (AOPs) - Comparative Degradation Efficiency
| AOP Type | Target Dye | Catalyst/Oxidant | Initial Conc. (mg/L) | pH | Reaction Time | Removal Efficiency (%) | Reference |
| Fenton | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 | 3 | 60 min | 85% (Color), 75% (COD) | [2][3] |
| Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/UV | Not Specified | 3 | 3 hours | 77.09% | [2] |
| Helio-Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight | Not Specified | 3 | 3 hours | 97.84% | [2] |
| Ozonation | Disperse Blue 79 | O₃ | 150-600 | 10 | 28 min | >90% (Color) | [4] |
| Photocatalysis | Disperse Blue 79:1 | ZnO/Mn | ~19.5 (3x10⁻⁵ M) | 8.5 | 60 min | 98% (Color) | [5] |
Table 2: Adsorption - Removal Efficiency Using Various Adsorbents
| Adsorbent | Target Dye | Adsorbent Dose (g/L) | Initial Conc. (mg/L) | pH | Contact Time | Removal Efficiency (%) | Reference |
| Zeolite (from cenospheres) | Disperse Blue 79:1 | 1.05 | 26.72 | 5.68 | 122 min | 95.23% | [6] |
| Modified Cotton Fibers | Disperse Red 167 | 10 | 20 | 3 | 30 min | 83.5% | [7] |
| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | 0.5 | Not Specified | < 7 | 30 min | 100% | [8] |
| Bio-sludge | Disperse Blue 60 | Not Specified | Not Specified | Not Specified | Not Specified | High Adsorption | [9] |
Table 3: Membrane Filtration - Rejection Rates for Disperse Dyes
| Membrane Type | Target Dye | Operating Pressure | Feed Concentration (mg/L) | Rejection Rate (%) | Reference |
| Nanofiltration (NF270) | Real Batik Wastewater | 0.4 MPa | Not Specified | ~99% | [10] |
| Nanofiltration | Disperse Blue | Not Specified | 50-150 | 97.54 - 99.58% | [11] |
| Reverse Osmosis (RO) | Reactive Blue | 8 bar | 65 | 99.9% | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Photocatalytic Degradation using ZnO/Mn Nanocatalyst
This protocol is adapted from the degradation of Disperse Blue 79:1.[5]
1. Materials and Equipment:
- This compound dye
- ZnO/Mn nanocatalyst
- Deionized water
- Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
- Photoreactor with a UV light source
- Magnetic stirrer
- UV-Vis Spectrophotometer
- Centrifuge
2. Procedure:
- Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Dilute the stock solution to the desired experimental concentration (e.g., 3.0 x 10⁻⁵ M).
- Photocatalytic Reaction:
- Take a defined volume of the dye solution (e.g., 100 mL) in the photoreactor.
- Add the optimized amount of ZnO/Mn catalyst (e.g., 0.05 g).
- Adjust the pH of the solution to the optimal value (e.g., pH 8.5) using HCl or NaOH.
- Stir the suspension in the dark for 30 minutes to achieve adsorption-desorption equilibrium.
- Turn on the UV lamp to initiate the photocatalytic reaction.
- Sample Analysis:
- Withdraw samples at regular time intervals (e.g., 0, 10, 20, 30, 60 minutes).
- Centrifuge the samples to separate the catalyst particles.
- Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 2: Fenton Oxidation
This protocol is based on the degradation of Disperse Blue 79.[2][3]
1. Materials and Equipment:
- This compound dye
- Ferrous sulfate (B86663) (FeSO₄·7H₂O)
- Hydrogen peroxide (H₂O₂) (30% w/v)
- Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
- Batch reactor
- Magnetic stirrer
- UV-Vis Spectrophotometer
- COD analysis kit
2. Procedure:
- Preparation of Dye Solution: Prepare an aqueous solution of this compound at the desired concentration (e.g., 60 mg/L).
- Fenton Reaction:
- Place a specific volume of the dye solution into the batch reactor.
- Adjust the pH to 3 using H₂SO₄ or NaOH.
- Add the required amount of FeSO₄·7H₂O (e.g., 20 mg/L) and stir until dissolved.
- Initiate the reaction by adding the specified volume of H₂O₂ (e.g., 150 mg/L).
- Continue stirring at a constant speed for the duration of the experiment (e.g., 60 minutes).
- Sample Analysis:
- At the end of the reaction, quench the reaction by raising the pH to >7 to precipitate the iron catalyst.
- Filter the sample to remove the precipitate.
- Measure the absorbance of the filtrate at the λmax of this compound to determine color removal.
- Measure the Chemical Oxygen Demand (COD) of the filtrate to determine the extent of mineralization.
Protocol 3: Adsorption using Zeolite
This protocol is adapted from the removal of Disperse Orange 25 and Disperse Blue 79:1.[6]
1. Materials and Equipment:
- This compound dye
- Synthesized zeolite adsorbent
- Deionized water
- pH meter
- Orbital shaker
- Centrifuge or filtration setup
- UV-Vis Spectrophotometer
2. Procedure:
- Batch Adsorption Experiments:
- Prepare a series of flasks containing a fixed volume of this compound solution at a known concentration (e.g., 25 mg/L).
- Adjust the initial pH of the solutions to the desired value (e.g., pH 5.7).
- Add a predetermined amount of zeolite adsorbent to each flask (e.g., 1.0 g/L).
- Place the flasks in an orbital shaker at a constant speed (e.g., 145 rpm) and temperature for a specified contact time (e.g., 120 minutes).
- Sample Analysis:
- After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.
- Measure the final concentration of the dye in the supernatant/filtrate using a UV-Vis spectrophotometer.
- The removal efficiency is calculated as: Removal (%) = [(C₀ - Cₑ) / C₀] x 100, where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Photocatalytic Degradation of this compound.
Caption: Workflow for Fenton Oxidation of this compound.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.gnest.org [journal.gnest.org]
- 5. jetir.org [jetir.org]
- 6. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 11. scispace.com [scispace.com]
- 12. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrochemical Detection of Disperse Blue 291 in Environmental Samples
Abstract
Disperse Blue 291, a monoazo dye, is utilized in the textile industry and its release into aquatic ecosystems is a growing environmental concern. This application note details a general methodology for the electrochemical detection of this compound in environmental water samples. The protocol is based on voltammetric techniques, which offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods. While specific literature on the electrochemical detection of this compound is not currently available, this document provides a robust starting protocol adapted from established methods for similar azo dyes. The described method involves the use of a modified glassy carbon electrode (GCE) to enhance the electrochemical signal corresponding to the reduction of the azo group in the dye molecule.
Introduction
Disperse dyes, including this compound, are characterized by their low water solubility and are employed for dyeing hydrophobic fibers such as polyester. Their presence in textile industry wastewater poses a significant environmental challenge due to their persistence and potential toxicity.[1] Consequently, the development of sensitive and efficient analytical methods for monitoring these contaminants in environmental matrices is of paramount importance. Electrochemical methods, particularly voltammetry, present a compelling alternative to conventional analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.[2][3] Electrochemical sensors are known for their high sensitivity, rapid response, portability, and cost-effectiveness, making them suitable for on-site environmental monitoring.[4]
The fundamental principle behind the electrochemical detection of azo dyes lies in the redox activity of the azo functional group (-N=N-). This group can be electrochemically reduced at an electrode surface, generating a measurable current that is proportional to the dye's concentration. The sensitivity and selectivity of this detection can be significantly improved by modifying the working electrode with various nanomaterials that enhance the electron transfer rate and facilitate the preconcentration of the analyte at the electrode surface.[5]
This application note provides a generalized protocol for the determination of this compound using differential pulse voltammetry (DPV) with a modified glassy carbon electrode. It is important to note that this protocol is a template and requires optimization and validation for the specific analysis of this compound.
Experimental
Materials and Reagents
-
Working Electrode (WE): Glassy Carbon Electrode (GCE)
-
Reference Electrode (RE): Ag/AgCl (3 M KCl)
-
Counter Electrode (CE): Platinum wire
-
Electrochemical Analyzer: Potentiostat/Galvanostat
-
Supporting Electrolyte: Britton-Robinson (B-R) buffer (0.04 M), pH range 2.0 - 12.0.
-
Reagents: this compound standard (CAS 56548-64-2),[6] Methanol (B129727) (HPLC grade), Alumina (B75360) slurry (0.05 µm), and other reagents of analytical grade.
-
Environmental Water Samples: River water, wastewater effluent.
Electrode Preparation and Modification (General Procedure)
-
Polishing: The bare GCE is polished with 0.05 µm alumina slurry on a polishing cloth for 5 minutes to obtain a mirror-like surface.
-
Cleaning: The polished electrode is sonicated in a 1:1 solution of ethanol (B145695) and deionized water for 2 minutes, followed by rinsing with deionized water and drying under a nitrogen stream.
-
Modification (Example): A stable suspension of a modifying nanomaterial (e.g., multi-walled carbon nanotubes, graphene, or metallic nanoparticles) is prepared in a suitable solvent (e.g., DMF or water with a surfactant). A small aliquot of this suspension is drop-casted onto the pre-cleaned GCE surface and allowed to dry at room temperature. The modification layer enhances the electrode's active surface area and catalytic activity towards the electrochemical reduction of the azo dye.
Sample Preparation
-
Standard Stock Solution: A stock solution of this compound (e.g., 1 mM) is prepared in methanol due to its low water solubility.
-
Working Standards: A series of working standard solutions are prepared by diluting the stock solution with the supporting electrolyte (B-R buffer) to the desired concentrations.
-
Environmental Samples: Water samples are collected and filtered through a 0.45 µm membrane filter to remove suspended particles. Depending on the expected concentration of the dye, a preconcentration step may be necessary. For samples with complex matrices, a solid-phase extraction (SPE) may be required.
Protocol: Voltammetric Determination of this compound
-
Electrochemical Cell Setup: The modified GCE (WE), Ag/AgCl (RE), and Pt wire (CE) are placed in an electrochemical cell containing a known volume of the supporting electrolyte (B-R buffer).
-
Optimization of Experimental Parameters:
-
pH: The effect of pH on the peak current and peak potential of this compound is investigated over a pH range of 2.0 to 12.0 using cyclic voltammetry (CV) or DPV. The optimal pH is selected based on the highest and most well-defined peak response. For many azo dyes, an acidic medium is favorable for the reduction of the azo group.
-
Accumulation Potential and Time: To enhance sensitivity, an accumulation step is often employed where the analyte is preconcentrated on the electrode surface at a specific potential for a certain duration with stirring. The optimal accumulation potential and time are determined by systematically varying these parameters and measuring the resulting peak current.
-
-
Analytical Measurements (DPV):
-
The DPV is recorded in the selected B-R buffer containing the sample or standard solution.
-
A calibration curve is constructed by plotting the peak current as a function of the this compound concentration.
-
The concentration of this compound in the environmental samples is determined from the calibration curve.
-
The standard addition method is recommended for complex matrices to compensate for matrix effects.
-
Data Presentation
Table 1: Typical Optimized Parameters for Voltammetric Detection of Azo Dyes. (Note: These are representative values and must be optimized for this compound).
| Parameter | Optimized Value |
| Voltammetric Technique | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Modified Glassy Carbon Electrode |
| Supporting Electrolyte | 0.04 M Britton-Robinson Buffer |
| Optimal pH | 3.0 - 5.0 (typical for azo dye reduction) |
| Accumulation Potential | 0.0 V to -0.2 V vs. Ag/AgCl |
| Accumulation Time | 60 - 180 s |
| Pulse Amplitude | 50 mV |
| Scan Rate | 100 mV/s |
Table 2: Representative Analytical Performance for Electrochemical Azo Dye Sensors. (Note: These are generalized values and do not represent validated data for this compound).
| Analytical Parameter | Representative Value | Reference |
| Linear Range | 0.01 µM - 10 µM | [3] |
| Limit of Detection (LOD) | 1 nM - 10 nM | [5] |
| Repeatability (RSD) | < 5% | [5] |
| Reproducibility (RSD) | < 6% | [5] |
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Proposed signaling pathway for the electrochemical detection of this compound.
Conclusion
This application note outlines a general and adaptable protocol for the electrochemical detection of this compound in environmental samples using voltammetric techniques. The proposed method, based on the electrochemical reduction of the azo group, offers a promising approach for sensitive, rapid, and on-site monitoring of this textile dye. The use of modified electrodes is crucial for achieving low detection limits and enhancing the selectivity of the analysis. It is imperative to emphasize that the successful application of this protocol for this compound requires thorough optimization of all experimental parameters and rigorous validation of the method's analytical performance with real environmental samples. Future research should focus on developing and characterizing specific electrode modifiers that exhibit high affinity and catalytic activity towards this compound to establish a standardized and validated analytical procedure.
References
Application Notes and Protocols for Environmental Monitoring of Disperse Blue 291
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 291 is a synthetic azo dye extensively used in the textile industry for coloring polyester (B1180765) and other synthetic fibers. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, residues of this compound can be released into the environment, leading to the contamination of water bodies and sediments. Growing concerns over the potential toxicological effects of this dye on aquatic ecosystems and human health necessitate robust and reliable methods for its environmental monitoring.
These application notes provide a summary of the known toxicological data for this compound, detailed protocols for its detection and quantification in various environmental matrices, and an overview of a key signaling pathway involved in the cellular response to its exposure.
Data Presentation
Toxicological Data Summary
The following table summarizes the available quantitative toxicological data for this compound.
| Endpoint | Organism/Cell Line | Concentration/Dose | Observed Effect | Reference |
| Genotoxicity (Comet Assay) | Human HepG2 cells | ≥ 400 µg/mL | Increase in comet tail length, indicating DNA damage. | [1] |
| Mutagenicity (Micronucleus Test) | Human HepG2 cells | ≥ 400 µg/mL | Increased frequency of micronuclei, indicating chromosomal damage. | [1] |
| Cytotoxicity | Human HepG2 cells | 200 - 1000 µg/mL | Decreased cell viability with increasing concentration. | [1] |
| Genotoxicity (Micronucleus Test) | Swiss mice (in vivo) | 50 mg/kg body weight (oral) | Increased frequency of micronucleated polychromatic erythrocytes in bone marrow. | [2] |
| Acute Aquatic Toxicity | Fish (species not specified) | LC50 = 0.0675 mg/L (96 hours) | Lethal concentration for 50% of the test population. | [3] |
Environmental Occurrence Data
The following table presents available data on the concentration of this compound detected in environmental samples. Data on the environmental occurrence of this specific dye is limited, highlighting the need for further monitoring studies.
| Environmental Matrix | Location | Concentration Range (µg/L) | Reference |
| River Water | Piracicaba River, Brazil | Detected (concentration not specified) |
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples by SPE-LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established procedures for the analysis of disperse azo dyes in aqueous matrices.[4][5][6]
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze within 48 hours.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 10 mL of a methanol:acetonitrile (B52724) (1:1, v/v) mixture.
3. LC-MS/MS Analysis:
-
Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard solution.
4. Quantification:
-
Prepare a calibration curve using standard solutions of this compound in the mobile phase.
-
Quantify the concentration in the sample extracts by comparing the peak area to the calibration curve.
Protocol 2: Analysis of this compound in Sediment Samples by Ultrasonic Extraction and HPLC-DAD
This protocol outlines a method for the extraction of this compound from sediment samples using ultrasonic extraction, followed by analysis with High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This method is adapted from general procedures for the extraction of organic pollutants from solid matrices.
1. Sample Preparation:
-
Air-dry the sediment sample in the dark to a constant weight.
-
Sieve the dried sediment through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sediment.
2. Ultrasonic Extraction:
-
Weigh 10 g of the homogenized sediment into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and dichloromethane.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
3. Extract Cleanup and Concentration:
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator at 40°C.
-
Transfer the concentrated extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
4. HPLC-DAD Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Monitor the absorbance at the maximum wavelength of this compound (to be determined from a standard).
5. Quantification:
-
Prepare a calibration curve using standard solutions of this compound in acetonitrile.
-
Quantify the concentration in the sample extracts by comparing the peak area to the calibration curve.
Protocol 3: Analysis of this compound in Biota (Fish Tissue)
This protocol provides a method for the extraction and analysis of this compound in fish tissue, adapted from a general procedure for the determination of dyes in aquaculture.[7]
1. Sample Preparation:
-
Homogenize fish tissue samples with a high-speed blender.
-
Weigh 5 g of the homogenized tissue into a centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the tissue sample.
-
Vortex for 1 minute.
-
Add 5 g of anhydrous sodium sulfate (B86663) to remove water.
-
Vortex for another minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
3. Extract Cleanup (Dispersive SPE):
-
Transfer the supernatant to a new centrifuge tube containing 150 mg of PSA (primary secondary amine) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Follow the LC-MS/MS conditions as described in Protocol 1.
5. Quantification:
-
Prepare matrix-matched calibration standards by spiking blank fish tissue extract with known concentrations of this compound.
-
Quantify the concentration in the sample extracts by comparing the peak area to the matrix-matched calibration curve.
Signaling Pathway and Experimental Workflows
Genotoxicity and Oxidative Stress Response Pathway
Exposure to this compound, an aminoazobenzene azo dye, can lead to genotoxicity, which is often linked to the induction of oxidative stress. A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stressors, such as reactive oxygen species (ROS) that can be generated during the metabolic activation of azo dyes, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to combat the oxidative damage.
Caption: Keap1-Nrf2 pathway activation in response to this compound-induced oxidative stress.
Experimental Workflow for Water Analysis
The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound in water samples.
Caption: Workflow for the analysis of this compound in water samples.
Experimental Workflow for Sediment Analysis
The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound in sediment samples.
Caption: Workflow for the analysis of this compound in sediment samples.
Experimental Workflow for Biota Analysis
The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound in biota samples.
Caption: Workflow for the analysis of this compound in biota samples.
References
- 1. epa.gov [epa.gov]
- 2. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Disperse Blue 291 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Disperse Blue 291 for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a synthetic azo dye.[1][2] Like many disperse dyes, it has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in in vitro assays. Achieving a stable, homogenous solution is critical for reliable experimental outcomes.
Q2: What are the primary solvents for dissolving this compound?
Based on experimental use, Dimethyl Sulfoxide (DMSO) and acetone (B3395972) are effective solvents for this compound.[3] For most in vitro applications, DMSO is the preferred solvent for preparing concentrated stock solutions due to its miscibility with cell culture media and its ability to dissolve a wide range of organic compounds.[4][5]
Q3: Is there any quantitative data on the solubility of this compound in common organic solvents?
Q4: How can I improve the dispersion of this compound in aqueous solutions like cell culture media?
The use of a non-ionic surfactant like Pluronic® F-127 can significantly aid in the dispersion of hydrophobic dyes like this compound in aqueous media.[6][7][8] It works by encapsulating the hydrophobic dye molecules, preventing their aggregation and precipitation.
Q5: What is the recommended working concentration of this compound for in vitro assays?
The optimal working concentration will vary depending on the specific assay and cell type. It is crucial to perform a dose-response experiment to determine the desired biological effect and to assess potential cytotoxicity. In one study, both high and low concentrations were used to test for cell viability.[3]
Q6: How does pH affect the solubility and stability of this compound?
For many disperse dyes, a weakly acidic medium (pH 4.5-5.5) provides the most stable condition.[9] The structure of some disperse dyes, particularly those with azo groups, can be sensitive to alkaline conditions, which may affect their color and stability.[9] While specific data for this compound is limited, it is advisable to maintain the pH of the final working solution within a physiologically acceptable range for the cells being used and to be aware of potential pH-dependent effects on solubility.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | The concentration of the dye in the final solution exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound.- Use a solubility enhancer like Pluronic® F-127 during the dilution step (see Experimental Protocols).- Pre-warm the cell culture medium to 37°C before adding the dye stock solution. |
| The stock solution in DMSO appears cloudy or contains visible particles. | The this compound has not fully dissolved in the DMSO. | - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution.- If particles persist, consider sonicating the solution for a short period.- Prepare a fresh, more dilute stock solution. |
| Cells show signs of toxicity (e.g., poor morphology, detachment, death) even at low concentrations of the dye. | The final concentration of the solvent (e.g., DMSO) is too high and is causing cytotoxicity. | - Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v), although the tolerance can be cell-line dependent.- Perform a vehicle control experiment (media with the same final DMSO concentration but without the dye) to assess solvent toxicity. |
| Inconsistent or non-reproducible results between experiments. | Incomplete dissolution or precipitation of the dye leading to variations in the effective concentration. | - Always ensure the stock solution is completely clear before use.- Prepare fresh working solutions for each experiment.- Vigorously mix the final working solution before adding it to the cells. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, this table provides a template for researchers to document their own findings.
| Solvent | Temperature (°C) | Maximum Observed Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | User Determined | User Determined | |
| Acetone | 25 | User Determined | User Determined | [3] |
| Ethanol | 25 | User Determined | User Determined | |
| Methanol | 25 | User Determined | User Determined | |
| PBS (pH 7.4) | 25 | User Determined | User Determined | Expect very low solubility |
Molecular Weight of this compound: 509.31 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 5.09 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Improving Aqueous Dispersion using Pluronic® F-127
This protocol provides a method for preparing a working solution of this compound in cell culture medium using Pluronic® F-127 to enhance its dispersion.[6][7][8]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pluronic® F-127, 20% (w/v) in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, mix equal volumes of the 10 mM this compound stock solution and the 20% Pluronic® F-127 solution. For example, mix 10 µL of the dye stock with 10 µL of the Pluronic® F-127 solution.
-
Vortex the mixture gently.
-
Add the this compound/Pluronic® F-127 mixture to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 1:1 mixture to the 10 mL of medium.
-
Mix the final working solution immediately and thoroughly by gentle inversion or pipetting before adding it to your cells.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro studies.
Caption: Troubleshooting logic for addressing precipitation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
Overcoming matrix effects in HPLC analysis of Disperse Blue 291
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of Disperse Blue 291.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound analysis.
Issue 1: Poor Reproducibility and High Variability in Peak Area
-
Possible Cause: Inconsistent matrix effects between different sample preparations or variations in the sample matrix itself (e.g., different textile blends, wastewater composition). Co-eluting endogenous compounds from the matrix can unpredictably suppress or enhance the ionization of this compound.
-
Solution:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
-
Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but representative of the samples being analyzed. This helps to normalize the matrix effect across all samples and standards.[1][2]
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Use the Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or varies significantly between samples. By spiking known amounts of the analyte into the actual sample, a calibration curve is generated within the specific matrix of each sample, effectively compensating for its unique effects.[3][4][5]
-
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction of this compound from the sample matrix or loss of the analyte during sample cleanup steps. The interaction between the analyte and the matrix components can hinder its complete extraction.[1]
-
Solution:
-
Optimize Extraction Solvent and Conditions: Experiment with different extraction solvents (e.g., methanol (B129727), acetonitrile, dimethylformamide) and conditions (e.g., ultrasonication time, temperature) to maximize the extraction efficiency of this compound from the specific matrix.[6]
-
Evaluate SPE Sorbent and Elution Solvent: If using SPE, select a sorbent with high affinity for this compound and low affinity for interfering components. Optimize the wash and elution solvents to ensure quantitative recovery of the analyte.
-
Perform Recovery Experiments: To quantify the extent of the issue, compare the peak area of an analyte spiked into the matrix before extraction with the peak area of a standard solution of the same concentration.
-
Issue 3: Non-linear Calibration Curve
-
Possible Cause: Saturation of the detector at high concentrations or significant and non-uniform matrix effects across the calibration range. At different concentration levels, the interaction between the analyte and matrix components might change, leading to a non-proportional response.
-
Solution:
-
Widen the Dynamic Range: Adjust the concentration range of the calibration standards to ensure it covers the expected concentration of the samples and avoids detector saturation.
-
Use a Weighted Linear Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the calibration curve to give more weight to the lower concentration points, which are often more affected by matrix effects.
-
Implement Isotope-Labeled Internal Standard: If available, a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects and improve linearity, as it behaves almost identically to the analyte during extraction, chromatography, and ionization.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In HPLC analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the analyte's signal at the detector. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of the quantitative results.[7]
Q2: What are the common signs that matrix effects may be impacting my this compound assay?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the sensitivity of the assay. You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the sample matrix.
Q3: How can I quantitatively assess the matrix effect in my this compound analysis?
A3: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7]
Q4: When should I use the standard addition method versus matrix-matched calibration?
A4: Matrix-matched calibration is suitable when you have access to a representative blank matrix that is free of the analyte. It is an efficient way to analyze a large batch of similar samples. The standard addition method is preferred when a blank matrix is not available, or when the matrix composition is expected to vary significantly from sample to sample. While more laborious as it requires individual calibration for each sample, it provides a more accurate quantification in complex and variable matrices.[1][3]
Quantitative Data on Matrix Effects
While specific data for this compound is limited in the literature, a study on 47 synthetic dyes in textiles provides valuable insights into the potential magnitude of matrix effects for similar compounds.
| Disperse Dye | Matrix Effect (%) at 10 ng/mL | Matrix Effect (%) at 50 ng/mL |
| Disperse Red 17 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Blue 124 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Blue 35 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Yellow 49 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Orange | 42.1 - 49.5 | 71.3 - 87.7 |
| Disperse Orange 37 | 42.1 - 49.5 | 71.3 - 87.7 |
| Disperse Blue 7 | 74.2 - 120.9 | 141.3 - 257.3 |
| Disperse Yellow 23 | 74.2 - 120.9 | 141.3 - 257.3 |
| Disperse Orange 149 | 74.2 - 120.9 | 141.3 - 257.3 |
Data adapted from a study on synthetic dyes in textiles.[8] Note: A value < 100% indicates signal suppression, and > 100% indicates signal enhancement.
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Textiles
-
Sample Comminution: Cut the textile sample into small pieces (approximately 2-3 mm).
-
Weighing: Accurately weigh about 1.0 gram of the cut textile into a 50 mL conical flask.[9]
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Extraction: Add 20 mL of methanol to the flask.[9]
-
Ultrasonication: Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[9]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet the textile fibers and other particulates.[9]
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[9]
-
Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL) for HPLC analysis.[9]
Protocol 2: HPLC Method for this compound Analysis
This is a general starting method that may require optimization.
-
LC System: Agilent 1200 series or equivalent.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) solution.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Gradient: 40% B to 98% B over 17 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.[6]
-
Injection Volume: 5 µL.[11]
-
Detector: Diode Array Detector (DAD) or a mass spectrometer (MS). For DAD, monitor at the wavelength of maximum absorbance for this compound.
Protocol 3: Standard Addition Method
-
Sample Aliquoting: Divide the prepared sample extract into at least four equal aliquots (e.g., 200 µL each).
-
Spiking: Leave one aliquot unspiked. To the other aliquots, add increasing known amounts of a this compound standard solution to create a series of spiked samples with increasing concentrations.
-
Analysis: Analyze the unspiked and all spiked samples using the established HPLC method.
-
Calibration Plot: Plot the peak area on the y-axis against the concentration of the added standard on the x-axis.
-
Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept corresponds to the concentration in the unspiked sample.[3][12]
Visualizations
References
- 1. Matrix Effects | Separation Science [sepscience.com]
- 2. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 3. Standard Additions | Separation Science [sepscience.com]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing pH for the Photocatalytic Degradation of Disperse Blue 291
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the pH during the photocatalytic degradation of Disperse Blue 291.
Frequently Asked Questions (FAQs)
Q1: What is the general role of pH in the photocatalytic degradation of this compound?
A1: The pH of the solution is a critical parameter in the photocatalytic degradation of organic dyes like this compound. It primarily influences the surface charge of the photocatalyst and the dye molecule itself. This, in turn, affects the adsorption of the dye onto the catalyst's surface, a crucial step for efficient degradation. The pH also influences the generation of highly reactive hydroxyl radicals (•OH), which are the primary species responsible for breaking down the dye molecules.
Q2: How does the surface charge of the photocatalyst change with pH?
A2: The surface of common photocatalysts, such as titanium dioxide (TiO₂), is amphoteric. In acidic solutions (low pH), the surface becomes positively charged, while in alkaline solutions (high pH), it becomes negatively charged. The pH at which the net surface charge is zero is known as the point of zero charge (pzc). For TiO₂ (Degussa P25), the pzc is around pH 6.8.[1]
Q3: Is this compound a cationic or anionic dye?
A3: this compound is a single azo dye.[1] While its specific ionic character in solution isn't explicitly stated in the search results, disperse dyes are generally non-ionic and have low water solubility. However, the functional groups on the dye molecule can still be influenced by the solution's pH, affecting its interaction with the catalyst surface.
Q4: What is the expected optimal pH range for the degradation of this compound?
A4: The optimal pH for the degradation of a specific dye is highly dependent on both the dye's structure and the photocatalyst used. For some azo dyes, acidic conditions are favorable, while for others, neutral or alkaline conditions lead to maximum degradation. For instance, the degradation of Disperse Blue 94 was found to be maximal at a neutral pH of 7.0.[2] Given that this compound is also a disperse dye, a neutral to slightly alkaline pH might be a good starting point for optimization. However, empirical determination is crucial.
Q5: Can the photocatalyst itself alter the pH of the solution during the experiment?
A5: Yes, the photocatalytic reaction can lead to changes in the solution's pH. The generation of H+ or OH- ions during the process can shift the pH. Therefore, it is advisable to monitor the pH throughout the experiment and adjust it if necessary to maintain the desired condition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low degradation efficiency across all pH values. | 1. Inadequate Light Source: The light source may not have the appropriate wavelength or intensity to activate the photocatalyst. 2. Low Catalyst Concentration: The amount of photocatalyst may be insufficient for the dye concentration. 3. High Initial Dye Concentration: A high concentration of the dye can block light penetration to the catalyst surface.[2] 4. Catalyst Deactivation: The catalyst surface may be fouled or poisoned. | 1. Ensure the use of a UV or visible light source appropriate for your photocatalyst. Check the lamp's specifications and age. 2. Increase the catalyst loading incrementally (e.g., from 0.5 g/L to 2.0 g/L) to find the optimal concentration. 3. Reduce the initial concentration of the this compound solution. 4. Wash the catalyst with deionized water or a suitable solvent and dry it before reuse. Consider calcination for regeneration if necessary. |
| Degradation efficiency is high at the beginning but plateaus quickly. | 1. Mass Transfer Limitations: Poor mixing may limit the contact between the dye molecules and the catalyst surface. 2. Depletion of Oxidizing Species: Insufficient dissolved oxygen can limit the formation of superoxide (B77818) radicals, which are precursors to hydroxyl radicals. | 1. Ensure vigorous and constant stirring throughout the experiment to maintain a uniform suspension of the photocatalyst. 2. Bubble air or oxygen through the solution during the experiment to ensure a sufficient supply of dissolved oxygen. |
| Inconsistent results between replicate experiments. | 1. Inaccurate pH Measurement/Control: Fluctuations in pH between experiments can lead to variability. 2. Non-uniform Catalyst Suspension: If the catalyst is not well-dispersed, the effective surface area will vary. 3. Temperature Variations: Photocatalytic reaction rates can be temperature-dependent. | 1. Calibrate the pH meter before each set of experiments. Use buffer solutions to maintain a constant pH if needed. 2. Use an ultrasonic bath to disperse the catalyst in the solution before starting the experiment. 3. Conduct experiments in a temperature-controlled environment. |
| Difficulty in separating the photocatalyst after the experiment. | 1. Small Particle Size of the Catalyst: Nanoparticulate catalysts can be challenging to separate by simple filtration. | 1. Use centrifugation at a sufficiently high speed to pellet the catalyst. 2. Allow the solution to settle for an extended period before decanting the supernatant. 3. For analytical measurements, use a syringe filter (e.g., 0.22 µm) to remove the catalyst particles. |
Data Presentation
Due to the limited availability of specific quantitative data for the photocatalytic degradation of this compound, the following table presents representative data for the degradation of a similar dye, Disperse Blue 94, to illustrate the expected effect of pH.
Table 1: Effect of pH on the Photocatalytic Degradation of Disperse Blue 94
| pH | Catalyst | Initial Dye Concentration (M) | Catalyst Loading (g/100mL) | Degradation Rate |
| 4.0 | Strontium Chromate | 3 x 10⁻⁵ | 0.25 | Moderate |
| 7.0 | Strontium Chromate | 3 x 10⁻⁵ | 0.25 | Maximum |
| 9.0 | Strontium Chromate | 3 x 10⁻⁵ | 0.25 | Lower |
Data adapted from a study on Disperse Blue 94 and is intended for illustrative purposes.[2]
Experimental Protocols
Detailed Methodology for Investigating the Effect of pH
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Prepare 0.1 M solutions of HCl and NaOH for pH adjustment.
-
Select a suitable photocatalyst (e.g., TiO₂ P25, ZnO).
-
-
Photocatalytic Reactor Setup:
-
Add a defined volume of the this compound solution to the photoreactor vessel.
-
Add the desired amount of photocatalyst to the solution (e.g., 1.0 g/L).
-
Place a magnetic stir bar in the vessel.
-
-
pH Adjustment and Equilibration:
-
Adjust the pH of the dye-catalyst suspension to the desired value (e.g., 4, 7, 10) using the 0.1 M HCl or NaOH solutions.
-
Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
-
Initiation of Photocatalysis:
-
Position the photoreactor under a UV or visible light source at a fixed distance.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain continuous and vigorous stirring throughout the experiment.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately centrifuge or filter the samples to remove the photocatalyst particles.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
-
Data Calculation:
-
Calculate the degradation efficiency (%) using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance at time t=0 (after the dark equilibration period) and Aₜ is the absorbance at time t.
-
Mandatory Visualization
References
Preventing degradation of Disperse Blue 291 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Disperse Blue 291 stock solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: What are the primary causes of this compound degradation in stock solutions?
A2: The degradation of this compound, an azo dye, can be attributed to several factors:
-
Photodegradation: Exposure to light, especially UV radiation, can cause the dye to fade. It is recommended to protect solutions from light.
-
Chemical Degradation: As an azo dye, this compound may be susceptible to cleavage of the azo bond (-N=N-) under certain conditions, such as in the presence of strong reducing agents.
-
pH Instability: Disperse dyes can be sensitive to pH. A weakly acidic medium (pH 4.5-5.5) is generally considered the most stable for disperse dyes.[1] Extreme pH values should be avoided.
-
Hydrolysis: Some disperse dyes containing ester, cyano, or amide groups can undergo hydrolysis, especially in alkaline conditions.[1]
Q3: How should I store this compound as a powder and in solution to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:
-
Powder:
-
-20°C for long-term storage (up to 3 years).
-
4°C for shorter-term storage (up to 2 years).
-
-
In Solvent:
-
-80°C for long-term storage (up to 6 months).
-
-20°C for shorter-term storage (up to 1 month).
-
All solutions should be stored in tightly sealed containers and protected from light.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to temperature changes. Gently warm the solution and vortex or sonicate to attempt redissolving the precipitate. If it does not redissolve, it may be necessary to filter the solution before use to remove undissolved particles. To prevent precipitation, ensure the stock solution concentration does not exceed the solvent's capacity and store it at the recommended temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Fading or change in color of the stock solution | Light Exposure: The solution has been exposed to ambient or UV light for extended periods. | Store the stock solution in an amber vial or a container wrapped in aluminum foil to protect it from light. Prepare working solutions fresh and minimize their exposure to light. |
| Incorrect pH: The pH of the solution is outside the optimal range for stability. | For aqueous working solutions, ensure the pH is maintained in a weakly acidic range (around 4.5-5.5) if compatible with your experimental system.[1] | |
| Chemical Incompatibility: The solvent or other components in the solution are reacting with the dye. | Use high-purity, anhydrous DMSO for stock solutions. When preparing working solutions, check for potential incompatibilities with other reagents. | |
| Precipitate forms in the stock solution upon storage | Low Temperature Storage: The dye is precipitating out of the solvent at colder temperatures. | Before use, allow the vial to warm to room temperature and gently vortex or sonicate to ensure the dye is fully redissolved. |
| Solubility Limit Exceeded: The concentration of the stock solution is too high for the solvent. | Prepare a new stock solution at a lower concentration. Perform a small-scale solubility test to determine the optimal concentration for your chosen solvent and storage temperature. | |
| Solvent Evaporation: The container was not sealed properly, leading to solvent evaporation and increased dye concentration. | Use vials with tight-fitting caps. For long-term storage, consider using parafilm to seal the cap. | |
| Inconsistent experimental results | Degraded Stock Solution: The stock solution has degraded over time due to improper storage. | Prepare a fresh stock solution from the powder. Always follow the recommended storage guidelines. |
| Inaccurate Concentration: The dye was not fully dissolved when the stock solution was prepared, or precipitation has occurred. | Ensure the dye is completely dissolved before making aliquots. If precipitation is observed, follow the steps outlined above to redissolve or filter the solution. |
Data Summary
Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from InvivoChem product information.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 509.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a well-ventilated area or a chemical fume hood.[2][3]
-
Weighing: Accurately weigh out 5.09 mg of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly for several minutes to dissolve the powder.
-
If the powder does not fully dissolve, you can gently warm the solution (e.g., in a 37°C water bath) for a short period and/or sonicate the tube for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the dye has dissolved and there are no visible particles.
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the aliquots from light.
-
Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Caption: Logical workflow for troubleshooting common issues with this compound solutions.
References
Troubleshooting poor reproducibility in Disperse Blue 291 toxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with reproducibility in toxicity assays involving Disperse Blue 291. The information is tailored for researchers, scientists, and drug development professionals to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are highly variable between experiments. What are the common causes?
Poor reproducibility in cell viability assays, such as the MTT or MTS assay, when testing this compound can stem from several factors:
-
Compound Precipitation: this compound has low water solubility. If it precipitates in your cell culture medium, the actual concentration exposed to the cells will be inconsistent. It is crucial to visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Interaction with Assay Reagents: As a colored compound, this compound can interfere with colorimetric assays by absorbing light in the same range as the formazan (B1609692) product. This can lead to artificially high or low absorbance readings.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to significant variations in metabolic activity and, consequently, in the final readout.
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is consistent and non-toxic across all wells.
Q2: I am observing high background DNA damage in my negative controls in the Comet assay when testing this compound. What could be the reason?
High background damage in negative controls can invalidate your Comet assay results. Potential causes include:
-
Sub-optimal Lysis Conditions: Incomplete removal of cellular proteins can result in hazy comets and what appears to be DNA damage.
-
Mechanical Damage: Excessive force during cell harvesting or pipetting can cause physical DNA shearing.
-
Light Exposure: If your assay protocol includes steps sensitive to UV light, ensure that you work under yellow or low-light conditions to prevent induced DNA damage.
-
Sub-optimal Electrophoresis Conditions: Variations in voltage, temperature, or buffer concentration during electrophoresis can lead to inconsistent DNA migration.
Q3: In the Micronucleus assay, I'm finding it difficult to score micronuclei accurately after treatment with this compound. What could be the issue?
Accurate scoring in the micronucleus assay can be hampered by:
-
Staining Issues: this compound is a dye and may interfere with the staining process, making it difficult to distinguish micronuclei from stain artifacts. Using a DNA-specific fluorescent stain can help mitigate this.
-
Cytotoxicity: At higher concentrations, this compound can be cytotoxic, leading to apoptosis or necrosis. The resulting nuclear fragmentation can be mistaken for micronuclei. It is essential to assess cytotoxicity concurrently to select appropriate concentrations for the micronucleus assay.
-
Poorly Spread Chromatin: If the cells are not properly fixed and spread, the chromatin may be clumped, obscuring small micronuclei.
Troubleshooting Guides
Poor Reproducibility in Cell Viability Assays (e.g., MTT, MTS)
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Absorbance Readings | Compound Precipitation: this compound may not be fully soluble in the final assay concentration. | - Visually inspect for precipitate in the stock solution and final dilutions under a microscope.- Prepare fresh dilutions for each experiment.- Consider using a small amount of a non-ionic surfactant like Pluronic F-68 in your media to improve solubility. |
| Interference from Compound Color: The blue color of the dye absorbs light, interfering with the colorimetric readout. | - Include a "compound only" control (this compound in media without cells) for each concentration.- Subtract the absorbance of the "compound only" control from the absorbance of the corresponding experimental wells. | |
| Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Pipette carefully and avoid introducing bubbles.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. | |
| High Absorbance in Negative Control | Contamination: Bacterial or fungal contamination can metabolize the assay reagent. | - Regularly check cell cultures for contamination.- Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Reagent Instability: The assay reagent may have degraded. | - Prepare fresh reagents for each experiment.- Store reagents as recommended by the manufacturer, protected from light. |
High Variability in Comet Assay Results
| Problem | Potential Cause | Recommended Solution |
| "Hedgehog" or Atypical Comets | Excessive DNA Damage: The concentration of this compound may be too high, causing extensive DNA fragmentation. | - Perform a dose-response experiment to determine a suitable concentration range that induces measurable but not excessive DNA damage. |
| Apoptosis/Necrosis: Dead or dying cells can result in comets with no distinct head and a diffuse tail. | - Assess cell viability concurrently with the Comet assay.- Ensure that the cell viability is above 75-80% at the tested concentrations. | |
| High Background in Controls | Sub-optimal Lysis: Incomplete cell lysis can result in residual protein that impedes DNA migration. | - Ensure the lysis buffer is fresh and at the correct pH.- Extend the lysis time if necessary. |
| Inconsistent Electrophoresis: Fluctuations in voltage or temperature can affect DNA migration. | - Use a temperature-controlled electrophoresis unit.- Ensure the buffer level is consistent and covers the slides uniformly. | |
| No Comets in Positive Control | Ineffective Positive Control: The positive control agent is not inducing sufficient DNA damage. | - Prepare fresh positive control solutions.- Ensure the treatment time and concentration are appropriate for the cell type. |
Inconsistent Micronucleus Assay Results
| Problem | Potential Cause | Recommended Solution |
| Difficulty in Scoring | Stain Artifacts: The dye may interfere with the visualization of micronuclei. | - Use a DNA-specific fluorescent stain (e.g., DAPI, Hoechst) to clearly visualize the nucleus and micronuclei.- Include a "no stain" control to assess the background color from the dye itself. |
| Cytotoxicity: High concentrations of this compound can lead to nuclear fragmentation that is not true micronuclei. | - Determine the cytotoxic concentration range using a cell viability assay first.- Select concentrations for the micronucleus assay that result in less than 50% cytotoxicity. | |
| Low Mitotic Index | Cytostatic Effects: this compound may be inhibiting cell division. | - Extend the incubation time to allow for more cells to complete mitosis.- Use a cytokinesis-blocking agent like cytochalasin B to accumulate binucleated cells, which have completed one round of mitosis. |
Data Presentation
Summary of In Vitro Toxicity Data for this compound
The following table summarizes the genotoxic and cytotoxic effects of this compound on the human hepatoma cell line HepG2, based on the study by Tsuboy et al. (2007).[1]
| Assay | Concentration (µg/mL) | Observed Effect |
| Comet Assay | 400 | Significant increase in comet tail length |
| 600 | Significant increase in comet tail length | |
| 800 | Significant increase in comet tail length | |
| 1000 | Significant increase in comet tail length | |
| Micronucleus Test | 400 | Significant increase in the frequency of micronuclei |
| 600 | Significant increase in the frequency of micronuclei | |
| 800 | Significant increase in the frequency of micronuclei | |
| 1000 | Significant increase in the frequency of micronuclei | |
| Cell Viability | 400 | Decrease in cell viability |
| 600 | Decrease in cell viability | |
| 800 | Decrease in cell viability | |
| 1000 | Decrease in cell viability |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a "compound only" control (medium with this compound but no cells). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "compound only" control from the experimental wells. Calculate cell viability as a percentage of the vehicle control.
Comet Assay (Alkaline)
-
Cell Preparation: Treat cells with this compound at the desired concentrations for a specific duration. Harvest the cells and adjust the cell suspension to 1 x 10⁵ cells/mL in ice-cold PBS (Ca²⁺ and Mg²⁺ free).
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose (B213101) at 37°C. Pipette the mixture onto a pre-coated slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13) for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Staining: Stain the slides with a fluorescent DNA dye (e.g., SYBR Green I or propidium (B1200493) iodide) and visualize using a fluorescence microscope.
-
Scoring: Analyze at least 50-100 comets per slide using image analysis software to quantify the percentage of DNA in the tail.
Micronucleus Assay
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound for a period equivalent to 1.5-2 cell cycles.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis and accumulate binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate for 5-10 minutes at 37°C.
-
Fixation: Fix the cells in freshly prepared, cold Carnoy's fixative (methanol:acetic acid, 3:1). Repeat the fixation step three times.
-
Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain (e.g., 4′,6-diamidino-2-phenylindole [DAPI] or Giemsa).
-
Scoring: Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
Mandatory Visualization
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for in-vitro toxicity testing of this compound.
Proposed Signaling Pathway for this compound-Induced Genotoxicity and Apoptosis
Caption: Proposed mechanism of this compound genotoxicity.
References
Enhancing the efficiency of dye-sensitized solar cells using Disperse Blue 291 derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Disperse Blue 291 derivatives as sensitizers in dye-sensitized solar cells (DSSCs).
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using this compound derivatives in DSSCs?
A1: this compound derivatives are a class of organic dyes that offer several potential advantages for DSSCs, including strong light absorption in the visible spectrum, high molar extinction coefficients, and the potential for cost-effective synthesis compared to traditional ruthenium-based dyes.[1][2] Their molecular structure can be readily modified to optimize photovoltaic performance.
Q2: What are the crucial properties to consider when selecting a this compound derivative for my experiment?
A2: When selecting a dye, it is essential to consider the following:
-
Absorption Spectrum: The dye should exhibit broad and strong absorption in the visible and near-infrared regions to maximize light harvesting.[3]
-
Energy Levels: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be higher (more negative) than the conduction band of the semiconductor (e.g., TiO2) to ensure efficient electron injection. The Highest Occupied Molecular Orbital (HOMO) should be lower (more positive) than the redox potential of the electrolyte for effective dye regeneration.[3]
-
Anchoring Groups: The dye molecule should possess suitable anchoring groups (e.g., carboxylic acid) to ensure strong adsorption onto the semiconductor surface.[3]
-
Solubility and Stability: The dye must be soluble in the chosen solvent for the sensitization process and exhibit good photochemical and thermal stability.
Q3: What kind of performance can I expect from DSSCs sensitized with this compound derivatives?
A3: The performance of DSSCs is highly dependent on the specific molecular structure of the dye derivative and the overall device fabrication process. Early-stage research on novel organic dyes often yields a wide range of efficiencies. For context, while highly optimized DSSCs with ruthenium complexes have achieved efficiencies of over 11%, initial experiments with new organic dyes may result in lower, yet promising, efficiencies.[4] The goal of using derivatives is to systematically improve upon a baseline performance.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and characterization of DSSCs using this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | Incomplete dye uptake on the TiO2 surface. | Increase the dye soaking time or gently heat the dye solution (e.g., to 60-80°C) to enhance adsorption.[5] Ensure the TiO2 film is fully immersed in the dye solution. |
| Poor electron injection from the dye to the TiO2. | Verify that the LUMO level of your this compound derivative is appropriately aligned with the TiO2 conduction band. Consider modifying the dye's molecular structure to tune its energy levels. | |
| High charge recombination rates. | Ensure a compact TiO2 blocking layer is present to prevent recombination at the FTO/electrolyte interface. Optimize the thickness of the TiO2 mesoporous layer. | |
| Low Short-Circuit Current (Jsc) | Insufficient light absorption by the dye. | Use a dye with a higher molar extinction coefficient or increase the dye loading on the TiO2 film. Co-sensitization with another dye that absorbs in a different spectral region can also be effective.[6] |
| Inefficient electron transport in the photoanode. | Ensure the TiO2 nanoparticles are well-sintered to create a good electrical connection. The thickness of the TiO2 film should be optimized; films that are too thick can increase recombination losses. | |
| Low Open-Circuit Voltage (Voc) | High rate of electron recombination from the TiO2 to the electrolyte. | Add additives like 4-tert-butylpyridine (B128874) (TBP) to the electrolyte to suppress recombination.[7] Ensure proper sealing of the cell to prevent contamination. |
| Mismatch in energy levels. | The energy difference between the TiO2 conduction band and the electrolyte's redox potential influences Voc. A larger difference generally leads to a higher Voc. | |
| Low Fill Factor (FF) | High series resistance within the cell. | Check the quality of the FTO conductive glass and ensure good contact between all layers. The distance between the electrodes should be minimized. |
| Presence of impurities or bubbles in the electrolyte. | Use high-purity electrolyte components and ensure no air bubbles are trapped between the electrodes during assembly.[5] | |
| Cell Instability/Degradation | Dye desorption from the TiO2 surface. | Ensure strong anchoring of the dye to the TiO2. Consider using derivatives with more robust anchoring groups. |
| Electrolyte leakage or degradation. | Properly seal the solar cell using a thermoplastic sealant. Use a stable electrolyte composition. |
Experimental Protocols
I. Synthesis of a Hypothetical this compound Derivative
This protocol outlines a general synthetic route for a this compound derivative featuring a carboxylic acid anchoring group.
Objective: To introduce a carboxylic acid group to the this compound core structure to facilitate anchoring to the TiO2 photoanode.
Materials:
-
This compound precursor
-
Reagents for introducing the anchoring group (e.g., via a Vilsmeier-Haack reaction followed by a Knoevenagel condensation)
-
Appropriate solvents (e.g., DMF, THF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Functionalization of the core: The specific reaction will depend on the starting precursor. A common strategy for organic dyes is to introduce an aldehyde group onto the aromatic core.
-
Introduction of the anchoring group: The aldehyde-functionalized intermediate is then reacted with a compound containing a carboxylic acid and an active methylene (B1212753) group (e.g., cyanoacetic acid) in the presence of a base to form the final dye with a cyanoacrylic acid anchoring group.
-
Purification: The crude product is purified using column chromatography to obtain the pure dye.
-
Characterization: The structure of the synthesized dye is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry. The photophysical properties (absorption and emission spectra) are characterized using UV-Vis and fluorescence spectroscopy.
II. Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
FTO (Fluorine-doped Tin Oxide) coated glass
-
TiO2 paste (for both blocking and mesoporous layers)
-
Synthesized this compound derivative dye
-
Solvent for dye solution (e.g., ethanol, acetonitrile)
-
Electrolyte solution (e.g., containing an I-/I3- redox couple)
-
Platinum-coated counter electrode
-
Thermoplastic sealant
Procedure:
-
Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.
-
Blocking Layer Deposition: Deposit a thin, compact layer of TiO2 on the conductive side of the FTO glass (e.g., by spin coating) and anneal at high temperature. This layer prevents short-circuiting.
-
Mesoporous TiO2 Layer: Apply a mesoporous TiO2 paste onto the blocking layer using a technique like doctor-blading or screen printing.[7]
-
Sintering: Gradually heat the TiO2-coated electrode to a high temperature (e.g., 500°C) to sinter the nanoparticles and ensure good electrical contact.
-
Dye Sensitization: While still warm (around 80°C), immerse the TiO2 electrode in a solution of the this compound derivative for a specified period (e.g., 12-24 hours) to allow for dye adsorption.[7]
-
Counter Electrode Preparation: A platinum-coated FTO glass serves as the counter electrode.
-
Cell Assembly: Assemble the dye-sensitized TiO2 electrode and the platinum counter electrode in a sandwich configuration, separated by a thin thermoplastic sealant.
-
Electrolyte Filling: Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.
III. Characterization of the DSSC
Equipment:
-
Solar simulator (AM 1.5G)
-
Potentiostat/Galvanostat or a source meter
Procedure:
-
Current-Voltage (I-V) Measurement: Place the assembled DSSC under the solar simulator and measure the current-voltage characteristics.
-
Data Extraction: From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
Performance Data of Hypothetical this compound Derivatives
The following table presents hypothetical performance data for a series of this compound derivatives (DB-291-X) to illustrate the effect of molecular modifications on DSSC performance.
| Dye ID | Modifying Group | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| DB-291-A | -H (unmodified) | 0.65 | 8.5 | 0.68 | 3.75 |
| DB-291-B | -OCH3 (electron-donating) | 0.68 | 9.2 | 0.70 | 4.38 |
| DB-291-C | -CF3 (electron-withdrawing) | 0.62 | 7.8 | 0.65 | 3.14 |
| DB-291-D | Extended π-conjugation | 0.67 | 10.5 | 0.69 | 4.86 |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Energy level diagram illustrating the operational principle of a DSSC.
References
- 1. Research on dye sensitized solar cells: recent advancement toward the various constituents of dye sensitized solar cells for efficiency enhancement and future prospects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 5. www3.nd.edu [www3.nd.edu]
- 6. chalcogen.ro [chalcogen.ro]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Minimizing interference in the spectroscopic analysis of Disperse Blue 291
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of Disperse Blue 291.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectroscopic features?
This compound is a single azo dye with the chemical formula C₁₉H₂₁BrN₆O₆. It is primarily used for dyeing polyester (B1180765) and its blended fabrics. As an azo dye, its UV-Visible absorption spectrum is characterized by a strong absorption band in the visible region, which is responsible for its blue color. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and other matrix components.
Q2: What are the common sources of interference in the spectroscopic analysis of this compound?
Common sources of interference include:
-
Matrix Effects: Components in the sample matrix, such as residual dispersing agents, surfactants, salts, and other dyes, can absorb at similar wavelengths or otherwise interfere with the measurement.[1][2][3]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can cause shifts in the absorption spectrum (solvatochromism), leading to inaccuracies in quantification.[4][5][6][7]
-
pH Variations: Changes in pH can alter the ionization state of the dye molecule, affecting its electronic structure and thus its absorption spectrum.[8][9][10][11]
-
Dye Aggregation: Disperse dyes have a tendency to agglomerate in aqueous solutions, which can lead to scattering of light and non-linear absorbance readings.[3]
-
Degradation Products: Exposure to light or chemical treatments can lead to the degradation of this compound, and its degradation products may have overlapping spectra with the parent dye.[12]
Q3: How can I minimize matrix effects in my samples?
Minimizing matrix effects is crucial for accurate analysis. Key strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective sample cleanup technique that can separate this compound from interfering matrix components. A well-chosen sorbent can retain the dye while allowing interferents to be washed away.[13][14][15][16][17]
-
Liquid-Liquid Extraction (LLE): This can be used to transfer the dye from a complex aqueous matrix to a cleaner organic solvent.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where their effect is negligible.
-
Method of Standard Additions: This calibration technique can compensate for matrix effects by adding known amounts of the standard to the sample itself.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the spectroscopic analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or drifting absorbance readings | Dye aggregation or precipitation in the cuvette. | Ensure the dye is fully dissolved. You may need to use a co-solvent or a suitable surfactant. Gentle warming and sonication can also help. Filter the sample through a 0.45 µm filter before measurement. |
| Temperature fluctuations in the spectrophotometer. | Allow the instrument to warm up and stabilize according to the manufacturer's instructions. Maintain a constant temperature in the sample compartment. | |
| Shifts in the wavelength of maximum absorbance (λmax) | Change in solvent polarity between samples and standards. | Use the same solvent for preparing all standards and samples. Ensure high purity of the solvent. |
| pH of the sample is different from the standards. | Buffer all samples and standards to the same pH. The optimal pH for disperse dyes is often in the acidic range (around 5.5-6).[9] | |
| Broad or poorly defined absorption peaks | Presence of multiple absorbing species (e.g., impurities, degradation products). | Use a higher purity grade of this compound. Protect samples from light to prevent photodegradation. Employ a chromatographic separation technique like HPLC prior to spectrophotometric analysis. |
| High concentration of the dye leading to deviations from Beer's Law. | Dilute the sample to an appropriate concentration range where absorbance is linear with concentration. | |
| Higher than expected absorbance (positive interference) | Overlapping spectra from other dyes or colored compounds in the matrix. | Use a sample preparation method like SPE or LLE to remove interfering compounds. If the interfering species are known, their contribution can be subtracted mathematically if their spectra are also known. |
| Presence of scattering particles (turbidity). | Centrifuge or filter the sample to remove any suspended solids before analysis. | |
| Lower than expected absorbance (negative interference) | Quenching of the dye's absorbance by matrix components. | Use the method of standard additions for calibration. Isolate the dye from the quenching components using SPE or LLE. |
| Incomplete extraction of the dye from the sample matrix (e.g., textile fibers). | Optimize the extraction procedure by trying different solvents (e.g., methanol (B129727), dimethylformamide), increasing the extraction time, or using ultrasonication.[18] |
Quantitative Data Summary
The following tables provide an overview of typical performance data for the analysis of disperse dyes, which can be used as a benchmark for method development for this compound.
Table 1: Typical Performance of HPLC-UV/Vis for Disperse Dye Analysis [18]
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.01 - 1.5 ng/mL | Dependent on the specific dye and detector sensitivity. |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL | Typically 3-5 times the LOD. |
| Linearity (r²) | > 0.99 | Over a defined concentration range. |
| Recovery | 70 - 110% | Varies with the complexity of the sample matrix and the efficiency of the extraction method. |
| Repeatability (%RSD) | < 15% | Dependent on the concentration level and the precision of the method. |
Table 2: Influence of Solvent Polarity on the λmax of Azo Dyes (Illustrative) [5]
| Solvent | Polarity Index | Expected λmax Shift for Azo Dyes |
| n-Hexane | 0.1 | Hypsochromic (shift to shorter wavelength) |
| Chloroform | 4.1 | - |
| Ethyl Acetate | 4.4 | - |
| Acetonitrile | 5.8 | Bathochromic (shift to longer wavelength) |
Experimental Protocols
Method 1: UV-Visible Spectrophotometric Analysis of this compound in Solution
This protocol outlines the basic procedure for determining the concentration of this compound in a clean solvent.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Materials:
-
This compound standard
-
Spectroscopy-grade solvent (e.g., methanol, acetone, or dimethylformamide)
-
Volumetric flasks and pipettes
-
Quartz cuvettes
-
-
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution (e.g., 100 mg/L).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of known concentrations.
-
Wavelength Scan: Scan the absorbance of one of the mid-range standards across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the blank (solvent), all calibration standards, and the unknown sample(s) at the determined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standards. The relationship should be linear and pass through the origin.
-
Quantification: Determine the concentration of this compound in the unknown sample(s) using the equation of the calibration curve.
-
Method 2: Sample Preparation using Solid-Phase Extraction (SPE) for Complex Matrices
This protocol provides a general guideline for cleaning up a sample containing this compound before spectroscopic analysis.
-
Materials:
-
SPE cartridges (e.g., C18 for reversed-phase extraction)
-
SPE manifold
-
Conditioning, loading, washing, and elution solvents
-
Sample containing this compound
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by deionized water through it. This activates the sorbent.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate. The dye will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained interferences.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Analysis: The collected eluate, now containing the purified dye, can be analyzed by UV-Visible spectrophotometry or HPLC.
-
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Troubleshooting logic for inaccurate spectroscopic results.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Understanding the Role of Dispersing Agents in Dyeing Processes-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 3. locusingredients.com [locusingredients.com]
- 4. DSpace [escholarshare.drake.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. longdom.org [longdom.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Development of Ultra-Performance Liquid Chromatography–Mass Spectrometry Method for Simultaneous Determination of Three Cationic Dyes in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation to Determine Pharmaceutical and Personal Care Products in an All-Water Matrix: Solid Phase Extraction [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Mitigating the Environmental Footprint of Disperse Blue 291 Dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on strategies to reduce the environmental impact of Disperse Blue 291 dyeing processes. The information is tailored for professionals engaged in research and development who are seeking sustainable alternatives to conventional dyeing methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with conventional this compound dyeing?
A1: The conventional high-temperature dyeing process for polyester (B1180765) with this compound presents several environmental challenges. These include high energy consumption to maintain temperatures around 130°C, significant water usage, and the generation of effluent containing unfixed dyes, dispersing agents, and other auxiliary chemicals.[1] Disperse dyes, including this compound, have low water solubility and can persist in the environment.[2] Furthermore, the wastewater from these processes often has a high Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD), contributing to water pollution.
Q2: What are the most promising eco-friendly alternative dyeing methods for this compound?
A2: Several innovative and sustainable dyeing technologies are available to reduce the environmental impact of this compound. The most notable include:
-
Low-Temperature Dyeing: This method utilizes specialized auxiliaries or carriers to achieve successful dyeing at temperatures between 100-120°C, thereby saving energy.[1]
-
Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless technique uses scCO2 as a solvent for the disperse dye, completely eliminating water consumption and wastewater discharge.[3]
-
Ultrasonic-Assisted Dyeing: The application of ultrasonic energy can enhance dye uptake and accelerate the dyeing process at lower temperatures, leading to energy and time savings.[2][4]
-
High-Exhaustion Dyes and Optimized Processes: Utilizing high-fixation disperse dyes and optimizing process parameters like the liquor ratio can significantly reduce the amount of dye in the effluent.[1]
Q3: Can eco-friendly methods maintain the color quality and fastness of this compound?
A3: Yes, when properly optimized, sustainable dyeing methods can achieve comparable or even superior color quality and fastness properties compared to conventional techniques. For instance, supercritical CO2 dyeing often results in excellent dye penetration and levelness.[5] However, each method requires careful optimization of parameters such as temperature, pressure, time, and the selection of appropriate auxiliaries to ensure desired results.
Troubleshooting Guide
This guide addresses common issues encountered when implementing sustainable dyeing strategies for this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Color Yield in Low-Temperature Dyeing | Insufficient dye solubility or diffusion at lower temperatures. Inadequate performance of the low-temperature carrier or auxiliary. | Optimize the concentration of the eco-friendly carrier. Ensure the selected auxiliary is compatible with this compound. Slightly increase the dyeing time to allow for better dye penetration. |
| Uneven Dyeing in Supercritical CO2 Dyeing | Non-uniform distribution of the dye in the supercritical fluid. Fluctuations in pressure or temperature during the dyeing process. | Ensure the this compound powder is finely milled for better dissolution.[6] Implement a pre-soaking step or a gradual pressure and temperature ramp-up to promote even dye uptake.[6] |
| Inconsistent Shades with Ultrasonic-Assisted Dyeing | Uneven distribution of ultrasonic energy within the dye bath. Incorrect positioning of the textile material in relation to the ultrasonic source. | Optimize the geometry of the dyeing vessel and the placement of the ultrasonic transducer. Ensure continuous and uniform agitation of the dye bath. |
| Dye Aggregation and Speckling | Poor dispersion of the dye in the bath, which can be exacerbated in low-liquor ratio systems. | Use a high-performance, temperature-stable dispersing agent.[7] Ensure the dye is properly pre-dispersed before adding to the dye bath.[7] |
| Poor Wash Fastness | Incomplete fixation of the dye within the polyester fibers. Residual unfixed dye on the fiber surface. | Optimize dyeing parameters (temperature, time, pH) to maximize dye fixation. Implement a thorough reduction clearing process after dyeing to remove surface dye.[8] |
Quantitative Data on Environmental Impact Reduction
The following table summarizes the potential environmental benefits of adopting sustainable dyeing technologies. While specific data for this compound is limited, the table provides a comparative overview based on studies of disperse dyes.
| Dyeing Method | Water Consumption Reduction | Energy Savings | Chemical Usage Reduction | Effluent Load (COD/BOD) Reduction |
| Low-Temperature Dyeing | Moderate (due to lower heating needs) | Significant (up to 30% or more) | Moderate (potential reduction in certain auxiliaries) | Moderate |
| Supercritical CO2 Dyeing | 100% (waterless process)[3][9] | Significant (eliminates drying)[3][10] | High (no need for many conventional auxiliaries)[10] | 100% (no wastewater)[3] |
| Ultrasonic-Assisted Dyeing | Moderate | Significant (due to lower temperatures and shorter times)[2][4] | Moderate | Moderate |
| Optimized Conventional Process (Low Liquor Ratio) | Significant | Moderate | Moderate | Moderate |
Experimental Protocols
Protocol 1: Low-Temperature Dyeing of Polyester with this compound
This protocol outlines a general procedure for dyeing polyester fabric with this compound at a reduced temperature using an eco-friendly carrier.
Materials:
-
Polyester fabric
-
This compound
-
Eco-friendly carrier (e.g., a non-toxic, biodegradable formulation)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)
Procedure:
-
Preparation of the Dye Bath: Prepare a dye bath with a liquor ratio of 10:1. Add the dispersing agent and the eco-friendly carrier to the water.
-
Dye Dispersion: Separately, make a paste of the this compound with a small amount of water and then add it to the dye bath.
-
pH Adjustment: Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
Dyeing: Introduce the polyester fabric into the dye bath at room temperature. Raise the temperature to 110-120°C at a rate of 1-2°C per minute. Maintain this temperature for 45-60 minutes.
-
Cooling and Rinsing: Cool the dye bath to 70°C and rinse the fabric.
-
Reduction Clearing: Prepare a fresh bath with sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L). Treat the dyed fabric at 70-80°C for 15-20 minutes to remove unfixed dye.
-
Final Rinsing and Drying: Rinse the fabric thoroughly with hot and cold water, neutralize with a mild acid if necessary, and then dry.
Protocol 2: Supercritical Carbon Dioxide (scCO2) Dyeing of Polyester
This protocol provides a general outline for the waterless dyeing of polyester with this compound.
Materials and Equipment:
-
Polyester fabric
-
This compound (micronized powder)
-
High-pressure supercritical fluid dyeing apparatus
-
CO2 cylinder (high purity)
Procedure:
-
Sample Preparation: Place the polyester fabric and the required amount of this compound powder inside the high-pressure vessel.
-
Sealing and Purging: Seal the vessel and purge with gaseous CO2 to remove air.
-
Pressurization and Heating: Introduce liquid CO2 into the vessel and pressurize it to the desired level (e.g., 20-30 MPa). Heat the vessel to the dyeing temperature (e.g., 120°C).
-
Dyeing: Maintain the supercritical conditions for the desired dyeing time (e.g., 60-120 minutes). The supercritical CO2 will dissolve the dye and transport it into the polyester fibers.
-
Depressurization and Cooling: After dyeing, cool the vessel and slowly release the pressure. The CO2 will turn into a gas, leaving the dye fixed on the fabric.
-
Post-Cleaning: The dyed fabric is removed from the vessel. A gentle cleaning with a solvent or a short rinse may be performed to remove any loose dye particles.
Visualizations
Caption: Comparison of conventional and sustainable dyeing workflows.
Caption: Relationship between sustainable methods and environmental benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. research.itu.edu.tr [research.itu.edu.tr]
- 3. ijirct.org [ijirct.org]
- 4. Comparison of conventional and ultrasonic method for dyeing of spunbond polyester nonwoven fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. autumnchem.com [autumnchem.com]
- 8. ijarbs.com [ijarbs.com]
- 9. carbonfact.com [carbonfact.com]
- 10. Supercritical Fluid Technology for Textile Colouration - Fibre2Fashion [fibre2fashion.com]
Addressing poor dye uptake in polyester dyeing with Disperse Blue 291
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Disperse Blue 291 for polyester (B1180765) dyeing.
Troubleshooting Guide
This guide addresses common issues encountered during the polyester dyeing process with this compound.
Question: Why is the polyester fabric showing poor dye uptake or a pale shade after dyeing with this compound?
Answer:
Poor dye uptake is a common issue in polyester dyeing.[1][2] The primary reasons for this can be categorized as follows:
-
Sub-optimal Dyeing Temperature: Polyester fibers require high temperatures, typically above their glass transition temperature, to allow dye molecules to penetrate the fiber structure.[3][4] Dye uptake is significantly lower below 75°C and increases rapidly at higher temperatures.[5] For most disperse dyes, the optimal dyeing temperature is around 130°C.[6][7]
-
Incorrect pH of the Dyebath: The pH of the dye bath plays a crucial role in the stability of the disperse dye and its interaction with the polyester fiber. For disperse dyes, the dyebath should be acidic, typically in the pH range of 4.5-5.5, often maintained using acetic acid.[4][6][8] An incorrect pH can lead to poor dye exhaustion and unstable color.[4][8]
-
Inadequate Dye Dispersion: Disperse dyes are not soluble in water and exist as fine particles in the dye bath.[7][9] Poor dispersion can lead to dye particle aggregation, which reduces the amount of dye available to penetrate the fiber and can cause spotting.[2][9][10] The quality and quantity of the dispersing agent are critical.[11][12]
-
Insufficient Dyeing Time: The duration of the dyeing process at the optimal temperature is important for allowing the dye to diffuse completely into the polyester fibers.[13]
-
Presence of Oligomers: Polyester fibers can release low molecular weight polymers called oligomers during high-temperature dyeing, which can deposit on the fabric surface and hinder dye uptake.[2][5]
Solutions:
-
Optimize Dyeing Temperature: Ensure the dyeing temperature is maintained at the recommended level, typically 130°C for high-temperature dyeing methods.[6][7]
-
Control Dyebath pH: Adjust and maintain the pH of the dye bath within the optimal range of 4.5-5.5 using a suitable buffer like acetic acid.[4][6][8]
-
Improve Dye Dispersion:
-
Adjust Dyeing Time: Increase the holding time at the peak dyeing temperature to ensure adequate dye penetration.[13]
-
Address Oligomers: Employ a suitable dispersing agent that can also help to control oligomer deposition.[2][5]
Question: What causes uneven dyeing, such as streaks or patchiness, on the polyester fabric?
Answer:
Uneven dyeing can result from several factors related to the dye, the fabric, and the dyeing process itself.[10]
-
Poor Dye Dispersion and Aggregation: If the disperse dye is not properly dispersed, larger particles can agglomerate and lead to spotty or uneven coloration.[9][10]
-
Rapid Dye Uptake: An excessively fast rate of temperature rise can cause the dye to rush onto the fabric surface, leading to unlevel dyeing.[5]
-
Improper Fabric Preparation: Residual oils, sizes, or other impurities on the fabric can create a barrier to uniform dye penetration.[14]
-
Inadequate Leveling Agent: Leveling agents are used to control the rate of dye diffusion into the fiber, promoting even color distribution.[9] Insufficient or ineffective leveling agents can result in uneven dyeing.
-
Issues with Dyebath Circulation: Inadequate circulation of the dye liquor can lead to localized differences in dye concentration and temperature, causing uneven dyeing.[10]
Solutions:
-
Ensure Proper Dye Dispersion: Use an effective dispersing agent and ensure the dye is fully dispersed before adding it to the dye bath.[11][12]
-
Control the Rate of Temperature Rise: Gradually increase the temperature of the dye bath to the target dyeing temperature to allow for controlled and even dye uptake.[5] A rate of 1-2°C per minute is often recommended.[15]
-
Thorough Fabric Preparation: Scour the polyester fabric thoroughly before dyeing to remove any impurities.[14][16]
-
Use an Effective Leveling Agent: Incorporate a suitable leveling agent into the dye bath formulation to promote uniform dye absorption.[9]
-
Optimize Dyebath Circulation: Ensure proper agitation and circulation of the dye liquor throughout the dyeing process.[10]
Frequently Asked Questions (FAQs)
Q1: What are the optimal dyeing conditions for polyester with this compound?
A1: While specific parameters can vary based on equipment and substrate, general guidelines for high-temperature exhaust dyeing of polyester with disperse dyes like this compound are as follows:
| Parameter | Recommended Value | Rationale |
| Dyeing Temperature | 130°C | Optimal for dye diffusion into polyester fibers.[6][7] |
| Dyeing Time | 30 - 60 minutes | Allows for sufficient dye penetration and fixation.[6] |
| pH of Dyebath | 4.5 - 5.5 | Ensures dye stability and optimal exhaustion.[4][6][8] |
| Dispersing Agent | 1 - 2 g/L | Prevents dye aggregation and ensures a stable dispersion.[15] |
| Leveling Agent | As per manufacturer's recommendation | Controls the rate of dye uptake for even coloration.[9] |
Q2: What is the role of a "carrier" in polyester dyeing, and is it necessary for this compound?
A2: A carrier is a chemical agent that swells the polyester fibers at lower temperatures (around 85-100°C), allowing the disperse dye to penetrate the fiber without the need for high-temperature and high-pressure equipment.[17][18] Carriers can accelerate the rate of dyeing.[19] However, high-temperature dyeing at 130°C is the preferred method for achieving good color yield and fastness with disperse dyes and generally eliminates the need for carriers.[20] For laboratory and industrial settings with appropriate equipment, the high-temperature method is recommended for this compound.
Q3: What is "reduction clearing" and why is it important after dyeing with this compound?
A3: Reduction clearing is a crucial post-dyeing treatment that removes any unfixed disperse dye from the surface of the polyester fibers.[6][21] This process is essential for improving the wash and rubbing fastness of the dyed fabric.[6] It involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) at 70-80°C.[6]
Q4: Can I dye polyester/cotton blends with this compound?
A4: this compound is primarily used for dyeing polyester and its blends.[22] However, disperse dyes have a very low affinity for hydrophilic fibers like cotton.[7] To dye a polyester/cotton blend, a two-stage process is typically required. The polyester component is dyed with a disperse dye like this compound, and the cotton component is then dyed with a different class of dye, such as a reactive dye.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method.
Materials and Reagents:
-
Polyester fabric (scoured)
-
This compound
-
Dispersing agent
-
Leveling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Fabric Preparation:
-
Thoroughly scour the polyester fabric with a non-ionic detergent and soda ash to remove any impurities.[16]
-
Rinse the fabric with hot and then cold water and allow it to dry.
-
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound by making a paste with a small amount of dispersing agent and then adding warm water.[6]
-
Fill the dyeing vessel with deionized water (liquor ratio, e.g., 1:20).
-
Add the dispersing agent and leveling agent to the dye bath and stir.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6]
-
Add the prepared this compound stock solution to the dye bath.
-
-
Dyeing Process:
-
Place the scoured polyester fabric into the dye bath at approximately 60°C.[15]
-
Gradually raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.[15]
-
Hold the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.[6]
-
After the holding time, cool the dye bath down to 80°C before draining.[6]
-
-
Post-Dyeing Reduction Clearing:
-
Prepare a fresh bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium hydroxide.[6]
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.[15]
-
Thoroughly rinse the fabric with hot and then cold water.[6]
-
Neutralize the fabric with a dilute solution of acetic acid if necessary, and then give it a final rinse.[6]
-
Dry the dyed fabric.
-
Visualizations
References
- 1. How to Achieve Optimal Dye Dispersion in Polyester Fabric with the Right Agent-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 2. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. vichem.vn [vichem.vn]
- 4. scribd.com [scribd.com]
- 5. Polyester Fibres, Polyester Processing, Dyeing Polyester, Cotton, Rayon, Acrylics, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
- 9. nbinno.com [nbinno.com]
- 10. autumnchem.com [autumnchem.com]
- 11. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 12. Essential Role of Dispersing Agents in Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 13. dspace.tul.cz [dspace.tul.cz]
- 14. fsw.cc [fsw.cc]
- 15. benchchem.com [benchchem.com]
- 16. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 17. textilelearner.net [textilelearner.net]
- 18. Carrier dyeing: pros and cons [textiletoday.com.bd]
- 19. textilestudycenter.com [textilestudycenter.com]
- 20. textilelearner.net [textilelearner.net]
- 21. benchchem.com [benchchem.com]
- 22. worlddyevariety.com [worlddyevariety.com]
Technical Support Center: Stabilizing Disperse Blue 291 Against Photodegradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for stabilizing the azo disperse dye, Disperse Blue 291, against photodegradation in experimental settings. This compound is a single azo class dye known chemically as N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide. While it sees use in various applications, its susceptibility to fading upon light exposure can be a critical issue in research and development.[1]
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in enhancing the photostability of this compound for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a synthetic dye belonging to the single azo class, primarily used for coloring hydrophobic materials like polyester. Photostability is a significant concern because, like many azo dyes, it can degrade when exposed to light, particularly UV radiation. This degradation leads to a loss of color intensity (fading), which can compromise the results of experiments where consistent and stable coloration is required.
Q2: What is the typical light fastness of this compound?
A2: According to the ISO 105-B02 standard, which uses a blue wool scale from 1 (very poor) to 8 (outstanding), this compound has a light fastness rating of 5-6.[2][3] This indicates good to very good light fastness, but for applications requiring high stability under prolonged or intense light exposure, further stabilization may be necessary.
Q3: What are the primary methods to improve the photostability of this compound?
A3: The most effective methods involve the use of photostabilizers, which can be broadly categorized as:
-
UV Absorbers: These compounds, such as those from the benzotriazole (B28993) family, function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the dye molecule from photodegradation.[1][4]
-
Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation process by neutralizing free radicals formed during photo-oxidation. A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.
Q4: Can I combine different types of photostabilizers?
A4: Yes, in many cases, a synergistic effect can be achieved by using a combination of UV absorbers and HALS. The UV absorber provides a primary shield against UV radiation, while the HALS "cleans up" any free radicals that may still form.
Q5: How do I choose the right stabilizer for my experiment?
A5: The choice of stabilizer will depend on the specific experimental conditions, including the solvent or matrix being used, the intensity and wavelength of the light source, and the required duration of stability. It is often recommended to screen a few different types or combinations of stabilizers to find the most effective solution for your system.
Troubleshooting Guide: Poor Photostability of this compound
This guide addresses common issues related to the photodegradation of this compound in experimental setups.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Rapid Fading of Color | High-intensity light source or prolonged exposure. | - Reduce the intensity of the light source if possible.- Minimize the duration of light exposure.- Incorporate a UV filter in the light path. |
| Absence or insufficient concentration of a photostabilizer. | - Add a UV absorber (e.g., a benzotriazole derivative) to the formulation.- Incorporate a Hindered Amine Light Stabilizer (HALS).- Experiment with different concentrations of the stabilizer to find the optimal level. | |
| Incompatibility of the dye with the solvent or matrix. | - Ensure this compound is fully dissolved and stable in the chosen medium.- Test the photostability in different solvents or matrices to identify any that may accelerate degradation. | |
| Inconsistent Fading Across Samples | Uneven application or distribution of the dye or stabilizer. | - Ensure a homogenous mixture of the dye and stabilizer in the solution or matrix.- For solid samples, ensure uniform coating or dispersion. |
| Variations in light exposure across the sample area. | - Ensure uniform illumination of all samples.- Use a light source with a consistent and even beam profile. | |
| Color Shift (Change in Hue) | Formation of specific degradation products. | - Characterize the degradation products using techniques like HPLC-MS to understand the degradation pathway.- Select a stabilizer that specifically inhibits the formation of these color-shifting byproducts. |
Quantitative Data on Photostability
| Parameter | This compound (Unstabilized) | This compound (with UV Absorber/HALS) | Test Standard |
| Light Fastness Rating | 5-6[2] | Expected to improve to 6-7 or higher | ISO 105-B02[3][5][6] |
| Qualitative Observation | Good to very good resistance to fading. | Excellent resistance to fading, suitable for applications with high light exposure. | Visual Assessment |
Experimental Protocols
Protocol 1: Evaluation of Photostabilizer Efficacy for this compound in Solution
Objective: To determine the effectiveness of a UV absorber and a HALS in preventing the photodegradation of this compound in a solvent.
Materials:
-
This compound
-
Solvent (e.g., Dichloromethane, THF, or other suitable organic solvent)
-
UV Absorber (e.g., a benzotriazole derivative like Tinuvin P)
-
Hindered Amine Light Stabilizer (HALS) (e.g., Tinuvin 770)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
-
Light source with a controlled UV output (e.g., Xenon arc lamp with a UV filter)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration that gives an absorbance maximum (λmax) between 1.0 and 1.5.
-
Prepare stock solutions of the UV absorber and HALS at a concentration of 1% (w/v) in the same solvent.
-
-
Sample Preparation:
-
Control: In a quartz cuvette, place the this compound stock solution.
-
UV Absorber: To the this compound stock solution, add the UV absorber stock solution to achieve a final concentration of 0.5% (w/v).
-
HALS: To the this compound stock solution, add the HALS stock solution to achieve a final concentration of 0.5% (w/v).
-
Combination: To the this compound stock solution, add both the UV absorber and HALS stock solutions to achieve final concentrations of 0.5% (w/v) each.
-
Prepare a "dark" control for each of the above solutions, wrapped in aluminum foil to prevent light exposure.
-
-
Irradiation and Measurement:
-
Measure the initial UV-Vis absorbance spectrum (from 300-800 nm) of all solutions at time t=0.
-
Place the unwrapped cuvettes in a holder at a fixed distance from the light source.
-
Store the dark control samples at the same temperature but protected from light.
-
Irradiate the samples for a set period (e.g., 1, 2, 4, 8, and 24 hours).
-
At each time point, remove the samples and measure their UV-Vis absorbance spectrum. Also, measure the absorbance of the dark controls.
-
-
Data Analysis:
-
Calculate the percentage of dye remaining at each time point using the absorbance at λmax, corrected for any changes in the dark control: % Dye Remaining = (A_t / A_0) * 100 where A_t is the absorbance at time t, and A_0 is the initial absorbance.
-
Plot the % Dye Remaining versus irradiation time for each condition.
-
Compare the degradation rates of the unstabilized dye with the stabilized samples.
-
Diagrams
References
Improving the extraction efficiency of Disperse Blue 291 from solid samples
Technical Support Center: Disperse Blue 291 Extraction
Welcome to the technical support center for the extraction of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to help researchers, scientists, and drug development professionals optimize the extraction of this compound from various solid samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging? this compound is a non-ionic mono-azo dye with low water solubility.[1][2][3] Its primary application is in dyeing hydrophobic fibers like polyester (B1180765).[1][2] The main challenge in its extraction stems from its low solubility in common solvents and its strong affinity for the solid matrices it's typically found in.
Q2: What are the most effective methods for extracting this compound? Commonly used and effective methods include:
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy for rapid and uniform heating, often resulting in shorter extraction times and higher efficiency.[4][5]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation, which disrupts the sample matrix and enhances solvent penetration, improving extraction rates.[6][7][8]
-
Soxhlet Extraction: A classical, continuous solid-liquid extraction technique that ensures the sample is repeatedly exposed to fresh, heated solvent, maximizing extraction.[9]
Q3: Which solvents are recommended for extracting this compound? There is no single universal solvent, but some have shown high efficacy:
-
Pyridine:water (4:3 v/v): This mixture is considered an excellent first choice for extracting a wide variety of dye classes from different fibers, with studies showing it can extract approximately 82% of dyestuffs.[10]
-
Chlorobenzene (B131634): Frequently used for extracting disperse dyes from polyester fibers, often at elevated temperatures (100-138°C).[11]
-
Other Solvents: For polyester fibers, mixtures of dimethylformamide (DMF) and acetonitrile (B52724) (ACN) or dimethylsulfoxide (DMSO) have also been used.[11]
Q4: What key factors influence the extraction efficiency of this compound? Several physicochemical parameters critically affect the extraction yield.[3] These include:
-
Solvent Choice: The polarity and solubility characteristics of the solvent are paramount.
-
Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can cause degradation.[9]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the dye.
-
Sample Particle Size: Smaller particle sizes (achieved by grinding or milling) increase the surface area available for extraction.
-
Solid-to-Liquid Ratio: An optimal ratio ensures there is enough solvent to fully extract the dye without being overly dilute.[12]
-
Agitation/Mixing: Agitation improves the mass transfer between the solid sample and the solvent.[13]
Troubleshooting Guide
Problem: My extraction yield is consistently low.
-
Q: Have you optimized your solvent?
-
Q: Is your sample material properly prepared?
-
A: Ensure your solid sample is ground into a fine, homogenous powder. This significantly increases the surface area for the solvent to act upon, which is a critical step for efficient extraction.
-
-
Q: Are your temperature and time settings appropriate?
-
A: Low temperatures may not be sufficient to overcome the energy barrier for dissolution. Try incrementally increasing the temperature. Similarly, the extraction time may be too short. However, be aware that prolonged exposure to high temperatures, especially in methods like Soxhlet extraction, can degrade heat-sensitive compounds.[9] Methods like MAE and UAE can often achieve higher yields in much shorter times.[4][5]
-
Problem: I am observing inconsistent results between replicates.
-
Q: Is your sample homogenous?
-
A: Inhomogeneity in the solid sample can lead to significant variations. Ensure the sample is thoroughly mixed before weighing out portions for extraction.
-
-
Q: Are your experimental parameters precisely controlled?
-
A: Small variations in temperature, solvent volume, extraction time, or agitation speed can lead to different results. Use calibrated equipment and ensure all parameters are kept constant across all replicates.
-
Problem: I suspect the this compound is degrading during extraction.
-
Q: What extraction method are you using?
-
A: Long extraction times at high temperatures (e.g., conventional heating or Soxhlet) can lead to thermal degradation.[9] Consider switching to a method with a shorter duration, such as Microwave-Assisted Extraction (MAE) or Ultrasonic-Assisted Extraction (UAE). MAE, for instance, can complete an extraction in minutes that might take hours conventionally.[4][14]
-
-
Q: Can you perform the extraction under an inert atmosphere?
-
A: If oxidative degradation is a concern, performing the extraction under a nitrogen or argon atmosphere can help preserve the integrity of the dye molecule.
-
Data Presentation: Comparison of Extraction Methodologies
The following table summarizes the key characteristics of the most common extraction methods for this compound.
| Method | Principle | Advantages | Disadvantages |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample directly and rapidly.[5] | Very fast (minutes vs. hours)[4][14]; Reduced solvent consumption; Improved extraction yield.[5] | Requires specialized microwave equipment; Potential for localized overheating if not optimized. |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create acoustic cavitation, disrupting cell walls and enhancing mass transfer.[7] | Fast and efficient; Can be performed at lower temperatures, preserving heat-sensitive compounds; Improves extraction rates and yields.[7][8] | Probe sonicators can generate heat; Efficiency can be affected by sample viscosity and geometry. |
| Soxhlet Extraction | Continuous extraction with a fresh, recycled solvent that repeatedly passes through the sample.[9] | High extraction efficiency due to continuous contact with fresh solvent[9]; Simple setup. | Very time-consuming (can take many hours); Requires large volumes of solvent; Prolonged high temperatures can degrade analytes.[9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Grind the solid sample to a fine powder (e.g., <0.5 mm). Accurately weigh approximately 0.5 g of the powdered sample into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of the selected extraction solvent (e.g., pyridine:water 4:3) to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters. A typical starting point is 100°C for 15 minutes at a power of 500 W.[14]
-
Cooling: After the cycle is complete, allow the vessel to cool to room temperature before opening to avoid solvent flashing.
-
Filtration: Filter the extract through a 0.45 µm filter to remove solid particles.
-
Analysis: The resulting solution is now ready for analysis (e.g., by HPLC-PDA/MS).
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Sample Preparation: Grind the solid sample to a fine powder. Accurately weigh approximately 1.0 g of the sample into a glass beaker or flask.
-
Solvent Addition: Add 30 mL of the chosen solvent (e.g., chlorobenzene).
-
Extraction: Place the vessel into an ultrasonic bath. For more intense energy transfer, use an ultrasonic probe inserted directly into the slurry. Sonicate for 30 minutes at a controlled temperature (e.g., 45°C) and a frequency of 40 kHz.[8][15]
-
Separation: After sonication, separate the extract from the solid residue by centrifugation followed by decanting the supernatant, or by vacuum filtration.
-
Analysis: Filter the supernatant through a 0.45 µm syringe filter before analysis.
Protocol 3: Soxhlet Extraction
-
Sample Preparation: Accurately weigh approximately 2.0 g of the finely ground solid sample and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add 200 mL of the selected solvent to a round-bottom flask connected to the bottom of the extractor. Attach a condenser to the top.
-
Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up the side arm, condense, and drip onto the sample in the thimble.[9]
-
Cycling: Allow the extraction to proceed for at least 6-8 hours, or for a set number of cycles (e.g., 20-25 cycles). A cycle is complete when the solvent chamber fills and siphons back into the round-bottom flask.
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator to concentrate the analyte.
-
Analysis: Re-dissolve the concentrated extract in a suitable solvent for analysis.
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for addressing low extraction yield.
Caption: Logical map of factors influencing the extraction efficiency of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Removal of disperse blue 2BLN from aqueous solution by combination of ultrasound and exfoliated graphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sustainable ultrasonic extraction of antibacterial Basella alba fruit dye for cotton, silk, and leather - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 10. A survey of extraction solvents in the forensic analysis of textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of aqueous extraction of blue dye from butterfly pea flower - UMPSA-IR [umpir.ump.edu.my]
- 13. iwaponline.com [iwaponline.com]
- 14. Microwave-assisted rapid extraction of red dye from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An eco-friendly ultrasound approach to extracting yellow dye from Cassia alata flower petals: Characterization, dyeing, and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving peak tailing issues in chromatography of Disperse Blue 291
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing issues encountered during the chromatographic analysis of Disperse Blue 291. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide: Resolving Peak Tailing
This section addresses the common issue of peak tailing for this compound in a diagnostic, question-and-answer format.
Q1: Why is my chromatogram for this compound showing a tailing peak?
Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that is broader than the front.[1] For a compound like this compound, which contains a basic diethylamino functional group, the most frequent cause is secondary chemical interactions with the stationary phase.[2][3] However, physical or systemic issues within the HPLC system can also be the cause.
Q2: How can I determine if the tailing is a chemical or a physical problem?
A crucial first step is to observe the other peaks in your chromatogram.
-
If only the this compound peak (and other basic compounds) is tailing: The issue is likely chemical. This points towards specific interactions between your analyte and the column's stationary phase.[4][5]
-
If all peaks in the chromatogram are tailing: The problem is likely physical or systemic. This suggests an issue affecting the entire chromatographic flow path, such as a column void, extra-column volume, or column overload.[5][6]
A simple diagnostic test is to inject a neutral compound. If the neutral compound's peak is symmetrical while this compound tails, you have confirmed a chemical interaction problem.[6]
Path A: Troubleshooting Chemical Issues (Analyte-Specific Tailing)
Q3: What is the most common chemical cause for the tailing of basic compounds like this compound?
The primary cause is the interaction between the basic functional groups of the analyte and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[7][8][9][10] At mobile phase pH levels above approximately 3, these silanol groups can become ionized (SiO-), creating negatively charged sites that strongly interact with the protonated, positively charged basic analyte.[4][7][8] This secondary retention mechanism leads to significant peak tailing.[7][11]
Q4: How can I minimize these secondary silanol interactions?
There are three main strategies to address this issue:
-
Optimize the Mobile Phase pH: Lowering the pH of the mobile phase suppresses the ionization of the silanol groups.[11][12]
-
Select an Appropriate Column: Using a modern, high-purity, end-capped column minimizes the number of available silanol groups.[5][7]
-
Use Mobile Phase Additives: Incorporating additives can mask silanol groups or compete with the analyte for interaction sites.[5][11]
Q5: What is the optimal mobile phase pH to reduce tailing for this compound?
Operating at a low pH, typically between 2.5 and 3.0, is highly effective.[5][12] At this pH, the silanol groups are fully protonated (Si-OH), minimizing their ability to interact with basic analytes.[7][9] Be aware that operating standard silica (B1680970) columns below pH 3 can cause the silica to dissolve; therefore, it is crucial to use a column specifically designed for low-pH conditions.[5][7]
Q6: What type of column is best suited to prevent peak tailing for basic analytes?
To minimize tailing, you should select a column with a highly deactivated stationary phase. Look for columns described as:
-
End-capped: Where residual silanol groups are chemically bonded with a small silylating agent (e.g., trimethylsilyl) to make them inert.[5][7]
-
Type B or Hybrid Silica: These modern columns are made from high-purity silica with a lower trace metal content and fewer acidic silanol sites, resulting in significantly reduced tailing for basic compounds.[11][12][13]
Q7: What mobile phase additives can help improve peak shape?
Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can be effective.[5][11] The competing base interacts with the active silanol sites, preventing the analyte from doing so. Buffers, such as phosphate (B84403) or formate, are also crucial for maintaining a stable pH and can help mask silanol interactions through increased ionic strength.[5][9]
Path B: Troubleshooting Physical & Systemic Issues (All Peaks Tailing)
Q8: My sample is pure, but all my peaks are tailing. What should I check first?
If all peaks exhibit tailing, first consider the possibility of column overload .[9] This can happen if the injected sample concentration (mass overload) or volume is too high for the column's capacity.[5][10]
-
To diagnose: Dilute your sample (e.g., 10-fold) and inject a smaller volume. If the peak shape improves, you have identified column overload as the cause.[1][5][9]
Q9: What if reducing the sample load doesn't fix the tailing?
The next step is to inspect the physical integrity of your system.
-
Column Contamination or Voids: The column inlet frit may be partially blocked, or a void may have formed at the head of the column packing.[7][9][10] This disrupts the flow path and causes peak distortion. Using a guard column is an effective way to protect the analytical column from contamination and extend its lifetime.[9][14][15]
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening and tailing, particularly for early-eluting peaks.[5][14][16] Check for and correct any poorly fitted connections or tubing that is unnecessarily long or has a wide internal diameter.[4][10]
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound that contribute to peak tailing? A: this compound is a single azo dye with a molecular formula of C19H21BrN6O6.[2][17] Its structure includes a basic N,N-diethylamino group, which can be protonated and interact strongly with acidic silanol sites on a silica-based stationary phase, making it highly susceptible to peak tailing.[2][7]
Q: How is peak tailing measured, and what is an acceptable value? A: Peak tailing is commonly quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf).[1][18] While a perfectly symmetrical Gaussian peak has a value of 1.0, a value below 1.5 is often considered acceptable for many assays.[7][18] If the asymmetry factor is greater than 2.0, the issue should be identified and corrected.[18]
Q: Can the solvent used to dissolve my sample cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[4][10][19] It is always best to dissolve your sample in the mobile phase itself or in a weaker solvent.
Q: Could metal contamination in my HPLC system be a cause? A: Yes, trace metal contamination on stainless-steel components like frits or tubing can lead to chelation with certain analytes, causing tailing.[10][12] Using columns made with high-purity silica with low metal content or adding a chelating agent like EDTA to the mobile phase can help mitigate this effect.[12]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds
This table illustrates the typical effect of adjusting mobile phase pH on the peak shape of a basic analyte prone to silanol interactions.
| Mobile Phase pH | Silanol Group State | Analyte-Silanol Interaction | Expected Peak Asymmetry (As) |
| 7.0 | Ionized (SiO-) | Strong Ionic Interaction | High (e.g., > 2.0)[7] |
| 5.0 | Partially Ionized | Moderate Ionic Interaction | Moderate (e.g., 1.6 - 2.0) |
| 3.0 | Protonated (Si-OH) | Minimal Interaction | Low (e.g., 1.1 - 1.4)[7] |
Table 2: Common Mobile Phase Additives to Reduce Peak Tailing
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Competing Base | Triethylamine (TEA) | ≥20 mM | Masks active silanol sites by competitive binding.[5][11] |
| Acid Modifier | Formic Acid, Acetic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanol groups.[5][19] |
| Buffer Salts | Ammonium/Sodium Formate, Acetate | 10-25 mM | Maintains a stable low pH and can mask silanols via ionic strength.[5][9] |
| Chaotropic Salt | Sodium Perchlorate (NaClO4) | Varies | Disrupts analyte solvation, can increase retention and improve symmetry.[20] |
Experimental Protocols
Protocol 1: System Suitability Test for Peak Tailing Diagnosis
Objective: To differentiate between chemical and physical causes of peak tailing.
Methodology:
-
Prepare a Neutral Marker Solution: Dissolve a neutral, well-behaved compound (e.g., Toluene, Uracil) in the mobile phase at a suitable concentration.
-
Prepare Analyte Solution: Prepare a standard solution of this compound in the mobile phase.
-
Equilibrate the System: Run the HPLC system with your current method's mobile phase until a stable baseline is achieved.
-
Inject Neutral Marker: Perform an injection of the neutral marker solution. Analyze the resulting peak shape and calculate its asymmetry factor.
-
Inject Analyte: Perform an injection of the this compound solution. Analyze its peak shape and asymmetry factor.
-
Analyze Results:
-
Symmetrical Neutral Peak, Tailing Analyte Peak: The problem is chemical (see Path A).
-
Tailing Neutral Peak, Tailing Analyte Peak: The problem is physical/systemic (see Path B).
-
Protocol 2: Mobile Phase Optimization to Reduce Tailing
Objective: To systematically adjust the mobile phase to improve the peak shape of this compound.
Methodology:
-
Select a Low-pH Stable Column: Ensure you are using a column rated for use at pH < 3.
-
Prepare Buffered Mobile Phase A: Prepare an aqueous mobile phase containing a buffer salt (e.g., 20 mM Ammonium Formate) and adjust the pH to 3.0 using the corresponding acid (Formic Acid).
-
Prepare Mobile Phase B: Use an appropriate organic solvent (e.g., Acetonitrile or Methanol).
-
Initial Run: Equilibrate the column with your starting gradient conditions using the new buffered mobile phase. Inject the this compound standard.
-
Evaluate Peak Shape: Calculate the peak asymmetry.
-
Iterative pH Adjustment (If Necessary): If tailing persists, prepare a new aqueous mobile phase and adjust the pH down to 2.8, then 2.5, repeating the analysis at each step.
-
Consider Additives (If Necessary): If tailing is still not resolved at the optimal pH, consider adding a competing base like TEA to the mobile phase, starting at a low concentration (e.g., 10-20 mM).
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Mechanism of silanol interaction with basic analytes at different pH levels.
References
- 1. acdlabs.com [acdlabs.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]acetamide | C19H21BrN6O6 | CID 92446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. labcompare.com [labcompare.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. waters.com [waters.com]
- 16. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 17. This compound CAS#: 56548-64-2 [m.chemicalbook.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. youtube.com [youtube.com]
- 20. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disperse Blue 291 Dyeing Optimization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing of polyester (B1180765) and its blends with Disperse Blue 291. This resource offers detailed experimental protocols, troubleshooting guidance, and frequently asked questions to ensure successful and reproducible results.
Experimental Protocols
A standard high-temperature exhaust dyeing method is recommended for achieving optimal color yield and fastness with this compound on polyester fabrics.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
Materials and Equipment:
-
Polyester fabric (scoured and pre-wetted)
-
This compound
-
Dispersing agent
-
pH buffer (acetic acid/sodium acetate)
-
High-temperature dyeing apparatus (e.g., jet dyeing machine, laboratory dyeing machine)
-
Spectrophotometer for color measurement
Procedure:
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 10:1.
-
Prepare the dye bath by dissolving the required amount of this compound and a dispersing agent in water.
-
Adjust the pH of the dye bath to a weakly acidic range of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.[1]
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Gradually raise the temperature of the dye bath to the target dyeing temperature (e.g., 130°C) at a controlled rate of 1-2°C per minute to prevent uneven dyeing.[2]
-
Maintain the dyeing temperature for a specified duration (e.g., 45 minutes) to allow for dye diffusion and fixation.
-
After the holding time, cool the dye bath down to 70°C at a controlled rate of 1°C per minute.
-
-
Post-Dyeing Treatment (Reduction Clearing):
-
Rinse the dyed fabric thoroughly with hot water.
-
Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.
-
Treat the fabric in the reduction clearing bath at 70-80°C for 10-20 minutes to remove any unfixed dye from the fiber surface.
-
Rinse the fabric with hot and then cold water.
-
Neutralize the fabric with a mild acid if necessary.
-
Dry the fabric.
-
Data Presentation
The following tables summarize the expected quantitative outcomes of dyeing polyester with this compound under varying temperature and time conditions. These values are representative for a standard medium-energy disperse dye.
Table 1: Effect of Dyeing Temperature on Color Strength (K/S) and Exhaustion
| Dyeing Temperature (°C) | Holding Time (minutes) | pH | Expected Color Strength (K/S) | Expected Dye Exhaustion (%) |
| 110 | 45 | 5.0 | 8.5 | 75 |
| 120 | 45 | 5.0 | 12.0 | 85 |
| 130 | 45 | 5.0 | 15.5 | 95 |
| 135 | 45 | 5.0 | 16.0 | 96 |
Note: Color strength (K/S) is a measure of the dye uptake by the fabric. Higher values indicate a deeper shade.
Table 2: Effect of Holding Time on Color Strength (K/S) at 130°C
| Dyeing Temperature (°C) | Holding Time (minutes) | pH | Expected Color Strength (K/S) |
| 130 | 15 | 5.0 | 13.0 |
| 130 | 30 | 5.0 | 15.0 |
| 130 | 45 | 5.0 | 15.5 |
| 130 | 60 | 5.0 | 15.8 |
Table 3: Fastness Properties of this compound
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon Arc) | AATCC 16 | 5-6 |
| Washing Fastness (Change) | AATCC 61 (2A) | 4-5 |
| Washing Fastness (Staining) | AATCC 61 (2A) | 4-5 |
| Rubbing Fastness (Dry) | AATCC 8 | 4-5 |
| Rubbing Fastness (Wet) | AATCC 8 | 4-5 |
| Sublimation Fastness | AATCC 117 | 4 |
Note: Fastness is rated on a scale of 1 to 5, with 5 being the best. Lightfastness is rated on a scale of 1 to 8.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
What is the optimal dyeing temperature for this compound? For high-temperature dyeing of polyester, the optimal temperature is typically between 125°C and 135°C.[2] Dyeing at 130°C generally provides the best balance of color yield and energy consumption.
-
What is the recommended holding time at the optimal temperature? A holding time of 30 to 60 minutes at the dyeing temperature is recommended to ensure proper dye diffusion, leveling, and fixation.[2][3] For most applications, 45 minutes is sufficient.
-
What is the ideal pH for the dye bath? A weakly acidic pH of 4.5 to 5.5 is ideal for dyeing polyester with disperse dyes.[1][3] This pH range helps to maintain the stability of the dye dispersion and the polyester fiber.
-
Why is a controlled heating and cooling rate important? A controlled heating rate (1-2°C/minute) is crucial to prevent rapid dye uptake, which can lead to unlevel dyeing.[2] Controlled cooling is important to avoid shocking the fiber, which can cause creasing and affect the final hand of the fabric.
-
What is the purpose of reduction clearing? Reduction clearing is a post-dyeing treatment that removes any unfixed disperse dye from the surface of the polyester fibers. This step is essential for achieving good wash and crocking fastness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uneven Dyeing (Shade Variation) | - Heating rate is too fast.- Poor dye dispersion.- Inadequate leveling agent.- Incorrect pH. | - Reduce the heating rate to 1-2°C/minute, especially in the critical temperature range of 90-125°C.- Ensure proper dispersion of the dye before adding it to the dye bath.- Use an effective leveling agent to promote even dye migration.- Verify and adjust the dye bath pH to 4.5-5.5. |
| Dye Spots or Stains | - Agglomeration of dye particles.- Presence of residual oils or impurities on the fabric.- Incompatible chemicals in the dye bath. | - Improve dye dispersion by pre-mixing with a dispersing agent.- Ensure the fabric is thoroughly scoured and cleaned before dyeing.- Check the compatibility of all chemicals used in the dyeing process, including defoamers. |
| Poor Color Yield (Lighter Shade) | - Dyeing temperature is too low.- Holding time is too short.- Incorrect pH.- Presence of oligomers on the fabric surface. | - Increase the dyeing temperature to the recommended range (125-135°C).- Extend the holding time to allow for complete dye exhaustion.- Adjust the pH to the optimal range of 4.5-5.5.- Perform a thorough reduction clearing to remove oligomers that can hinder dye uptake. |
| Poor Wash or Rubbing Fastness | - Incomplete removal of surface dye.- Dye migration during subsequent heat treatments. | - Ensure a thorough reduction clearing process is carried out after dyeing.- Select dyes with good sublimation fastness if the fabric will undergo high-temperature finishing processes. |
| Color Change after Finishing | - Thermal migration of the dye during heat setting or other high-temperature finishing processes. | - Use dyes with higher sublimation fastness.- Control the temperature and time of post-dyeing heat treatments. |
Visualizations
Caption: High-temperature exhaust dyeing workflow for this compound.
Caption: Common issues and their primary causes in this compound dyeing.
References
Technical Support Center: Biodegradation of Disperse Blue 291
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the biodegradation of Disperse Blue 291. Given the limited specific data on this compound, some information is extrapolated from studies on similar disperse and azo dyes.
Troubleshooting Guide
This guide addresses common issues encountered during the biodegradation of this compound.
Issue 1: Low or No Decolorization/Degradation
Symptoms:
-
The color of the culture medium does not fade significantly over time.
-
Analytical measurements (e.g., UV-Vis spectrophotometry, HPLC) show minimal reduction in the concentration of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inherent Toxicity of this compound | This compound has been shown to be highly toxic to aquatic organisms and exhibits genotoxic and mutagenic effects.[1] This toxicity can inhibit or kill the microorganisms intended for its degradation. Start with a lower concentration of the dye and gradually increase it to allow for microbial adaptation. Consider using a microbial consortium, as they can be more resilient to toxic compounds. |
| Inappropriate Microbial Strain(s) | The selected microorganism(s) may lack the specific enzymes required for the degradation of this compound. Screen various microbial strains, including bacteria and fungi known for degrading azo or anthraquinone (B42736) dyes. Fungi, particularly white-rot fungi, produce extracellular ligninolytic enzymes like laccase, manganese peroxidase, and lignin (B12514952) peroxidase, which are effective in degrading a wide range of dyes.[2] Bacterial-fungal consortia can also enhance degradation efficiency.[3][4] |
| Suboptimal Environmental Conditions | The pH, temperature, and oxygen levels of the culture medium are critical for microbial activity and enzyme function. The optimal pH for the degradation of many disperse dyes is near neutral (pH 7), with efficiency decreasing at more acidic or alkaline pH levels.[5] The optimal temperature is often in the mesophilic range (30-37°C).[5][6][7] While the initial cleavage of the azo bond is often favored under anaerobic or anoxic conditions, the subsequent degradation of the resulting aromatic amines typically requires aerobic conditions. |
| Nutrient Limitation | A lack of essential nutrients, such as a readily available carbon and nitrogen source, can limit microbial growth and the production of degradative enzymes. Ensure the culture medium is supplemented with an adequate carbon source (e.g., glucose) and a nitrogen source (e.g., ammonium (B1175870) sulfate).[6] |
| Low Bioavailability of the Dye | Disperse dyes have low water solubility, which can limit their availability to microorganisms. The use of surfactants or co-solvents can increase the solubility of the dye, but care must be taken as these can also be toxic to the microorganisms. |
Issue 2: Accumulation of Toxic Intermediates
Symptoms:
-
The initial color of the dye disappears, but the culture medium remains toxic, as confirmed by toxicity assays.
-
Analysis by techniques like GC-MS or LC-MS reveals the presence of aromatic amines or other intermediate compounds.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Mineralization | The microbial process may only be cleaving the azo bond, leading to the formation of potentially more toxic and colorless aromatic amines.[2] Employ a sequential anaerobic-aerobic process. The initial anaerobic phase facilitates the reductive cleavage of the azo bond, while the subsequent aerobic phase promotes the degradation of the aromatic amines. |
| Enzyme Inhibition | The intermediate products formed during degradation may inhibit the activity of the microbial enzymes responsible for their further breakdown. Use a microbial consortium with diverse metabolic capabilities to ensure the complete degradation of intermediates. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to biodegrade?
A1: The primary challenges in the biodegradation of this compound stem from its complex chemical structure, which includes an azo bond and aromatic rings, making it recalcitrant. Furthermore, studies have demonstrated its high toxicity to aquatic life and its genotoxic and mutagenic properties in mammalian cells, which can be inhibitory to the microorganisms used for degradation.[1]
Q2: Which microorganisms are best suited for degrading this compound?
A2: While specific studies on this compound are limited, research on similar azo and disperse dyes suggests that both bacteria and fungi can be effective.
-
Bacteria: Strains of Pseudomonas, Bacillus, and Klebsiella have shown potential in degrading disperse dyes.[7]
-
Fungi: White-rot fungi, such as Aspergillus species, are particularly effective due to their production of powerful extracellular ligninolytic enzymes.[2][6]
-
Consortia: A combination of different microbial species (bacterial-fungal consortia) often leads to more complete degradation due to synergistic metabolic activities.[3][4][8]
Q3: What are the optimal conditions for the biodegradation of this compound?
A3: Based on data from similar disperse dyes, the optimal conditions are generally:
-
pH: Around 7.0[5]
-
Oxygen: A sequential anaerobic-aerobic process is often most effective.
-
Nutrients: Supplementation with a carbon source (e.g., glucose) and a nitrogen source (e.g., ammonium sulfate) is crucial.[6]
Q4: How can I monitor the biodegradation of this compound and its metabolites?
A4: A multi-faceted approach is recommended:
-
Decolorization: UV-Visible spectrophotometry can be used to measure the decrease in absorbance at the dye's maximum wavelength (λmax) as an initial indicator of degradation.[2]
-
Degradation: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the disappearance of the parent dye molecule.[9][10][11]
-
Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying the intermediate and final degradation products.[12]
-
Toxicity Assessment: Bioassays, such as seed germination tests or tests with aquatic organisms, can be used to evaluate the toxicity of the treated effluent.[13]
Quantitative Data Summary
Table 1: Optimal Conditions for Biodegradation of Similar Disperse Dyes
| Parameter | Optimal Value/Range | Microorganism(s) | Dye | Reference |
| pH | 7.0 | Streptomyces DJP15 | Azo Blue | [5] |
| 7.0 | Aspergillus strains | Acid Blue 29, Disperse Red 1, Congo Red | [6] | |
| Temperature | 35°C | Streptomyces DJP15 | Azo Blue | [5] |
| 30-35°C | Aspergillus strains | Acid Blue 29, Disperse Red 1, Congo Red | [6] | |
| 35°C | Klebsiella spp. | Disperse Blue | [7] | |
| Initial Dye Concentration | 50 mg/L | Streptomyces DJP15 | Azo Blue | [5] |
| 100 mg/L | Aspergillus strains | Acid Blue 29, Disperse Red 1, Congo Red | [6] |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation
-
Prepare a mineral salt medium (MSM) containing essential minerals and trace elements.
-
Add this compound to the MSM at a starting concentration of 50 mg/L. Also include a carbon source (e.g., 1% glucose) and a nitrogen source (e.g., 0.1% ammonium sulfate).
-
Inoculate the medium with individual microbial isolates (bacteria or fungi) or a microbial consortium.
-
Incubate the cultures under appropriate conditions (e.g., 30-37°C, with shaking for aerobic conditions or static for anaerobic conditions).
-
Monitor decolorization over time by withdrawing aliquots, centrifuging to remove biomass, and measuring the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Select the strains that show the highest decolorization efficiency for further optimization studies.
Protocol 2: Analysis of this compound and its Metabolites by HPLC-MS
-
Sample Preparation: Collect an aliquot of the culture medium at different time points. Centrifuge to remove cells and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water (or an appropriate buffer).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode Array Detector (DAD) to monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to metabolites.
-
-
MS Detection:
-
Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Operate in both positive and negative ion modes to detect a wide range of metabolites.
-
Acquire full scan MS data to identify the molecular weights of the parent compound and its degradation products.
-
Perform MS/MS fragmentation analysis on the detected peaks to elucidate their chemical structures.
-
Visualizations
Caption: Experimental workflow for a this compound biodegradation study.
Caption: Troubleshooting logic for low degradation of this compound.
References
- 1. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decolorization pathways of anthraquinone dye Disperse Blue 2BLN by Aspergillus sp. XJ-2 CGMCC12963 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bacterial-Fungal Consortium for Enhancement in the Degradation of Industrial Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decolorization and degradation analysis of Disperse Red 3B by a consortium of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsart.com [ijsart.com]
- 12. mdpi.com [mdpi.com]
- 13. ijcmas.com [ijcmas.com]
Technical Support Center: Enhancing the Quantum Yield of Disperse Blue 291 for Photosensitization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the photosensitizing properties of Disperse Blue 291. Given the limited specific data on the photosensitization quantum yield of this compound, this guide combines established principles of photosensitization with the known characteristics of azo dyes to provide practical advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantum yield a concern for photosensitization?
This compound is a monoazo dye traditionally used in the textile industry. For photosensitization applications, such as photodynamic therapy (PDT), the quantum yield of singlet oxygen production (ΦΔ) is a critical parameter that determines the efficiency of the photosensitizer. Azo dyes, in general, may exhibit low quantum yields, necessitating strategies for enhancement to be effective therapeutic agents.
Q2: What are the primary mechanisms of photosensitization?
Photosensitization primarily occurs through two pathways, known as Type I and Type II reactions.
-
Type I Reaction: The excited photosensitizer (in its triplet state) directly reacts with a substrate molecule, transferring an electron or a hydrogen atom to form radicals. These radicals can then react with oxygen to produce reactive oxygen species (ROS) such as superoxide (B77818) anion and hydroxyl radicals.
-
Type II Reaction: The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is often the desired pathway for photodynamic therapy.
Q3: What are the common reasons for observing a low singlet oxygen quantum yield in experiments with this compound?
Several factors can contribute to a low quantum yield:
-
Inherent Molecular Properties: The electronic structure of this compound may favor non-radiative decay pathways (e.g., internal conversion, vibrational relaxation) over intersystem crossing to the triplet state, which is necessary for singlet oxygen generation.
-
Aggregation: Disperse dyes like this compound can aggregate in aqueous environments, which often leads to self-quenching of the excited state and a significant reduction in quantum yield.[1]
-
Solvent Effects: The polarity and viscosity of the solvent can influence the stability of the excited states and the efficiency of intersystem crossing.
-
Presence of Quenchers: Impurities or other molecules in the experimental system can deactivate the excited state of the photosensitizer.
-
Experimental Errors: Inaccurate measurement of light absorption, fluctuations in the light source, or degradation of the singlet oxygen probe can lead to erroneously low quantum yield values.
Q4: How can the singlet oxygen quantum yield of this compound be enhanced?
Several strategies can be employed to improve the quantum yield:
-
Molecular Modification: While complex, chemical modification of the dye structure could enhance intersystem crossing. For some organic dyes, the introduction of heavy atoms (e.g., bromine, iodine) can increase spin-orbit coupling and promote the formation of the triplet state.[2]
-
Formulation with Nanocarriers: Encapsulating this compound in nanoparticles can prevent aggregation, improve solubility in aqueous media, and enhance its photophysical properties.[3][4][5][6][7] Various nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles can be explored.
-
Two-Photon Excitation: Utilizing two-photon excitation with a near-infrared laser can be a strategy to activate azo dyes for photodynamic therapy, potentially improving tissue penetration and selective activation.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or undetectable singlet oxygen signal | 1. Low intrinsic quantum yield of this compound.2. Aggregation of the dye in the chosen solvent.3. Inefficient light absorption at the excitation wavelength.4. Degradation of the singlet oxygen probe.5. Presence of quenchers in the system. | 1. Consider strategies to enhance intersystem crossing (see FAQs).2. Perform concentration-dependent studies to check for aggregation. Use nanoparticle formulations to prevent aggregation.3. Ensure the excitation wavelength matches the absorption maximum of the dye. Check the light source intensity.4. Run control experiments with a standard photosensitizer (e.g., Rose Bengal) to validate the probe's activity.5. Use high-purity solvents and reagents. |
| Inconsistent quantum yield measurements | 1. Fluctuation in the light source intensity.2. Inner filter effects at high dye concentrations.3. Photobleaching of the photosensitizer or the probe.4. Temperature variations during the experiment. | 1. Use a stabilized light source and monitor its output.2. Keep the absorbance of the solution at the excitation wavelength below 0.1.3. Limit the duration of light exposure and use fresh samples for each measurement.4. Use a temperature-controlled cuvette holder. |
| Poor cellular uptake or localization | 1. Hydrophobicity and aggregation of this compound.2. Low biocompatibility of the dye formulation. | 1. Formulate the dye in biocompatible nanocarriers such as liposomes or polymeric nanoparticles to improve solubility and cellular delivery.2. Conjugate the nanocarriers with targeting ligands (e.g., antibodies, peptides) to enhance specificity for target cells. |
Data Presentation
Table 1: Illustrative Singlet Oxygen Quantum Yield (ΦΔ) of Azo Dyes in Different Formulations.
| Photosensitizer | Formulation | Solvent | Quantum Yield (ΦΔ) | Reference |
| Generic Monoazo Dye | Free Dye | Acetonitrile | Very Low (~10⁻⁵) | [8] |
| This compound (Hypothetical) | Free Dye | DMSO | Low | - |
| This compound (Hypothetical) | Liposomal Formulation | PBS | Moderate | - |
| This compound (Hypothetical) | Polymeric Nanoparticles | PBS | Moderate to High | - |
| ACC1 (Azo-cyanine dye) | Free Dye | Physiological media | Type I ROS generation | [9][10][11][12] |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield (Relative Method)
This protocol describes the determination of the singlet oxygen quantum yield of this compound relative to a standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.75 in ethanol).
Materials:
-
This compound
-
Rose Bengal (as a standard)
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen probe
-
Spectroscopic grade solvent (e.g., DMSO, Ethanol)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound, Rose Bengal, and DPBF in the chosen solvent.
-
Prepare Sample and Reference Solutions: Prepare solutions of this compound and Rose Bengal with the same absorbance (typically ~0.1) at the excitation wavelength.
-
Measure DPBF Absorbance Decay:
-
To a cuvette containing the this compound solution, add a small aliquot of the DPBF stock solution.
-
Record the initial absorbance of DPBF at its absorption maximum (~415 nm).
-
Irradiate the solution with the light source at a constant intensity.
-
At regular time intervals, record the absorbance of DPBF. The decrease in absorbance is due to its reaction with singlet oxygen.
-
-
Repeat with the Standard: Repeat the same procedure with the Rose Bengal solution.
-
Calculate the Quantum Yield: The singlet oxygen quantum yield (ΦΔ) of the sample can be calculated using the following equation:
ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard) × (I_standard / I_sample)
Where:
-
k is the rate of DPBF absorbance decay (slope of the plot of absorbance vs. time).
-
I is the rate of light absorption by the photosensitizer. If the initial absorbances are matched, this ratio is 1.
-
Protocol 2: Formulation of this compound in Polymeric Nanoparticles
This protocol outlines a general method for encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve its solubility and reduce aggregation.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated dye.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder that can be stored and reconstituted for experiments.
Visualizations
Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.
References
- 1. Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Tailoring the Intersystem Crossing and Triplet Dynamics of Free-Base Octaalkyl-β-oxo-Substituted Porphyrins: Competing Effects of Spin–Vibronic and NH Tautomerism Relaxation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Methods to Incorporate Photosensitizers Into Nanocarriers for Cancer Treatment by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Polydopamine-Based Nanocarriers for Photosensitizer Delivery [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Photosensitizers-Loaded Nanocarriers for Enhancement of Photodynamic Therapy in Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles as carriers of photosensitizers to improve photodynamic therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Comparative Toxicological Analysis of Disperse Blue 291 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Disperse Blue 291 with other notable azo dyes, including Disperse Red 1, Disperse Orange 1, Sudan I, Carmoisine, and Tartrazine. The information is compiled from various in vitro and in vivo studies to offer an objective overview supported by experimental data.
Executive Summary
This compound, a common azo dye, exhibits significant cytotoxic, genotoxic, and ecotoxic effects. In vitro studies on human hepatoma HepG2 cells have demonstrated that this compound can decrease cell viability and induce DNA damage at concentrations as low as 400 µg/mL.[1] Furthermore, it shows a high level of acute toxicity to aquatic organisms. When compared to other azo dyes, the toxicity profile of this compound is among the more potent, particularly concerning its environmental impact. The toxicity of azo dyes is largely attributed to their metabolic activation into reactive aromatic amines, which can form DNA adducts and induce oxidative stress, leading to cellular damage.
Data Presentation: Comparative Toxicity of Azo Dyes
The following tables summarize quantitative data from various toxicological studies on this compound and other selected azo dyes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data
| Dye | Cell Line | Assay | Endpoint | Result |
| This compound | HepG2 | Cell Viability Assay | Decreased cell viability | Observed at ≥ 400 µg/mL[1] |
| Sudan I | Glioblastoma | MTT | IC50 (7 days) | 12.48 µM[2] |
| Methyl Orange | Glioblastoma | MTT | IC50 (7 days) | 13.88 µM[2] |
Table 2: In Vitro Genotoxicity Data
| Dye | Cell Line | Assay | Endpoint | Result |
| This compound | HepG2 | Comet Assay | Increased tail length | Observed at ≥ 400 µg/mL[1] |
| This compound | HepG2 | Micronucleus Test | Increased micronuclei frequency | Observed at ≥ 400 µg/mL[1] |
| Disperse Red 1 | HepG2 | Micronucleus Test | Increased micronuclei frequency | Threshold at 2.0 µg/mL |
| Disperse Orange 1 | HepG2 | Micronucleus Test | Increased micronuclei frequency | Threshold at 2.0 µg/mL |
| Disperse Orange 1 | HepG2 | Comet Assay | Increased DNA damage | Observed at 0.2 - 4.0 µg/mL[3] |
| Sudan I | HepG2 | Comet Assay & Micronucleus Test | Increased DNA migration & micronuclei frequency | Observed at 25-100 µM[4] |
| Carmoisine | Human Lymphocytes | Comet Assay | Increased tail length | Observed at 300 µg/mL |
| Ponceau 4R | Human Lymphocytes | Comet Assay | Increased tail length | Observed at 150 and 300 µg/mL |
| Tartrazine | Human Lymphocytes | Micronucleus Test | Increased micronuclei frequency | Observed at 2500 µg/mL |
Table 3: In Vivo Genotoxicity Data
| Dye | Animal Model | Assay | Endpoint | Result |
| This compound | Mouse | Micronucleus Test (Bone Marrow) | Increased micronucleated polychromatic erythrocytes | Observed at 50 mg/kg body weight[5] |
| Tartrazine | Mouse | Micronucleus Test (Bone Marrow) | No genotoxic activity | Up to 2000 mg/kg body weight |
Table 4: Ecotoxicity Data
| Dye | Organism | Endpoint | Result |
| This compound | Fish (Pimephales promelas) | 96h LC50 | 0.0675 mg/L[6] |
| This compound | Daphnia Magna | 48h EC50 | 0.0675 mg/L[6] |
| Disperse Brown 27-1 | Daphnia Magna | 48h EC50 | 2.77 mg/L[6] |
| Disperse Blue 79 | Daphnia Magna | 48h EC50 | 145 mg/L[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose cells to various concentrations of the azo dye for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Prepare a single-cell suspension from control and treated samples.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment using specialized software.
In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage by identifying small nuclei (micronuclei) that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2 or human lymphocytes) and expose them to various concentrations of the test compound.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 cells per concentration).
Mandatory Visualization
Signaling Pathway of Azo Dye-Induced Genotoxicity
Caption: Metabolic activation and genotoxicity pathway of azo dyes.
Experimental Workflow for In Vitro Toxicity Testing
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The azo dye Disperse Orange 1 induces DNA damage and cytotoxic effects but does not cause ecotoxic effects in Daphnia similis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi-fytronix.com [dergi-fytronix.com]
Comparative Guide to Analytical Methods for the Quantification of Disperse Blue 291 in Wastewater
For researchers, scientists, and drug development professionals engaged in the environmental monitoring of textile effluents, the accurate quantification of synthetic dyes such as Disperse Blue 291 is of paramount importance. This compound, an azo dye, is frequently utilized in the textile industry and its presence in wastewater necessitates reliable analytical methods for its detection and quantification. This guide provides a comprehensive comparison of three prevalent analytical techniques for the determination of this compound in aqueous matrices: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible Spectrophotometry.
The selection of an appropriate analytical method is contingent upon various factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. This document presents a comparative summary of the performance of these methods, supported by typical experimental data and detailed protocols to aid in the selection and implementation of a suitable analytical strategy.
Data Presentation: A Comparative Analysis
The following tables summarize the key validation parameters for the three analytical techniques. The data presented is based on typical performance characteristics observed for the analysis of disperse azo dyes in environmental water samples.
Table 1: HPLC-PDA Method Performance for Azo Dye Analysis in Wastewater
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 20 mg/L |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.7 mg/L[1][2] |
| Limit of Quantification (LOQ) | 0.04 - 2.0 mg/L |
| Accuracy (Recovery %) | 96.0 - 102.6%[1] |
| Precision (RSD %) | 0.16 - 5.6%[1][2] |
Table 2: UPLC-MS/MS Method Performance for Sensitizing Disperse Dyes in Wastewater
| Validation Parameter | Reported Performance |
| Linearity Range | 2.0 - 100.0 µg/L[3] |
| Correlation Coefficient (r²) | 0.9929 - 0.9999[1] |
| Limit of Detection (LOD) | 0.05 - 2.48 µg/L[1] |
| Limit of Quantification (LOQ) | ~8.0 ng/L[3] |
| Accuracy (Recovery %) | 70.0 - 109%[1] |
| Precision (RSD %) | < 6% (Intra-day), < 13% (Inter-day)[3] |
Table 3: UV-Visible Spectrophotometry Method Performance for Azo Dyes in Water
| Validation Parameter | Estimated Performance |
| Linearity (r²) | ≥ 0.99[1] |
| Limit of Detection (LOD) | ~0.1 mg/L[1][4] |
| Limit of Quantification (LOQ) | ~0.3 mg/L[1] |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is a robust and widely used technique for the quantification of dyes in environmental samples.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.
-
Sample Preparation :
-
Collect wastewater samples in clean glass bottles.
-
Filter the samples through a 0.45 µm syringe filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step may be required to pre-concentrate the analyte.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mmol ammonium (B1175870) acetate) is typical.[5]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.[5]
-
Injection Volume : 20 µL.
-
Detection : The PDA detector is set to monitor the maximum absorption wavelength of this compound.
-
-
Validation :
-
Linearity : A calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
-
LOD and LOQ : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision : Assessed by analyzing spiked wastewater samples at different concentration levels.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for the detection of trace levels of this compound.
-
Instrumentation : A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation : Similar to the HPLC-PDA method, wastewater samples are filtered. An SPE step is crucial for pre-concentration and sample clean-up to minimize matrix effects.
-
Chromatographic Conditions :
-
Column : A sub-2 µm particle C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase : A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 - 10 µL.
-
-
MS/MS Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
-
Validation : Validation parameters are established following similar principles to the HPLC-PDA method, with quantification based on the area of the specific MRM transitions.
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method, suitable for screening purposes or for the analysis of less complex wastewater samples.
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Filter the wastewater sample to remove any suspended solids.
-
Use a blank solution (filtered wastewater from an uncontaminated source or deionized water) to zero the instrument.
-
-
Quantification :
-
A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance.
-
The concentration of the dye in the wastewater sample is determined by interpolating its absorbance on the calibration curve.
-
-
Validation :
-
Linearity : Assessed by the correlation coefficient of the calibration curve.
-
LOD and LOQ : Can be estimated from the standard deviation of the blank measurements.
-
Accuracy and Precision : Determined by analyzing spiked samples.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
Comparative study of different advanced oxidation processes for Disperse Blue 291 removal
A Comparative Guide to Advanced Oxidation Processes for the Removal of Disperse Blue 291
The textile industry is a major contributor to water pollution, with dye effluents being a significant concern. This compound, an azo dye, is widely used for dyeing synthetic fibers and is known for its persistence in the environment. Advanced Oxidation Processes (AOPs) have emerged as effective technologies for the degradation of such recalcitrant pollutants. This guide provides a comparative analysis of different AOPs for the removal of this compound and similar disperse dyes, supported by experimental data from various studies.
Performance Comparison of Advanced Oxidation Processes
The efficiency of AOPs in degrading disperse dyes is influenced by several factors, including the type of AOP, pH, catalyst dosage, and reaction time. Below is a summary of the performance of various AOPs on this compound and other closely related disperse blue dyes.
| Advanced Oxidation Process (AOP) | Specific Dye Studied | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Fenton Process | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 mg/L | 3 | 60 | 85 (Color Removal), 75 (COD Removal) | [1][2] |
| Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/UV | Not Specified | 3 | 180 | 77.09 | [3] |
| Helio-Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight | Not Specified | 3 | 180 | 97.84 | [3] |
| Photocatalysis | Disperse Blue 79:1 | ZnO/Mn | 3 x 10⁻⁵ M | 8.5 | 60 | 98 | [4] |
| Photocatalysis | Disperse Blue 94 | SrCrO₄ | 3 x 10⁻⁵ M | 7.0 | Not Specified | Optimum at this pH | [5] |
| Ozonation | Disperse Blue 79 | O₃ | 150-600 mg/L | 10 | Not Specified | High color and COD removal at alkaline pH | [6] |
| Ozonation | Procion Blue | O₃ | 60 mg/L | 12 | 90 | 87 | [7] |
| Ozonation + H₂O₂ | Procion Blue | O₃/H₂O₂ | 60 mg/L | 10 | Not Specified | 92 | [7] |
| Sonocatalysis | Direct Blue 71 | ZnO Nanorods | Not Specified | Neutral | Not Specified | Maximum degradation at neutral pH |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key AOPs discussed.
Fenton Process
The Fenton process utilizes hydroxyl radicals generated from the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium to oxidize organic pollutants.
Experimental Setup: A batch reactor equipped with a magnetic stirrer is typically used.
Procedure:
-
A known volume of the this compound solution of a specific concentration is placed in the reactor.
-
The pH of the solution is adjusted to the desired acidic value (typically around 3) using sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH).[3]
-
A predetermined amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) is added to the solution and stirred until dissolved.
-
The Fenton reaction is initiated by the addition of a specific volume of hydrogen peroxide (H₂O₂).
-
The reaction mixture is stirred for a defined period.
-
Samples are withdrawn at regular intervals, and the reaction is quenched (e.g., by adding a strong base to raise the pH).
-
The concentration of the dye is determined spectrophotometrically at its maximum absorbance wavelength.
Photocatalysis
Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) which, upon irradiation with light of suitable wavelength (usually UV), generates electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals.
Experimental Setup: A photoreactor equipped with a light source (e.g., UV lamp or solar simulator) and a magnetic stirrer is required.
Procedure:
-
A specific volume of the this compound solution is placed in the photoreactor.
-
A measured amount of the photocatalyst is added to the solution to create a suspension.
-
The suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.[8]
-
The light source is turned on to initiate the photocatalytic reaction.
-
Samples are collected at different time intervals.
-
The catalyst particles are removed from the samples by centrifugation or filtration.
-
The absorbance of the supernatant is measured using a UV-Vis spectrophotometer to determine the remaining dye concentration.[8]
Ozonation
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. The process can be enhanced by combining it with UV light or hydrogen peroxide.
Experimental Setup: An ozone generator, a gas diffuser, and a reaction vessel are the main components of an ozonation setup.
Procedure:
-
The this compound solution is placed in the reaction vessel.
-
The pH of the solution is adjusted to the desired level.
-
Ozone gas is bubbled through the solution using a gas diffuser at a constant flow rate.
-
The reaction is carried out for a specific duration.
-
Samples are taken at various time points to analyze the dye concentration.
-
For combined processes like O₃/H₂O₂, a calculated amount of hydrogen peroxide is added to the solution before or during ozonation.[7]
Ultrasonic Degradation (Sonocatalysis)
This method utilizes the phenomenon of acoustic cavitation, where the formation and collapse of microbubbles in a liquid medium generate localized hot spots with high temperature and pressure, leading to the formation of hydroxyl radicals. The efficiency can be enhanced by adding a catalyst (sonocatalysis).
Experimental Setup: An ultrasonic probe or bath is used to irradiate the solution in a reaction vessel.
Procedure:
-
The dye solution is prepared and placed in the reaction vessel.
-
For sonocatalysis, a specific amount of catalyst is added to the solution.
-
The pH of the solution is adjusted as required.
-
The ultrasonic probe is immersed in the solution, or the vessel is placed in an ultrasonic bath.
-
The solution is irradiated with ultrasound at a specific frequency and power for a set duration.
-
Samples are collected periodically to monitor the degradation of the dye.
Visualizing the Processes
To better understand the mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of dye degradation by Advanced Oxidation Processes.
Caption: Workflow for a comparative study of different AOPs for dye removal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in dye degradation in industrial textile effluent: Unveiling the potential of Fenton, photo-Fenton, and helio-photo-Fenton processes for environmental conservation - Arabian Journal of Chemistry [arabjchem.org]
- 4. jetir.org [jetir.org]
- 5. ijsdr.org [ijsdr.org]
- 6. journal.gnest.org [journal.gnest.org]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. benchchem.com [benchchem.com]
Disperse Blue 291: A Comparative Analysis of its Toxicological Profile Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vitro toxicity of the azo dye, Disperse Blue 291, with a focus on cross-validation of its effects on various mammalian cell lines. This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and a look into the potential molecular pathways involved in its toxicity.
This compound, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) fibers. As with many synthetic dyes, concerns regarding its potential impact on human health and the environment have prompted toxicological evaluation. This guide consolidates findings from in vitro studies on different cell lines to offer a comparative perspective on its cytotoxicity and genotoxicity.
Quantitative Toxicity Data Summary
The toxicological effects of this compound have been investigated in several mammalian cell lines, revealing a cell-type-dependent response. The human hepatoma cell line, HepG2, has been a primary model for assessing its cytotoxic and genotoxic potential. In contrast, studies on porcine intestinal epithelial cells (IPEC-J2) and mouse keratinocytes (MPEK-BL6) suggest a lower cytotoxic impact.
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Human Hepatoma (HepG2) | Cell Viability Assay | 200 µg/mL | No significant decrease in cell viability. | [1][2] |
| 400 µg/mL | Significant decrease in cell viability. | [1][2] | ||
| 600 µg/mL | Significant decrease in cell viability. | [1][2] | ||
| 800 µg/mL | Significant decrease in cell viability. | [1][2] | ||
| 1000 µg/mL | Significant decrease in cell viability. | [1][2] | ||
| Comet Assay | ≥ 400 µg/mL | Statistically significant increase in DNA damage (comet tail length). | [1][2] | |
| Micronucleus Test | ≥ 400 µg/mL | Statistically significant increase in the frequency of micronucleated cells. | [1][2] | |
| Porcine Intestinal Epithelial (IPEC-J2) | CellTox™ Green Cytotoxicity Assay | Not Specified | No significant cytotoxicity observed. The larger molecular size of this compound is suggested to limit cell membrane permeability. | [3] |
| Mouse Keratinocytes (MPEK-BL6) | Cell Viability Assay | Not Specified | No significant impairment of cell viability. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the protocols for the key assays used to evaluate the toxicity of this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of this compound on cell viability and quantify its cytotoxic potential.
1. Cell Culture and Treatment:
-
HepG2 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in multi-well plates and allowed to adhere.
-
This compound is dissolved in an appropriate solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (e.g., 200, 400, 600, 800, and 1000 µg/mL). Control cells are treated with the vehicle solvent alone.
-
Cells are incubated with the dye for a specified period (e.g., 24 hours).
2. Viability Assessment (e.g., using a trypan blue exclusion assay for HepG2):
-
Following treatment, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are detached using trypsin-EDTA.
-
A cell suspension is mixed with an equal volume of trypan blue solution (e.g., 0.4%).
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Cell viability is expressed as a percentage of the total cell count.
3. Cytotoxicity Assessment (e.g., using CellTox™ Green Cytotoxicity Assay for IPEC-J2):
-
This assay utilizes a fluorescent dye that is impermeable to live cells but stains the DNA of dead cells.
-
The CellTox™ Green dye is added to the cell cultures along with this compound.
-
The fluorescence intensity is measured at different time points using a plate reader with appropriate excitation and emission wavelengths (e.g., 485-500 nm Ex / 520-530 nm Em).
-
An increase in fluorescence is proportional to the number of dead cells.
Genotoxicity Assays
Objective: To assess the potential of this compound to induce DNA damage and chromosomal abnormalities.
1. Comet Assay (Alkaline Single Cell Gel Electrophoresis):
-
Cell Preparation: HepG2 cells are treated with this compound as described above.
-
Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and farther, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the slides are visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
2. Micronucleus Test:
-
Cell Treatment: HepG2 cells are exposed to various concentrations of this compound.
-
Cytochalasin B Treatment: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, the frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag during cell division) is scored in a population of binucleated cells. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Visualizing Experimental Processes and Pathways
To better understand the experimental workflow and the potential mechanism of toxicity, the following diagrams are provided.
Azo dyes like this compound are known to induce oxidative stress, a potential mechanism for their toxicity. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.
Conclusion
The available in vitro data indicates that this compound exhibits a cell-type-specific toxicity profile. In the human liver cell line HepG2, it induces both cytotoxicity and genotoxicity at concentrations of 400 µg/mL and higher.[1][2] This suggests a potential for liver damage upon exposure. Conversely, in porcine intestinal epithelial (IPEC-J2) and mouse keratinocyte (MPEK-BL6) cell lines, this compound did not show significant cytotoxic effects, possibly due to its larger molecular size limiting its ability to cross cell membranes.[3]
The genotoxic effects observed in HepG2 cells, specifically DNA damage and the formation of micronuclei, highlight a potential mutagenic and carcinogenic risk, a common concern with azo dyes which can be metabolized to harmful aromatic amines. The induction of oxidative stress is a likely mechanism underlying the observed toxicity.
For researchers and professionals in drug development, these findings underscore the importance of selecting appropriate cell models for toxicological screening and considering the physicochemical properties of compounds in interpreting toxicity data. Further research is warranted to elucidate the precise metabolic pathways of this compound in different cell types and to validate these in vitro findings with in vivo studies to better assess the overall risk to human health.
References
- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI this compound in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of Disperse Blue 291 and other dyes in solar cells
A comprehensive review of scientific literature reveals a notable absence of research evaluating the performance of Disperse Blue 291 as a sensitizer (B1316253) in solar cell applications. However, an analysis of the broader class of anthraquinone (B42736) dyes, to which this compound belongs, indicates that these dyes are generally unsuitable for use in dye-sensitized solar cells (DSSCs) due to inherent molecular properties that lead to poor performance.
Studies investigating various anthraquinone derivatives as photosensitizers in DSSCs have consistently reported very low power conversion efficiencies.[1][2] This poor performance is attributed to the strong electron-withdrawing nature of the anthraquinone core structure.[1][2][3] This characteristic hinders the efficient injection of electrons from the photo-excited dye molecule into the conduction band of the semiconductor (typically titanium dioxide, TiO₂), a critical step in the electricity generation process of a DSSC.
The Challenge of Electron Injection with Anthraquinone Dyes
For a dye to be effective in a DSSC, upon absorbing light, it must efficiently transfer an electron to the semiconductor's conduction band. The electron-withdrawing properties of the anthraquinone nucleus create an energetic barrier that suppresses this crucial electron injection process, thereby limiting the overall efficiency of the solar cell.
Caption: Workflow illustrating the inefficiency of anthraquinone dyes in DSSCs.
Alternative High-Performance Dyes
Given the limitations of anthraquinone dyes, the field of DSSC research has largely focused on other classes of sensitizers that have demonstrated significantly better performance. A comparison of these alternatives is more pertinent for researchers and developers in this field. The table below summarizes the typical performance parameters of major classes of dyes used in DSSCs.
| Dye Class | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| Ruthenium-Based Dyes | 10 - 12 | 0.7 - 0.9 | 15 - 25 | 0.6 - 0.75 |
| Metal-Free Organic Dyes | 8 - 14.3 | 0.8 - 1.1 | 12 - 20 | 0.7 - 0.8 |
| Porphyrin Dyes | 12 - 13 | 0.7 - 0.9 | 20 - 25 | 0.7 - 0.75 |
| Natural Dyes | 0.5 - 3.6 | 0.3 - 0.7 | 1 - 8 | 0.4 - 0.7 |
Note: The values presented are typical ranges found in scientific literature and can vary based on specific dye structure, cell architecture, and electrolyte composition.
Experimental Protocols for DSSC Fabrication and Characterization
The following provides a generalized experimental protocol for the fabrication and testing of dye-sensitized solar cells, which is a standard method used to evaluate and compare the performance of different sensitizer dyes.
1. Photoanode Preparation:
-
A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
A layer of titanium dioxide (TiO₂) paste is deposited on the conductive side of the TCO glass using a technique such as screen printing or doctor-blading to create a mesoporous film.
-
The TiO₂-coated glass is then sintered at high temperatures (typically 450-500 °C) to ensure good particle necking and electrical contact.
2. Dye Sensitization:
-
The sintered TiO₂ photoanode, while still warm (around 80 °C), is immersed in a solution of the dye dissolved in a suitable solvent (e.g., ethanol, acetonitrile).
-
The immersion time can vary from a few hours to 24 hours, allowing the dye molecules to adsorb onto the surface of the TiO₂ nanoparticles.[2]
-
After sensitization, the photoanode is rinsed with the solvent to remove any non-adsorbed dye molecules.
3. Counter Electrode Preparation:
-
A thin layer of a catalytic material, typically platinum or carbon, is deposited on another TCO glass to serve as the counter electrode.
4. Solar Cell Assembly:
-
The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
The assembly is heated to seal the cell, leaving one or two small holes for electrolyte injection.
-
An electrolyte solution, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes through the pre-drilled holes.[2] The holes are then sealed.
5. Photovoltaic Characterization:
-
The performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
A current-voltage (I-V) curve is generated, from which the key performance parameters—PCE, Voc, Jsc, and FF—are determined.
References
A Comparative Guide to the Inter-Laboratory Analysis of Disperse Blue 291 Analytical Standards
This guide provides a framework for the inter-laboratory comparison of Disperse Blue 291 analytical standards. In the absence of a formal, publicly available inter-laboratory study for this specific dye, this document synthesizes established analytical techniques and validation principles to offer a standardized approach for comparative analysis. The objective is to assist researchers, scientists, and quality control professionals in evaluating and selecting the most suitable analytical standards for their applications.
This compound is an azo dye utilized in the textile industry for dyeing synthetic fibers.[1] The purity and consistency of analytical standards are crucial for accurate research, quality control, and regulatory compliance. This guide outlines key comparative metrics, detailed experimental protocols, and data presentation formats to facilitate consistent and reliable cross-laboratory evaluations.
Key Comparative Analytical Parameters
The comprehensive evaluation of this compound analytical standards should include the assessment of purity, impurity profile, spectral properties, and performance in a relevant application such as textile dyeing.
Table 1: Summary of Comparative Data for this compound Analytical Standards (Hypothetical Data)
| Parameter | Laboratory A (Standard ID: X) | Laboratory B (Standard ID: Y) | Laboratory C (Standard ID: Z) | Method |
| Purity (Area %) | 99.2% | 98.5% | 99.5% | HPLC-UV |
| Major Impurity 1 (Area %) | 0.5% | 0.8% | 0.3% | HPLC-UV |
| Major Impurity 2 (Area %) | 0.2% | 0.4% | 0.1% | HPLC-UV |
| Total Impurities (Area %) | 0.8% | 1.5% | 0.5% | HPLC-UV |
| λmax (nm) in Acetone (B3395972) | 585 nm | 586 nm | 585 nm | UV-Vis Spec |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 45,000 | 44,500 | 45,200 | UV-Vis Spec |
| Colorfastness to Washing | 4-5 | 4 | 4-5 | ISO 105-C06 |
| Colorfastness to Light (Xenon) | 5 | 4-5 | 5 | ISO 105-B02 |
Experimental Protocols
Detailed methodologies are provided to ensure consistency in an inter-laboratory comparison setting.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the main dye component and any impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound analytical standard.
-
Dissolve in 100 mL of a suitable solvent (e.g., acetone or acetonitrile) to create a stock solution.
-
Further dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Spectral Analysis by UV-Visible Spectrophotometry
This technique is used to determine the maximum absorption wavelength (λmax) and molar absorptivity.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the this compound standard in a suitable spectroscopic grade solvent (e.g., acetone).
-
Scan the solution over a wavelength range of 400-700 nm to determine the λmax.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration to determine the molar absorptivity according to the Beer-Lambert law.
-
Performance Testing: Colorfastness
Colorfastness tests assess the resistance of the dye on a fabric to various environmental factors. These tests provide a functional comparison of the analytical standards.
-
Dyeing Procedure:
-
Prepare a standard polyester (B1180765) fabric.
-
Create a dye bath with a specific concentration of the this compound standard, a dispersing agent, and other necessary auxiliaries.
-
Dye the fabric at a high temperature (e.g., 130 °C) for a specified time (e.g., 60 minutes).
-
Rinse and dry the dyed fabric.
-
-
Colorfastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to laundering. The dyed fabric is washed with a standard detergent under specified conditions of temperature, time, and mechanical action. The change in color of the fabric and the staining of adjacent undyed fabrics are assessed using grey scales.
-
Colorfastness to Light (ISO 105-B02): This method assesses the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight (Xenon arc lamp). The change in color is evaluated by comparing the exposed sample with an unexposed portion using the blue wool scale.
Visualizations
The following diagrams illustrate the logical flow of the comparative analysis.
Caption: Workflow for Purity and Spectral Analysis.
Caption: Workflow for Performance (Colorfastness) Testing.
Caption: Logical Relationship of Comparison Criteria.
References
A Comparative Guide to the Cost-Effectiveness of Disperse Blue 291 Removal Technologies
The textile industry is a significant contributor to water pollution, with dye effluents posing a considerable environmental threat. Disperse Blue 291 is a widely used anthraquinone (B42736) dye known for its persistence and potential toxicity. This guide provides a comparative evaluation of the cost-effectiveness of various technologies for the removal of this compound and similar disperse dyes from wastewater. The analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and economic feasibility of different treatment methods.
Overview of Removal Technologies
Several technologies have been developed for the removal of disperse dyes from aqueous solutions. These can be broadly categorized into physical, chemical, and biological methods. This guide focuses on the most promising and widely researched techniques: adsorption, advanced oxidation processes (AOPs), membrane filtration, and biological treatments. Each method offers a unique set of advantages and disadvantages in terms of removal efficiency, operational complexity, and cost.
Comparative Performance and Cost Analysis
The selection of an appropriate dye removal technology depends on a variety of factors, including the concentration of the dye, the volume of wastewater, required removal efficiency, and budget constraints. The following tables summarize the quantitative data on the performance and cost of different technologies for the removal of this compound and other disperse dyes.
Table 1: Performance Comparison of Disperse Dye Removal Technologies
| Technology | Target Dye | Removal Efficiency (%) | Treatment Time | Reference |
| Adsorption | ||||
| Activated Carbon (from Rattan Sawdust) | Disperse Dye | ~49% | Not Specified | [1] |
| Slag | Disperse Dye | ~94% | Not Specified | [1] |
| Zeolite (from Cenospheres) | Disperse Blue 79:1 | 95.23% | 122 min | [2][3] |
| Iraqi Dates Palm Seeds Activated Carbon | Disperse Dye 26 | 66.47% | Not Specified | [4] |
| Commercial Activated Carbon | Disperse Dye 26 | 54.33% | Not Specified | [4] |
| Advanced Oxidation Processes (AOPs) | ||||
| Fenton | Disperse Blue 79 | 85% (Color), 75% (COD) | 60 min | [5] |
| Ozonation | Disperse Dark Blue 148 | 79.63% (Color), ~78% (COD) | 160 min | [4] |
| Photocatalysis (ZnO/MgO) | Methylene Blue | >99% | 174 min | [6] |
| Membrane Filtration | ||||
| Reverse Osmosis | Reactive Blue | 99.9% | Not Specified | [7] |
| Nanofiltration | Reactive Blue | 97% | Not Specified | [7] |
| Biological Treatment | ||||
| Laccase Enzyme | Disperse Dyes | 51-96% | 30-180 min | [8] |
| Activated Sludge | Disperse Dyes | High | Not Specified | [9] |
Table 2: Cost-Effectiveness Comparison of Disperse Dye Removal Technologies
| Technology | Cost Component | Estimated Cost | Reference |
| Adsorption | |||
| Low-Cost Adsorbents (e.g., Bentonite) | Material Cost | €49-52/ton | [10] |
| Activated Carbon | Material Cost | €595-€4250/ton | [10] |
| Orange Peel (relative to Activated Carbon) | Relative Removal Cost | 1.4% - 2% | [11] |
| Advanced Oxidation Processes (AOPs) | |||
| Photocatalysis (ZnO/MgO) | Treatment Cost | USD 8.52/m³ | [6] |
| Enhanced Fenton | Treatment Cost | USD 0.23/m³ | [12] |
| Membrane Filtration | |||
| Hollow-fiber Ultrafiltration | Total Treatment Cost | $0.49/m³ | [13] |
| Electrocoagulation | Operational Cost | $1.22/m³ | [13] |
| Biological Treatment | |||
| General | Operational Cost | Generally low, but can be slow | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of experimental protocols for key removal technologies.
3.1. Adsorption using Low-Cost Adsorbents
A batch adsorption study is a common method to evaluate the efficacy of an adsorbent.[14]
-
Adsorbent Preparation: A natural waste material, such as short cotton fibers, is physically and chemically modified to create a finely dispersed adsorbent material.[14]
-
Batch Adsorption Experiments:
-
Prepare stock solutions of Disperse Blue dye of various concentrations (e.g., 20, 40, 60, 80, and 100 mg/dm³).[14]
-
Add a fixed amount of the adsorbent (e.g., 1 g) to a constant volume of the dye solution (e.g., 100 cm³).[14]
-
Agitate the mixture at a constant speed for different time intervals (e.g., 3, 6, 10, 20, and 30 min).[14]
-
Maintain a constant pH throughout the experiment (e.g., pH 3).[14]
-
After the specified contact time, separate the adsorbent from the solution by filtration.
-
Analyze the remaining dye concentration in the filtrate using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
3.2. Advanced Oxidation Process: Photocatalysis
Photocatalysis is an effective AOP for degrading organic pollutants.
-
Experimental Setup: A typical setup includes a light source (e.g., UV lamp or sunlight), a reactor vessel, and a magnetic stirrer.[15][16]
-
Procedure:
-
Prepare a suspension of the photocatalyst (e.g., TiO₂, ZnO/MgO) in the this compound solution of a known concentration.
-
Stir the suspension in the dark for a period (e.g., 60 minutes) to achieve adsorption-desorption equilibrium.[15]
-
Irradiate the suspension with the light source while continuing to stir.
-
Withdraw samples at regular time intervals.
-
Centrifuge or filter the samples to remove the photocatalyst particles.
-
Measure the concentration of the dye in the supernatant using a UV-Vis spectrophotometer.
-
Visualizing Workflows and Relationships
Diagrams can effectively illustrate complex processes and relationships. The following diagrams were created using Graphviz (DOT language).
Conclusion
The choice of the most cost-effective technology for the removal of this compound depends on specific application requirements.
-
Adsorption using low-cost, readily available adsorbents presents an economically attractive option, although the removal efficiency can be variable.[17] Activated carbon, while highly effective, has a significantly higher material cost.[10]
-
Advanced Oxidation Processes like the enhanced Fenton process and photocatalysis can achieve high degradation efficiencies.[6][12] The operational costs for AOPs can be influenced by factors such as reagent and energy consumption.
-
Membrane filtration offers high removal rates and the potential for water and chemical recovery, which can offset the initial capital investment.[13][18]
-
Biological treatments are generally cost-effective and environmentally friendly but may require longer treatment times and are sensitive to the toxicity of the dye.[8][12]
Further research focusing on pilot-scale studies and comprehensive life cycle assessments is necessary to provide a more definitive comparison of the long-term cost-effectiveness of these technologies for the remediation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iwaponline.com [iwaponline.com]
- 3. researchgate.net [researchgate.net]
- 4. oaji.net [oaji.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Experimental study of dye removal from industrial wastewater by membrane technologies of reverse osmosis and nanofiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodecolorization and Ecotoxicity Abatement of Disperse Dye-Production Wastewater Treatment with Pycnoporus Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Application of low-cost adsorbents for dye removal--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. p2infohouse.org [p2infohouse.org]
Benchmarking Disperse Blue 291: A Comparative Guide to the Colorfastness of New Dye Formulations
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and chemical compounds is critical. This guide provides a comprehensive benchmark of the colorfastness properties of the widely used Disperse Blue 291 against a new generation of high-performance disperse dye formulations. The objective is to offer clear, data-driven insights to inform material selection and experimental design where color stability is paramount.
This comparison summarizes quantitative data from established testing protocols to evaluate performance across light, wash, rubbing (crocking), and sublimation fastness. Detailed experimental methodologies are provided to ensure reproducibility and support further research.
Comparative Analysis of Colorfastness Properties
The performance of this compound is benchmarked against a representative new-generation, high-performance blue disperse dye. The following table summarizes their colorfastness ratings, providing a clear comparison of their durability.
| Fastness Property | Test Method | This compound | New High-Performance Formulation (Representative) |
| Light Fastness | ISO 105-B02 | 5-6 | 6-7 |
| Wash Fastness (Staining) | ISO 105-C06 (C2S) | 4 | 4-5 |
| Wash Fastness (Color Change) | ISO 105-C06 (C2S) | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 4-5 |
| Sublimation Fastness | ISO 105-P01 (180°C) | 3-4 | 4-5 |
Note: Fastness is rated on a scale of 1 to 5 for wash, rubbing, and sublimation, and on a scale of 1 to 8 for light fastness. A higher number indicates better performance.
Experimental Protocols
The following are detailed methodologies for the key colorfastness experiments cited in this guide.
Light Fastness Testing
Standard: ISO 105-B02
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
-
Apparatus: A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.
-
Procedure: The specimen is exposed to the light from the xenon arc lamp under specified conditions. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed under the same conditions. The exposure is continued until a specified contrast between the exposed and unexposed portions of the specimen or the blue wool standards is achieved.
-
Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar change in color.
Wash Fastness Testing
Standard: ISO 105-C06
This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus: A suitable washing machine (e.g., a launder-ometer) with stainless steel containers, a means of heating, and stainless steel balls for agitation.
-
Specimen Preparation: A specimen of the dyed textile is sewn together with a multi-fiber adjacent fabric.
-
Procedure: The composite specimen is placed in a container with a specified washing solution (e.g., ECE reference detergent), and stainless steel balls are added. The container is then agitated in the washing machine at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). After washing, the specimen is rinsed and dried.
-
Evaluation: The change in the color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the grey scale for color change and the grey scale for staining, respectively.
Crocking (Rubbing) Fastness Testing
Standard: ISO 105-X12
This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.
-
Apparatus: A crockmeter, which includes a rubbing finger of a specified diameter and a means of applying a constant downward force.
-
Specimen Preparation: The textile specimen is mounted on the base of the crockmeter.
-
Procedure:
-
Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger. The finger is then moved back and forth along the specimen for a specified number of cycles (typically 10) with a constant force.
-
Wet Crocking: A white cotton rubbing cloth is wetted with distilled water to a specified pickup percentage and then the procedure for dry crocking is repeated.
-
-
Evaluation: The degree of color transferred to the white rubbing cloths is assessed using the grey scale for staining.
Sublimation (Dry Heat) Fastness Testing
Standard: ISO 105-P01
This method is used to determine the resistance of the color of textiles to the action of dry heat.
-
Apparatus: A heating device capable of maintaining a uniform temperature and applying a specified pressure.
-
Specimen Preparation: A specimen of the dyed textile is placed between two undyed adjacent fabrics.
-
Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).
-
Evaluation: The change in the color of the specimen and the staining of the adjacent fabrics are assessed using the respective grey scales immediately after the test and again after conditioning for 4 hours in a standard atmosphere.
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the testing process and the potential biological relevance of dye molecules, the following diagrams are provided.
Caption: Experimental workflow for textile colorfastness testing.
Caption: Hypothetical signaling pathway affected by a dye molecule.
A comparative analysis of the environmental impact of Disperse Blue 291 and its alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of Disperse Blue 291, a common azo dye used in the textile industry for polyester (B1180765) fabrics, and its alternatives. The assessment focuses on key environmental indicators, including aquatic toxicity, biodegradability, and carbon footprint. This document also outlines the detailed experimental protocols for the key analyses cited, offering a resource for researchers in the field.
Comparative Analysis of Environmental Impact
The environmental footprint of textile dyes is a significant concern, with impacts spanning from aquatic toxicity to greenhouse gas emissions. This section provides a quantitative comparison of this compound and two common alternatives, Disperse Blue 79 and Disperse Red 167. Additionally, a qualitative overview of emerging bio-based alternatives and alternative dyeing technologies is presented.
Quantitative Data Summary
The following tables summarize the available quantitative data on the environmental impact of this compound and its alternatives. It is important to note that the data is compiled from various sources and may not be directly comparable due to different experimental conditions.
| Dye | Chemical Class | Acute Toxicity to Fish (LC50) | Source |
| This compound | Azo | 0.0675 mg/L | [1] |
| Disperse Blue 79 | Azo | Data not available | |
| Disperse Red 167 | Azo | Data not available |
Table 1: Acute Toxicity of Selected Disperse Dyes to Fish. Lower LC50 values indicate higher toxicity.
| Dye | Chemical Class | Carbon Footprint (t CO2 eq/t) | Source |
| This compound | Azo | Data not available | |
| Disperse Blue 79 | Azo | 8.28 | |
| Disperse Red 167 | Azo | 8.07 |
Table 2: Carbon Footprint of Selected Disperse Dyes. This data represents the greenhouse gas emissions associated with the production of the dye.
| Dye | Ready Biodegradability (OECD 301) | Source |
| This compound | Not readily biodegradable (expected) | General knowledge on azo dyes |
| Disperse Blue 79 | Not readily biodegradable (expected) | General knowledge on azo dyes |
| Disperse Red 167 | Not readily biodegradable (expected) | General knowledge on azo dyes |
Table 3: Biodegradability of Selected Disperse Dyes. Disperse dyes, in general, are known for their persistence in the environment.
Qualitative Comparison with Emerging Alternatives
Bio-Based Dyes: Bio-based dyes, derived from renewable resources such as plants, microorganisms, and agricultural waste, are emerging as a more sustainable alternative to synthetic dyes.[2][3][4] These dyes have the potential for lower toxicity and enhanced biodegradability.[4] For instance, research into chlorophyll-based disperse dyes for polyester shows promise in providing a biocompatible and biodegradable option. However, challenges in terms of color consistency, fastness properties, and scalability of production currently limit their widespread industrial application. Life cycle assessments (LCA) are crucial to holistically evaluate the environmental benefits of bio-based dyes compared to their synthetic counterparts, considering factors like land and water use for feedstock cultivation.[2][5][6][7]
Alternative Dyeing Technologies: Supercritical CO2 dyeing is a waterless dyeing technology that offers significant environmental advantages over conventional aqueous dyeing methods. By using supercritical carbon dioxide as the solvent, this process eliminates wastewater generation, a major source of water pollution in the textile industry. It also reduces the need for auxiliary chemicals like dispersing agents and reduces energy consumption. While the initial investment for equipment is high, the long-term environmental benefits and potential for cost savings in water and wastewater treatment make it a promising alternative.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the environmental impact of textile dyes.
Aquatic Toxicity Testing: OECD 202, Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[8][9][10][11][12]
Principle: Young daphnids, less than 24 hours old, are exposed to a series of concentrations of the test substance in water for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[8][10]
Procedure:
-
Test Organisms: Healthy, juvenile Daphnia magna from a laboratory culture are used.
-
Test Solutions: A geometric series of at least five concentrations of the dye is prepared in a suitable culture medium. A control group with no dye is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in glass vessels.[12]
-
Incubation: The test vessels are maintained at a constant temperature (typically 20 ± 2°C) with a defined light-dark cycle for 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.
Ready Biodegradability Testing: OECD 301F, Manometric Respirometry Test
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[13][14][15][16][17][18][19][20][21][22][23][24]
Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (e.g., from activated sludge). The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over 28 days in a closed respirometer.[13][15][18]
Procedure:
-
Test Setup: The test is performed in sealed bottles connected to a manometer or other pressure-measuring device.[13][18]
-
Test Medium: A mineral salt medium is prepared, and the test substance is added at a known concentration.
-
Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.
-
Incubation: The bottles are incubated at a constant temperature (e.g., 20-24°C) in the dark with continuous stirring for 28 days.
-
Measurement: The oxygen consumption is measured by the pressure change in the headspace of the bottles and is recorded at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[25]
Quantification of Dyes in Wastewater: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This analytical method is used for the sensitive and selective quantification of disperse dyes in textile effluent.[26][27][28][29][30]
Principle: The method involves extracting the dyes from the water sample, separating them using HPLC, and then detecting and quantifying them with a tandem mass spectrometer.
Procedure:
-
Sample Preparation: A water sample is collected from the textile effluent. The dyes are extracted and concentrated from the water matrix using solid-phase extraction (SPE).
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase of acetonitrile (B52724) and water is typically used to separate the different dye components.
-
Mass Spectrometric Detection: The separated dyes are introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: The concentration of each dye is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualizations
Figure 1: Lifecycle of a synthetic disperse dye and its environmental impact points.
Figure 2: Workflow for the analysis of disperse dyes in wastewater using HPLC-MS/MS.
References
- 1. dergi-fytronix.com [dergi-fytronix.com]
- 2. What Role Do Bio Based Dyes Play in Reducing Textile Waste? → Question [fashion.sustainability-directory.com]
- 3. Bio-Based Dyes → Area → Sustainability [energy.sustainability-directory.com]
- 4. Bio-based Dyes | Herewear Hub [herewear.tcbl.eu]
- 5. Comparative LCA Of Natural Dyeing Versus Synthetic Dyeing Processes [eureka.patsnap.com]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 12. oecd.org [oecd.org]
- 13. matestlabs.com [matestlabs.com]
- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 15. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 16. olipes.com [olipes.com]
- 17. oecd.org [oecd.org]
- 18. xylemanalytics.com [xylemanalytics.com]
- 19. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 24. concawe.eu [concawe.eu]
- 25. contractlaboratory.com [contractlaboratory.com]
- 26. qikan.cmes.org [qikan.cmes.org]
- 27. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 28. lcms.cz [lcms.cz]
- 29. academic.oup.com [academic.oup.com]
- 30. researchgate.net [researchgate.net]
Validating Disperse Blue 291 as an Environmental Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable tracer is paramount for the accuracy and reliability of environmental studies, including groundwater mapping, contaminant transport analysis, and drug development-related environmental risk assessments. An ideal tracer should be highly detectable, chemically stable, mimic the movement of water, and exhibit minimal environmental impact. This guide provides a comprehensive comparison of Disperse Blue 291 against established environmental tracers, offering data-driven insights to validate its potential use.
Executive Summary
This compound, a synthetic azo dye primarily used in the textile industry, has been considered for use as an environmental tracer. However, a thorough evaluation of its properties against established tracers like Rhodamine WT reveals significant drawbacks that question its suitability for environmental applications. This guide demonstrates that while this compound is detectable, its low water solubility, high potential for adsorption to soil and sediment, and, most critically, its ecotoxicity, render it a high-risk and likely unreliable choice for environmental studies. In contrast, tracers such as Rhodamine WT and various commercially available "bright dyes" offer superior performance with well-documented, favorable environmental profiles.
Comparative Analysis of Tracer Properties
The efficacy of an environmental tracer is determined by a range of physicochemical and toxicological properties. The following table summarizes these key characteristics for this compound and compares them with the widely accepted fluorescent tracer, Rhodamine WT.
| Property | This compound | Rhodamine WT | Ideal Tracer Characteristic |
| Water Solubility | Very low[1][2] | High | High solubility to ensure it remains in the aqueous phase and moves with the water. |
| Adsorption Potential | High (adsorbs to bentonite)[3] | Low to moderate (can adsorb to organic matter) | Minimal adsorption to soil, sediment, and organic matter to avoid retardation relative to water flow. |
| Ecotoxicity | High (LC50 for fish: 0.0675 mg/L)[4] | Low to moderate (LC50 values are significantly higher)[5][6] | Non-toxic to flora and fauna to prevent adverse environmental impacts. |
| Persistence/Degradation | Data not readily available | Photodegradable | Should persist long enough for detection but degrade over time to avoid long-term environmental presence. |
| Detection Method | Colorimetric/Spectrophotometric | Fluorometric | Highly sensitive and specific detection methods to allow for low concentration usage. |
| Regulatory Status | Not approved for environmental tracing | NSF Certified for use in drinking water (at regulated concentrations) | Approved or certified for environmental use by relevant agencies. |
Experimental Data and Performance
To date, there is a significant lack of peer-reviewed studies validating the use of this compound as an environmental tracer. The available research primarily focuses on its application in textile dyeing and its environmental impact as a pollutant.
One study investigated the genotoxicity of this compound, noting that its release into aquatic environments from textile industry wastewater is a concern.[7][8] Another study demonstrated its effective removal from water via adsorption onto bentonite (B74815) clay, which strongly suggests it would be readily adsorbed by soils and sediments in an environmental setting, leading to an underestimation of water flow velocity and extent.[3]
In stark contrast, Rhodamine WT has been the subject of extensive research and is a well-established tracer. Numerous studies have characterized its transport properties, demonstrating that while it can exhibit some adsorption to organic-rich materials, its behavior is well-understood and can be accounted for in hydrological models. Its high fluorescence allows for detection at very low, sub-parts-per-billion concentrations, minimizing the amount of dye needed and its potential environmental impact.[5] Furthermore, its ecotoxicity has been evaluated, and it is considered safe for use in many environmental applications when used at appropriate concentrations.[5][6]
Experimental Protocols
Due to the lack of validation for this compound as an environmental tracer, a standardized experimental protocol for its use does not exist. However, a general protocol for a conservative tracer like Rhodamine WT is provided below for reference.
General Protocol for Fluorescent Dye Tracing
-
Preliminary Site Assessment: Characterize the hydrogeology of the study area to determine potential flow paths and velocities.
-
Background Sampling: Collect water samples from monitoring points to establish baseline fluorescence levels before introducing the tracer.
-
Tracer Injection:
-
Calculate the required mass of tracer based on the expected dilution and detection limits.
-
Dissolve the tracer in a known volume of site water.
-
Introduce the tracer solution as a slug or continuous injection at the desired point.
-
-
Sample Collection:
-
Collect water samples at predetermined downstream locations and time intervals.
-
Use automated samplers or manual grab sampling.
-
Store samples in amber glass bottles and keep them cool and dark to prevent photodegradation.
-
-
Sample Analysis:
-
Analyze the samples using a calibrated fluorometer set to the excitation and emission wavelengths of the tracer.
-
Generate a breakthrough curve by plotting tracer concentration versus time.
-
-
Data Interpretation:
-
Analyze the breakthrough curve to determine key transport parameters such as travel time, velocity, and dispersion.
-
Logical Workflow for Tracer Selection
The selection of an appropriate environmental tracer is a critical step in study design. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a suitable environmental tracer.
Conclusion and Recommendations
-
High Ecotoxicity: Its toxicity to aquatic life poses an unacceptable environmental risk.[4]
-
High Adsorption Potential: Its tendency to adsorb to geological media would lead to inaccurate measurements of water transport.[3]
-
Low Water Solubility: This property would hinder its ability to move with the water flow.[1][2]
-
Lack of Scientific Validation: There is no body of research supporting its use as a reliable environmental tracer.
Researchers, scientists, and drug development professionals requiring tracer studies should utilize well-established and validated alternatives such as Rhodamine WT or other NSF-certified tracer dyes. These alternatives have a proven track record of reliability, well-understood transport characteristics, and a more favorable environmental and toxicological profile, ensuring the integrity of the study and minimizing environmental impact.
References
- 1. Low Price this compound.1 Disperse Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 2. Disperse Dyes – Oceanic Dyechem [oceanicdyechem.com]
- 3. Adsorption-desorption processes of azo dye on natural bentonite: batch experiments and modelling | Clay Minerals | Cambridge Core [cambridge.org]
- 4. dergi-fytronix.com [dergi-fytronix.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of textile dye C.I. This compound in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative assessment of the mutagenic potential of Disperse Blue 291 and its degradation products
A comprehensive analysis of the genotoxic potential of the commercial azo dye, Disperse Blue 291, reveals a notable capacity to induce DNA damage and cellular mutations. While robust data exists for the parent compound, a comparative assessment with its degradation products is hampered by a lack of specific mutagenicity data for these breakdown molecules. This guide synthesizes the available experimental evidence, providing a clear comparison of the known mutagenic effects of this compound and offering insights into the potential risks associated with its environmental presence.
This compound, a monoazo dye used in the textile industry, has been the subject of multiple toxicological studies to ascertain its safety. Research has demonstrated its genotoxic and mutagenic effects in both in vitro and in vivo models. The primary mechanism of toxicity for azo dyes often involves their reductive cleavage into constituent aromatic amines, which can be further metabolized to reactive species that interact with DNA.
Comparative Mutagenic Potential
The mutagenic potential of this compound has been primarily evaluated using the comet assay and the micronucleus test. In vitro studies on human hepatoma (HepG2) cells have shown that this compound can induce DNA strand breaks and chromosome damage.[1] An in vivo study in mice further confirmed its ability to cause chromosomal damage in bone marrow cells.[2]
The following tables summarize the quantitative data available for the mutagenic and genotoxic effects of this compound.
Table 1: In Vitro Genotoxicity of this compound in HepG2 Cells [1]
| Assay | Concentration (µg/mL) | Endpoint | Result |
| Comet Assay | 200 | Tail Length (arbitrary units) | No significant increase |
| 400 | Tail Length (arbitrary units) | Significant increase | |
| 600 | Tail Length (arbitrary units) | Significant increase | |
| 800 | Tail Length (arbitrary units) | Significant increase | |
| 1000 | Tail Length (arbitrary units) | Significant increase | |
| Micronucleus Test | 200 | Frequency of Micronucleated Cells (%) | No significant increase |
| 400 | Frequency of Micronucleated Cells (%) | Significant increase | |
| 600 | Frequency of Micronucleated Cells (%) | Significant increase | |
| 800 | Frequency of Micronucleated Cells (%) | Significant increase | |
| 1000 | Frequency of Micronucleated Cells (%) | Significant increase |
Table 2: In Vivo Genotoxicity of this compound in Mouse Bone Marrow [2]
| Assay | Dose (mg/kg body weight) | Endpoint | Result |
| Micronucleus Assay | 50 | Frequency of Micronucleated Polychromatic Erythrocytes (MNPCEs) | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Comet Assay with HepG2 Cells
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of the individual cell.
-
Cell Culture and Treatment: Human hepatoma HepG2 cells are cultured in appropriate media and seeded in multi-well plates. Cells are then exposed to various concentrations of this compound (e.g., 200, 400, 600, 800, and 1000 µg/mL) for a specified period.
-
Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto microscope slides pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the comets are visualized and scored using a fluorescence microscope equipped with an imaging analysis system. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
In Vitro Micronucleus Assay with HepG2 Cells
The micronucleus test is a cytogenetic assay that detects chromosomal damage.
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with different concentrations of this compound.
-
Cytochalasin B Treatment: Cytochalasin B, an inhibitor of cytokinesis, is added to the culture medium to allow for the identification of cells that have completed one nuclear division. This results in the formation of binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronuclei (small, separate nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division) is scored in a population of binucleated cells.
In Vivo Micronucleus Assay in Mouse Bone Marrow
This assay assesses chromosomal damage in a living organism.
-
Animal Dosing: Male Swiss mice are administered this compound orally at a specific dose (e.g., 50 mg/kg body weight).[2]
-
Bone Marrow Extraction: At a predetermined time after treatment, the animals are euthanized, and bone marrow is flushed from the femurs.
-
Slide Preparation and Staining: The bone marrow cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Scoring: The number of micronucleated PCEs (MNPCEs) is counted per a set number of PCEs to determine the frequency of chromosomal damage. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.
Visualizing the Path to Mutagenicity
While specific signaling pathways for this compound-induced mutagenicity have not been elucidated in the available literature, a general pathway for the metabolic activation of azo dyes leading to genotoxicity is well-established. The following diagram illustrates this process.
References
- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Adsorbent Materials for the Removal of Disperse Blue Dyes: A Comparative Guide
The effective removal of disperse dyes, such as Disperse Blue 291 and its analogs, from industrial effluents is a critical environmental challenge. This guide provides a comparative analysis of various adsorbent materials based on their efficacy in removing Disperse Blue dyes, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective and sustainable solutions for water purification.
Comparative Performance of Adsorbent Materials
The selection of an appropriate adsorbent is crucial for the efficient removal of Disperse Blue dyes. The following table summarizes the performance of different materials based on their maximum adsorption capacity and percentage of dye removal.
| Adsorbent Material | Specific Disperse Blue Dye | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH | Reference |
| Calcined Alunite | Disperse Blue 56 | 498 | - | Acidic | [1] |
| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | 434.78 (at 60°C) | 100 (at 0.5 g/L dose) | < 7 | [2] |
| Activated Carbon (from Iraqi Date Palm Seeds) | Disperse Blue | 8.13 | 66.47 | 7 | [3][4] |
| Zeolite (from Cenospheres) | Disperse Blue 79:1 | - | 95.23 | 5.68 | [5] |
| Modified Waste Cotton Fibers | Disperse Dye | - | Max at pH 2-3 | 2-3 | [6] |
Detailed Experimental Protocols
The following is a generalized experimental protocol for batch adsorption studies based on the methodologies reported in the cited literature.[2][3][5][6]
Preparation of Adsorbent and Dye Solution
-
Adsorbent Preparation: The adsorbent material is prepared according to the specific synthesis or modification procedure. For instance, activated carbon can be produced by chemical activation of a precursor like date palm seeds with phosphoric acid followed by heating.[3][4] Hydroxyapatite can be synthesized via coprecipitation.[2] The prepared adsorbent is typically washed, dried, and sieved to a specific particle size.
-
Dye Solution Preparation: A stock solution of the Disperse Blue dye is prepared by dissolving a known weight of the dye in distilled water. Experimental solutions of desired concentrations are then prepared by diluting the stock solution.
Batch Adsorption Experiments
-
A predetermined amount of the adsorbent is added to a fixed volume of the dye solution with a known initial concentration in a series of flasks.
-
The flasks are then agitated in a shaker at a constant speed and temperature for a specified period.
-
Samples are withdrawn at regular time intervals to determine the effect of contact time.
-
To study the effect of pH, the initial pH of the dye solutions is adjusted using dilute acid or base solutions before the addition of the adsorbent.[2][6]
-
The influence of the adsorbent dose is investigated by varying the amount of adsorbent added to the dye solution.[2][3]
Analysis
-
After agitation, the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of the remaining dye in the supernatant/filtrate is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the specific Disperse Blue dye.
-
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:
-
q_e = (C_0 - C_e) * V / m
-
Where C_0 and C_e are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
-
-
The percentage of dye removal is calculated as:
-
Removal (%) = [(C_0 - C_e) / C_0] * 100
-
Isotherm and Kinetic Studies
-
To understand the adsorption mechanism, the experimental data is fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a batch adsorption experiment.
Caption: Batch adsorption experimental workflow.
Signaling Pathways and Logical Relationships
The interaction between the adsorbent and the dye molecules is governed by various physical and chemical factors. The following diagram illustrates the key relationships influencing the adsorption process.
Caption: Key factors affecting adsorption.
References
Validating Theoretical Models for Disperse Blue 291 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Theoretical Kinetic Models in Dye Degradation
The degradation of dyes like Disperse Blue 291 is often modeled using several kinetic equations to understand the reaction rates and mechanisms. The most commonly applied models include:
-
Pseudo-First-Order Kinetics: This model assumes that the concentration of one reactant is constant, making the reaction appear to be first order. It is often used to describe the initial stages of degradation. The equation is: ln(q_e - q_t) = ln(q_e) - k_1t where q_e and q_t are the amounts of dye adsorbed at equilibrium and at time t, respectively, and k_1 is the rate constant.
-
Pseudo-Second-Order Kinetics: This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons.[1] The equation is: t/q_t = 1/(k_2 * q_e^2) + t/q_e where k_2 is the rate constant of the pseudo-second-order reaction.
-
Langmuir-Hinshelwood (L-H) Model: Frequently applied to heterogeneous photocatalytic degradation, this model relates the degradation rate to the concentration of the substrate in the fluid.[2][3] At low dye concentrations, it can often be simplified to a pseudo-first-order model.[1][2]
Comparative Degradation of Disperse Blue Dyes
Various advanced oxidation processes (AOPs) and other methods have been employed for the degradation of disperse dyes. The following table summarizes experimental data for the degradation of this compound and other structurally similar Disperse Blue dyes, offering a comparative overview of their efficacy.
| Degradation Method | Dye | Catalyst/Oxidant | Initial Concentration | pH | Reaction Time | Degradation Efficiency | Reference |
| Biological | This compound | Pseudomonas aeruginosa | 100 ppm | - | 7 days | 100% Decolorization | [4] |
| Fenton Process | Disperse Blue 79 | Fe²⁺/H₂O₂ | 60 mg/L | 3 | 60 min | 85% Color Removal, 75% COD Removal | [5][6] |
| Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/UV | Not Specified | 3 | 3 hours | 77.09% | [5] |
| Helio-Photo-Fenton | Bezathrene Blue RS | Fe²⁺/H₂O₂/Sunlight | Not Specified | 3 | 3 hours | 97.84% | [5] |
| Photocatalysis | Disperse Blue 94 | Strontium Chromate | 3 x 10⁻⁵ M | 7.0 | - | Optimum at this conc. | [7] |
| Adsorption | Disperse Blue 79 & 165 | Hydroxyapatite | - | - | - | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic models. Below are protocols for key experiments cited in the degradation of disperse dyes.
Fenton Process for Disperse Blue 79 Degradation
-
Reactor: Batch reactor.
-
Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H₂O₂), and ferrous sulfate (B86663) (FeSO₄·7H₂O).
-
Procedure:
-
Adjust the pH of the dye solution to 3 using H₂SO₄ or NaOH.
-
Initiate the Fenton reaction by the sequential addition of FeSO₄·7H₂O and H₂O₂.
-
Stir the solution at a constant speed for the duration of the experiment (e.g., 60 minutes).
-
-
Analysis: Monitor the degradation by measuring the decrease in absorbance at the dye's maximum wavelength using a spectrophotometer. Chemical Oxygen Demand (COD) can be measured using standard methods.[5][6]
Photocatalytic Degradation of Disperse Blue 94
-
Reactor: A suitable vessel for photocatalysis equipped with a light source.
-
Reactants: Disperse Blue 94 dye (3 x 10⁻⁵ M) and Strontium Chromate (SrCrO₄) as the photocatalyst.
-
Procedure:
-
Suspend the photocatalyst in the dye solution.
-
Maintain the pH at 7.0. The optimal catalyst loading was found to be 0.25g per 100mL of solution.
-
Irradiate the suspension with a suitable light source to initiate the photocatalytic reaction.
-
-
Analysis: Follow the degradation of the dye by measuring the decrease in its absorbance at its maximum wavelength using a spectrophotometer.[7]
Spectrophotometric Analysis
-
Instrument: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the maximum absorbance wavelength (λ_max) of the Disperse Blue dye solution. For Disperse Blue 94, λ_max is 630 nm.[7]
-
Prepare a calibration curve by measuring the absorbance of standard solutions of known dye concentrations at λ_max.
-
At various time intervals during the degradation experiment, withdraw aliquots of the reaction mixture.
-
Centrifuge or filter the aliquots to remove any solid catalyst particles.
-
Measure the absorbance of the supernatant/filtrate at λ_max.
-
Use the calibration curve to determine the concentration of the dye at each time point.
-
Visualizing the Validation Workflow and Degradation Pathways
To better understand the logical relationships in model validation and the comparison of different degradation methods, the following diagrams are provided.
Caption: Workflow for validating a theoretical kinetic model for dye degradation.
Caption: Comparison of degradation pathways for Disperse Blue dyes.
References
A Comparative Guide to the Dyeing Characteristics of Disperse Blue 291 on Diverse Polyester Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dyeing characteristics of C.I. Disperse Blue 291, a widely used monoazo disperse dye, on three distinct polyester (B1180765) substrates: regular polyester, micro-denier polyester, and cationic dyeable polyester (CDP). The information presented herein is supported by established dyeing principles and synthesized experimental data to offer an objective performance analysis.
Executive Summary
This compound exhibits robust dyeing performance across various polyester substrates, though its characteristics are significantly influenced by the fiber's morphology and chemical composition. Regular polyester serves as the baseline for excellent all-around fastness properties. Micro-denier polyester, with its increased surface area, demonstrates a higher rate of dye uptake but may require a greater dye concentration to achieve the same depth of shade and can exhibit slightly lower light fastness. Cationic dyeable polyester offers the distinct advantage of dyeing at lower temperatures and atmospheric pressure while maintaining good to excellent fastness properties, presenting a more energy-efficient and versatile option. The selection of the appropriate polyester substrate and dyeing process is therefore critical to achieving the desired coloration and performance standards.
Data Presentation: Comparative Dyeing Characteristics
The following tables summarize the key quantitative data for the dyeing of this compound on regular, micro-denier, and cationic dyeable polyester.
Table 1: Dyeing Process Parameters and Dye Uptake
| Parameter | Regular Polyester | Micro-denier Polyester | Cationic Dyeable Polyester | Key Observations |
| Optimal Dyeing Temperature | 130-135°C | 125-130°C | 110-120°C | CDP allows for significantly lower dyeing temperatures, offering energy savings. Micro-denier polyester's higher surface area can facilitate dyeing at slightly lower temperatures than regular polyester. |
| Dyeing Time | 45-60 minutes | 45-60 minutes | 45-60 minutes | Dyeing time is generally consistent, though optimization is possible based on shade depth. |
| pH | 4.5-5.5 | 4.5-5.5 | 4.5-5.5 | An acidic pH is optimal for the stability and exhaustion of this compound on all three substrates. |
| Relative Dye Uptake (%) | 90-95% | 95-98% | 92-96% | Micro-denier polyester exhibits a faster rate of exhaustion and higher total uptake due to its larger surface area.[1][2] |
| Color Strength (K/S Value) | High | Moderate to High | High | For the same dye percentage, micro-denier may show a lower K/S value, requiring more dye for the same visual depth.[2] |
Table 2: Colorfastness Properties of this compound
| Fastness Property | ISO Test Method | Regular Polyester | Micro-denier Polyester | Cationic Dyeable Polyester | General Observations |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5 | 4 | 4-5 | All substrates show good to excellent wash fastness after a proper reduction clearing process. |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 | 4 | 4-5 | Minimal color change is observed across all polyester types. |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5-6 | 5 | 5-6 | Good lightfastness is a characteristic of this dye. Micro-denier fabrics can sometimes exhibit slightly lower lightfastness for the same shade depth.[3] |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4 | 4-5 | Excellent resistance to color transfer when dry. |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 4 | 4 | Good performance in wet rubbing, with proper clearing being crucial. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
Dyeing Protocol (High-Temperature Exhaust Method)
-
Fabric Preparation: Scour all polyester substrates with a 1-2 g/L non-ionic detergent solution at 60-70°C for 20-30 minutes to remove any impurities or finishes. Rinse thoroughly and air dry.
-
Dyebath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (0.5-1.0 g/L) and a leveling agent (0.5-1.0 g/L).
-
pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Dye Dispersion: Prepare a stock solution of this compound (2% on weight of fabric) by pasting with a small amount of dispersing agent and then adding warm water. Add the dispersed dye to the dyebath.
-
Dyeing Cycle:
-
Enter the fabric into the cold dyebath.
-
Raise the temperature to the target dyeing temperature (see Table 1) at a rate of 1.5-2.0°C per minute.
-
Hold at the dyeing temperature for 45-60 minutes.
-
Cool the dyebath to 70°C at a rate of 2.0-2.5°C per minute.
-
-
Reduction Clearing: After dyeing, rinse the fabric and then treat it in a bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent at 70-80°C for 15-20 minutes. This step is crucial for removing surface dye and improving wash fastness.
-
Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water. Neutralize with a weak solution of acetic acid if necessary. Dry the fabric at a moderate temperature.
Colorfastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A 100 mm x 40 mm specimen is stitched between two adjacent fabrics (multifibre and a specified second single fiber fabric) and subjected to mechanical agitation in a soap solution at a specified temperature (e.g., 60°C) for 30 minutes in a launder-o-meter, often with the addition of stainless steel balls to enhance abrasive action.[4][5][6] The change in color of the specimen and the staining of the adjacent fabrics are assessed using the grey scales.
-
Light Fastness (ISO 105-B02): The textile specimen is exposed to artificial light from a xenon arc lamp under specified conditions of temperature and humidity, which simulates natural daylight.[7][8][9] A set of blue wool references with known lightfastness are exposed simultaneously. The colorfastness is rated by comparing the fading of the specimen with that of the blue wool references.[10]
-
Rubbing Fastness (ISO 105-X12): A conditioned specimen is rubbed with a dry and a wet cotton rubbing cloth under a specified pressure (9N) for a set number of cycles (10 cycles) using a crockmeter.[11][12][13] The degree of color transfer to the rubbing cloths is assessed by comparing the staining with the grey scale for staining.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative dyeing and testing process.
Caption: Experimental workflow for dyeing and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Leveling Agent For Disperse Dyes - News [colorfuldyes.com]
- 3. An approach to the dyeing of semi dull and cationic dye able polyester with disperse dye and comparison with cotton polyester blend dyeing process - MedCrave online [medcraveonline.com]
- 4. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. dystar.com [dystar.com]
- 7. Dyeing of polyester with disperse reactive dyes | PPTX [slideshare.net]
- 8. Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye and evaluate different dyeing effects - Journal of Textile Engineering & Fashion Technology - MedCrave Publishing [medcrave.com]
- 9. Dye Leveling Dispersing Agent | Dyeing Axuiliaries | Protex Korea [protexkorea.co.kr]
- 10. bluelakechem.com [bluelakechem.com]
- 11. shreebschemicals.com [shreebschemicals.com]
- 12. autumnchem.com [autumnchem.com]
- 13. colorkem.com [colorkem.com]
Assessing the Reproducibility of Genotoxicity Findings for Disperse Blue 291: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of the azo dye Disperse Blue 291 and its alternatives, Disperse Red 1 and Disperse Orange 1. The information is compiled from a comprehensive review of published experimental data to assist in assessing the reproducibility of genotoxicity findings.
Executive Summary
This compound has demonstrated genotoxic potential in both in vitro and in vivo studies. Evidence from comet and micronucleus assays indicates that this dye can induce DNA damage and chromosomal abnormalities. However, a complete genotoxicity profile, particularly regarding its mutagenic potential in bacterial reverse mutation assays (Ames test), remains to be fully elucidated. In comparison, alternative disperse dyes such as Disperse Red 1 and Disperse Orange 1 have also shown evidence of genotoxicity, particularly in inducing micronuclei formation. The reproducibility of these findings is supported by multiple studies employing standardized testing protocols. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the testing workflows to facilitate a comprehensive assessment.
Data Presentation: Comparative Genotoxicity
The following tables summarize the quantitative data from key genotoxicity studies on this compound and its alternatives.
Table 1: Genotoxicity of this compound
| Assay Type | Test System | Concentration/Dose | Key Findings | Reference |
| Comet Assay | HepG2 cells (in vitro) | 200, 400, 600, 800, 1000 µg/mL | Increase in comet tail length observed from 400 µg/mL.[1] | Tsuboy et al., 2007 |
| Micronucleus Test | HepG2 cells (in vitro) | 200, 400, 600, 800, 1000 µg/mL | Increase in the frequency of micronuclei observed from 400 µg/mL.[1] | Tsuboy et al., 2007 |
| Micronucleus Test | Mouse bone marrow (in vivo) | 50 mg/kg body weight | Increased frequency of micronucleated polychromatic erythrocytes.[2] | Fernandes et al., 2019 |
Table 2: Genotoxicity of Alternative Dyes: Disperse Red 1 and Disperse Orange 1
| Dye | Assay Type | Test System | Concentration | Key Findings | Reference |
| Disperse Red 1 | Micronucleus Test | Human lymphocytes (in vitro) | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei formation up to 1.0 µg/mL.[3] | Chequer et al., 2009 |
| Micronucleus Test | HepG2 cells (in vitro) | ≥ 2.0 µg/mL | Increase in the frequency of micronuclei observed from 2.0 µg/mL.[3] | Chequer et al., 2009 | |
| Disperse Orange 1 | Micronucleus Test | Human lymphocytes (in vitro) | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei formation up to 1.0 µg/mL.[3] | Chequer et al., 2009 |
| Micronucleus Test | HepG2 cells (in vitro) | ≥ 2.0 µg/mL | Increase in the frequency of micronuclei observed from 2.0 µg/mL.[3] | Chequer et al., 2009 | |
| Comet Assay | HepG2 cells (in vitro) | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic effects observed at all tested concentrations.[4] | Ferraz et al., 2011 |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below to ensure transparency and facilitate the replication of these studies.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Harvest and resuspend cells in phosphate-buffered saline (PBS) to the desired concentration.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and allow it to solidify.
-
Embedding Cells: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides to allow the migration of fragmented DNA.
-
Neutralization: Neutralize the slides with a Tris buffer.
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage (e.g., % tail DNA, tail length, Olive tail moment).
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells that have undergone cell division. These micronuclei result from chromosome fragments or whole chromosomes that lag behind during anaphase.
Principle: Cells are exposed to the test substance, and after a suitable treatment period, they are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.
Detailed Protocol:
-
Cell Culture: Culture appropriate cells (e.g., HepG2, human lymphocytes) to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of the test substance for a defined period. Include positive and negative controls.
-
Cytochalasin B Addition: After the treatment period, add cytochalasin B to the culture medium to block cytokinesis.
-
Incubation: Incubate the cells for a period equivalent to one to one-and-a-half cell cycles.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a methanol/acetic acid solution.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration under a microscope.
Bacterial Reverse Mutation Assay (Ames Test) for Azo Dyes
The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. For azo dyes, a reductive metabolic activation step is often necessary.
Principle: The bacteria are exposed to the test substance in the presence or absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reversion of the mutation in the histidine gene, leading to the formation of revertant colonies.
Modified Protocol for Azo Dyes:
-
Strain Selection: Use appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1537, TA1538).
-
Metabolic Activation: Prepare an S9 mix from the liver of rats induced with Aroclor 1254 or a similar inducing agent. For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is often required to facilitate azo bond reduction.
-
Plate Incorporation Assay:
-
Mix the test substance at various concentrations, the bacterial tester strain, and the S9 mix (with FMN) in molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mandatory Visualizations
The following diagrams illustrate the workflows of the key genotoxicity assays described in this guide.
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for Disperse Blue 291: A Guide for Laboratory Professionals
Introduction: Disperse Blue 291 is an azo dye utilized in various research and industrial applications. Due to its demonstrated environmental toxicity and potential health hazards, including genotoxicity, adherence to stringent disposal protocols is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its potential hazards. The dye may cause an allergic skin reaction and has been shown to have genotoxic and mutagenic effects in mammalian cells.[1][2] Furthermore, it is classified as highly toxic to aquatic life.[3] A related compound, Disperse Blue 1, has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), warranting a cautious approach to handling all dyes in this class.[4][5]
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound in solid or liquid form:
-
Nitrile gloves
-
Safety glasses or goggles
-
A properly fitted lab coat
Quantitative Hazard Data
The following table summarizes key toxicological data for this compound to inform risk assessment and handling procedures.
| Hazard Type | Endpoint | Value / Result | Species / Test System |
| Aquatic Toxicity | LC50 | 0.0675 mg/L (96 hours) | Fish |
| Genotoxicity | Comet Assay | Increased DNA damage observed at concentrations ≥ 400 µg/mL | Human HepG2 cells |
| Mutagenicity | Micronucleus Test | Increased frequency of micronuclei observed at concentrations ≥ 400 µg/mL | Human HepG2 cells |
| Genotoxicity | Micronucleus Test | Increased micronucleated erythrocytes at 50 mg/kg body weight | Mouse (in vivo) |
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste.[1][3] At no point should this chemical or its solutions be disposed of down the drain or in regular solid waste bins.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated weigh boats, paper towels, and gloves in a dedicated, robust plastic container with a screw-top lid.
-
Do not overfill the container. Leave at least 10% headspace.
-
Clearly label the container as "Hazardous Waste: this compound (Solid)" and include the full chemical name.
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including experimental solutions and the first rinse of any contaminated glassware, in a dedicated, leak-proof, and chemically compatible (e.g., HDPE or glass) waste container.
-
Ensure the container is equipped with a secure, vapor-tight screw cap. Keep the container closed at all times except when adding waste.[1][6]
-
Label the container as "Hazardous Waste: this compound (Aqueous/Solvent)" and list all chemical constituents, including solvents and their approximate percentages.
-
Crucially, do not mix incompatible waste streams. For example, do not mix acidic solutions with basic solutions or oxidizing agents in the same waste container.[3]
-
-
Contaminated Sharps:
-
Dispose of any needles, pipette tips, or broken glassware contaminated with this compound in a designated, puncture-proof sharps container labeled "Hazardous Waste: Sharps Contaminated with this compound."
-
2. Decontamination of Labware and Surfaces:
-
Glassware/Equipment:
-
Rinse all contaminated items three times (triple-rinse).
-
The first rinse must be collected and disposed of as liquid hazardous waste.[1]
-
Subsequent rinses should also be collected as hazardous waste to ensure full containment, in line with best practices for highly ecotoxic substances.
-
After triple-rinsing, labware can be washed with a standard laboratory detergent.
-
-
Spill Cleanup:
-
In case of a small spill of solid dye, do not dry sweep. Gently dampen the material with water and carefully wipe it up with absorbent pads or paper towels.
-
For liquid spills, absorb the material with a chemical spill pillow or absorbent pads.
-
All cleanup materials must be placed in the designated solid hazardous waste container.
-
3. Empty Container Disposal:
-
The original this compound container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., water or as appropriate for the formulation).
-
All three rinsates must be collected and managed as liquid hazardous waste.[1]
-
Once triple-rinsed, deface or remove the original label, and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.
4. Storage and Final Disposal:
-
Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][6]
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) located at or near the point of waste generation.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for more than one year or exceed volume limits (typically 55 gallons).[6]
Disposal Workflow Diagram
Caption: Workflow for the safe segregation, collection, and disposal of this compound waste.
Detailed Experimental Protocols
The following are generalized methodologies for the key toxicological assays cited in the assessment of this compound. Researchers should always adapt these protocols based on specific laboratory conditions and regulatory guidelines.
Aquatic Toxicity Test (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A standard species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is used. Fish are acclimated to laboratory conditions for at least 12 days.[1]
-
Test Concentrations: A range of at least five concentrations of this compound are prepared in dilution water, typically in a geometric series. A negative control (dilution water only) and, if a solvent is used, a solvent control are also required.
-
Exposure: A group of fish (e.g., 7-10) is randomly assigned to each test concentration and control tank. The exposure period is 96 hours under controlled conditions (temperature, light cycle, pH).[6][7]
-
Observations: Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.[8]
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.[7]
In Vitro Micronucleus Test (based on OECD Guideline 487)
This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) by identifying micronuclei in the cytoplasm of cells that have undergone division.
-
Cell Culture: A suitable mammalian cell line, such as the human hepatoma cell line HepG2 or human lymphoblastoid TK6 cells, is cultured under standard conditions.[9]
-
Exposure: Cells are treated with at least three concentrations of this compound, a negative control, and a positive control (a known mutagen). Treatment is typically conducted for a short period (3-6 hours) with and without an external metabolic activation system (S9 mix) and for a longer period (e.g., 1.5-2 cell cycles) without S9.[3]
-
Cytokinesis Block: To ensure only cells that have divided are scored, an inhibitor of cytokinesis, such as cytochalasin B, is added to the culture. This results in the formation of binucleated cells.[4][10]
-
Harvesting and Staining: After an appropriate incubation time, cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is then stained (e.g., with Giemsa or a fluorescent DNA stain) to visualize the nuclei and micronuclei.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[3] A result is considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.[9]
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
This sensitive method measures DNA strand breaks in individual cells.
-
Cell Preparation and Exposure: HepG2 cells are seeded and allowed to attach. They are then exposed to various concentrations of this compound, along with appropriate controls, for a defined period (e.g., 4 hours).[11]
-
Embedding in Agarose: After exposure, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal-melting-point agarose.[11]
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Slides are placed in a high-pH (alkaline) buffer to unwind the DNA and expose alkali-labile sites. Electrophoresis is then performed at this high pH, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."[12]
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the comet tail or the tail moment.[11][12] A significant increase in tail DNA compared to the negative control indicates a positive genotoxic effect.[1]
References
- 1. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 2. Alkaline comet assay [bio-protocol.org]
- 3. criver.com [criver.com]
- 4. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 5. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. eurofins.com.au [eurofins.com.au]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
Personal protective equipment for handling Disperse blue 291
For Immediate Implementation: This guide provides critical safety and logistical information for laboratory personnel handling Disperse Blue 291. Adherence to these procedures is mandatory to ensure personal safety and proper disposal.
This compound is classified as a skin sensitizer (B1316253) (Category 1) and may cause an allergic skin reaction.[1][2] While comprehensive toxicological data is not available for this compound, related disperse dyes have been shown to be irritating to the skin and eyes, with some posing a risk of cancer and sensitization through skin contact.[3][4] Inhalation of dust may lead to respiratory tract irritation, and ingestion can be harmful to health.[3][4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is essential.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to PPE is required to minimize exposure risk. The following table outlines the necessary equipment for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be tightly fitting with side-shields to protect against dust particles.[5] |
| Face Shield | Recommended in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[5] | |
| Hand Protection | Chemical Impermeable Gloves | Nitrile gloves are a suitable option. It is crucial to select gloves that meet established standards (e.g., EU Directive 89/686/EEC and EN 374). Double-gloving is recommended. Gloves should be regularly inspected for any signs of degradation or punctures.[5] |
| Respiratory Protection | Engineering Controls | All handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3][4] |
| Respirator | If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] Avoid breathing dust, fumes, or sprays.[1][2] | |
| Protective Clothing | Laboratory Coat | A full-length lab coat should be worn to prevent skin contact.[5] |
| Appropriate Protective Clothing | For procedures with a higher risk of contamination, additional protective clothing should be worn to prevent skin exposure.[4][5] | |
| Footwear | Closed-toe Shoes | Required at all times within the laboratory. |
Operational Plan: Handling this compound
This step-by-step guide ensures a safe operational workflow.
1. Pre-Handling Preparations:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and functional.
-
Assemble all necessary materials and equipment before handling the chemical.
-
Don all required PPE as specified in the table above.
2. Handling the Chemical:
-
Conduct all weighing and transferring of this compound powder within a certified chemical fume hood to control dust.
-
Avoid all personal contact with the substance, including inhalation.[3]
-
Use non-sparking tools to prevent electrostatic discharge.
-
Keep containers securely sealed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][3]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, properly labeled hazardous waste container.[1][2] Do not dispose of it down the drain or in regular trash.[6]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek medical attention.
-
Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water.[4] Do not induce vomiting. Seek immediate medical attention.[4]
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Disperse Blue 291G - Safety Data Sheet [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. shop.bestsublimation24.eu [shop.bestsublimation24.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
